molecular formula C2H6O B042895 Ethyl alcohol-d6 CAS No. 1516-08-1

Ethyl alcohol-d6

货号: B042895
CAS 编号: 1516-08-1
分子量: 52.11 g/mol
InChI 键: LFQSCWFLJHTTHZ-LIDOUZCJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethanol-d6 (C2D6O), also known as deuterated ethanol, is an isotopically labeled compound where over 99% of the hydrogen atoms (¹H) are replaced by deuterium (²H or D). This substitution makes it an indispensable solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary research value lies in its ability to serve as a non-interfering medium for analyzing the structure, dynamics, and reaction mechanisms of organic molecules and biomolecules. By providing a low-background signal in the ¹H-NMR spectrum, Ethanol-d6 allows for clear observation and accurate quantification of solute proton resonances without significant signal overlap.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane
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InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
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DSSTOX Substance ID

DTXSID80934298
Record name (~2~H_5_)Ethan(~2~H)ol
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Molecular Weight

52.11 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Ethyl alcohol-d6
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CAS No.

1516-08-1
Record name Ethanol-d6
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Record name (2H6)Ethanol
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Record name (~2~H_5_)Ethan(~2~H)ol
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Record name [2H6]ethanol
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Foundational & Exploratory

what is Ethyl alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Alcohol-d6

This compound (Ethanol-d6), a deuterated isotopologue of ethanol, serves as a crucial tool in various scientific and research domains, particularly in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and the synthesis of deuterated compounds.[1][2] Its unique properties, arising from the substitution of hydrogen atoms with deuterium, make it an invaluable asset for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive overview of this compound, including its properties, synthesis, applications, and detailed experimental protocols.

Core Properties

Ethanol-d6, with the chemical formula C2D6O, is a colorless, volatile liquid that is miscible with water and common organic solvents.[1][3] The primary distinction from its non-deuterated counterpart lies in the replacement of all six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution results in a higher molecular weight and density compared to ethanol.[4] While its chemical reactivity is largely similar to ethanol, the presence of deuterium can lead to significant kinetic isotope effects, influencing reaction rates and metabolic pathways.[2][3]

Data Presentation: Physicochemical Properties of this compound
PropertyValueReferences
Chemical Formula C2D6O[1][4]
Molecular Weight 52.11 g/mol [5]
CAS Number 1516-08-1[4][6]
Density 0.892 g/mL at 25 °C[4]
Boiling Point 78 °C[4][6]
Melting Point -130 °C[6]
Refractive Index n20/D 1.358[6]
Isotopic Purity Typically ≥99.5 atom % D[6]
Appearance Clear, colorless liquid[3][6]
Solubility Soluble in water[3][6]

Synthesis and Manufacturing

High-purity this compound is essential for its primary applications. Several methods are employed for its synthesis, ranging from laboratory-scale preparations to industrial production.

Experimental Protocols: Synthesis of this compound

One common industrial method involves a multi-step process starting from calcium carbide and heavy water (D2O).[7]

Protocol 1: Industrial Synthesis from Calcium Carbide [7]

  • Generation of Deuterated Acetylene: Calcium carbide (CaC2) is reacted with heavy water (D2O) in a generator to produce deuterated acetylene (C2D2). The reaction is typically carried out at 0-100°C while maintaining a pressure of 0-0.5 MPa.

  • Formation of Deuterated Acetaldehyde: The purified deuterated acetylene gas is then introduced into an acidic solution containing D2O in a synthesis kettle to produce deuterated acetaldehyde (CD3CDO).

  • Reduction to this compound: Finally, the deuterated acetaldehyde is reduced with deuterium gas (D2) in the presence of a catalyst (e.g., Cu, Pt, Pd) to yield this compound. The molar ratio of deuterated aldehyde to deuterium gas is typically between 1:1 and 1:50. The resulting product is then purified, often through distillation, to achieve high isotopic purity.[2][7]

A laboratory-scale method involves the catalytic deuteration of alcohols using D2O as the deuterium source.[8]

Protocol 2: Catalytic H/D Exchange [8]

  • Reaction Setup: A primary or secondary alcohol is mixed with a ruthenium pincer catalyst and D2O in a suitable reaction vessel.

  • Heating: The mixture is heated to facilitate the hydrogen/deuterium exchange at the α and β carbon positions of the alcohol.

  • Purification: Upon completion, the reaction mixture is neutralized, and the deuterated alcohol is extracted using an organic solvent. For smaller alcohols like ethanol that form azeotropes with water, established drying and separation methods are employed for purification.

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in various scientific disciplines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most prominent application of this compound is as a solvent in ¹H NMR spectroscopy.[1][9] By replacing protic hydrogens with deuterium, the solvent's own signals are rendered silent in the ¹H NMR spectrum, thus preventing interference with the signals of the analyte.[9] The residual proton signals of the solvent can serve as an internal reference for chemical shifts.[9]

Experimental Protocol: NMR Sample Preparation [9]

  • Analyte Preparation: Accurately weigh the desired amount of the solid analyte into a clean, dry vial. For liquid samples, directly add the desired volume.

  • Dissolution: Add the appropriate volume of this compound (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

  • Homogenization: Vortex or mix the sample until the analyte is completely dissolved. Gentle heating can be applied if necessary, keeping in mind the volatility of ethanol.

  • Transfer: Carefully transfer the solution into an NMR tube.

  • Analysis: Place the NMR tube in the spectrometer for analysis. The deuterium signal is utilized by the spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution spectra.[9]

Metabolic Studies and Isotopic Labeling

This compound is employed as a tracer in metabolic studies to investigate the metabolic fate of ethanol and other compounds.[2] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can alter metabolic rates, providing insights into reaction mechanisms.[2][3] It also serves as a building block for synthesizing more complex deuterated molecules for use as internal standards in quantitative analysis or as novel drug candidates with potentially altered pharmacokinetic profiles.[2][3]

Synthesis of Deuterated Compounds

This compound is a precursor for the synthesis of other deuterated chemicals. For instance, it is used to prepare deuterated ethylene (C2D4), an important intermediate in the production of specialty plastics and other materials.[7]

Protocol: Synthesis of Deuterated Ethylene [7]

  • Vaporization: this compound is vaporized at a controlled temperature (50-130°C).

  • Dehydration: The vaporized deuterated ethanol is passed through a fixed-bed reactor containing a catalyst (e.g., modified Al2O3/SiO2 composite) at a high temperature (200-650°C) to undergo a dehydration reaction, forming deuterated ethylene.

  • Purification: The resulting deuterated ethylene gas is then purified by condensation and drying to remove any water by-product.

Visualizing Workflows and Structures

Diagrams created using Graphviz (DOT language) help to visualize the molecular structure and synthesis workflows.

molecular_structure C1 C C2 C C1->C2 D1 D C1->D1 D2 D C1->D2 D3 D C1->D3 O O C2->O D4 D C2->D4 D5 D C2->D5 D6 D O->D6

Caption: Molecular structure of this compound (C2D6O).

synthesis_workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product CaC2 Calcium Carbide (CaC2) step1 Step 1: Reaction to form Deuterated Acetylene (C2D2) CaC2->step1 D2O Heavy Water (D2O) D2O->step1 step2 Step 2: Formation of Deuterated Acetaldehyde (CD3CDO) step1->step2 step3 Step 3: Reduction with D2 to yield Ethanol-d6 step2->step3 Ethanol_d6 This compound (C2D6O) step3->Ethanol_d6

Caption: Industrial synthesis workflow for this compound.[7]

nmr_workflow start Start: NMR Sample Preparation weigh 1. Weigh Analyte start->weigh dissolve 2. Dissolve in Ethanol-d6 weigh->dissolve mix 3. Vortex/Mix for Homogeneity dissolve->mix transfer 4. Transfer to NMR Tube mix->transfer analyze 5. Place in Spectrometer and Analyze transfer->analyze

Caption: Experimental workflow for NMR sample preparation.[9]

References

An In-depth Technical Guide to the Physical Properties of Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl alcohol-d6 (also known as Ethanol-d6 or Hexadeuteroethanol). As a deuterated isotopologue of ethanol, this compound is a critical solvent and reagent in various scientific applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based analyses.[1][2][3] Understanding its physical properties is essential for its proper use, storage, and for the accurate interpretation of experimental results.

Core Physical and Chemical Properties

This compound is a colorless, volatile liquid at room temperature.[1][4] Its chemical formula is C2D6O, often represented as CD3CD2OD, indicating that all six hydrogen atoms in the ethanol molecule have been replaced with deuterium isotopes.[1] This isotopic substitution results in a higher molecular weight compared to standard ethanol and influences its physical properties. It is soluble in water and miscible with common organic solvents.[4]

The following table summarizes the key quantitative physical data for this compound, compiled from various sources. These values are crucial for experimental design, safety protocols, and analytical method development.

PropertyValueNotesCitations
Chemical Formula C₂D₆O (CD₃CD₂OD)-[1]
Molecular Weight 52.11 g/mol -
Appearance Colorless, clear liquidAt room temperature[4]
Density 0.892 g/mLat 25 °C[1]
Boiling Point 78 °C (351 K)At standard atmospheric pressure[1]
Melting Point -130 °C-
Refractive Index (n_D²⁰) 1.358At 20 °C using the sodium D-line
Flash Point 13 °C (55.4 °F)Closed-cup method
Solubility Soluble in waterMiscible with most organic solvents[4]

Mandatory Visualizations

Visual diagrams are provided below to illustrate logical relationships and a typical experimental workflow relevant to the characterization of this compound.

This diagram illustrates the structural relationship between standard ethanol and its deuterated isotopologue, this compound, highlighting the substitution of hydrogen (H) with deuterium (D).

G cluster_0 Standard Ethanol (C₂H₅OH) cluster_1 This compound (C₂D₆O) EtOH Structure: CH₃-CH₂-OH EtOD6 Structure: CD₃-CD₂-OD EtOH->EtOD6 Isotopic Substitution (H → D) H_atoms Contains 6 Hydrogen (¹H) atoms D_atoms Contains 6 Deuterium (²H) atoms

Diagram 1: Isotopic relationship between Ethanol and this compound.

The following workflow outlines a generalized procedure for the determination of a liquid's boiling point using the capillary method, a common technique in organic chemistry labs.

G start Start: Obtain Liquid Sample (e.g., this compound) prep_sample 1. Place a few mL of the liquid into a small test tube. start->prep_sample prep_capillary 2. Insert a sealed capillary tube (sealed end up) into the liquid. prep_sample->prep_capillary setup_apparatus 3. Attach the test tube to a thermometer and immerse in a heating bath (e.g., Thiele tube with oil). prep_capillary->setup_apparatus heating 4. Heat the bath gently and uniformly. setup_apparatus->heating observe_bubbles 5. Observe for a rapid and continuous stream of bubbles from the capillary. heating->observe_bubbles Heating cool_down 6. Remove heat and allow the apparatus to cool slowly. observe_bubbles->cool_down Bubbles observed record_bp 7. Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point. cool_down->record_bp end End: Boiling Point Determined record_bp->end

Diagram 2: Generalized workflow for boiling point determination.

Experimental Protocols

The physical properties listed in the table are determined by standard laboratory procedures. Below are detailed methodologies for key experiments.

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5]

  • Apparatus: Thiele tube or a beaker for an oil bath, thermometer (-10 to 110 °C), small test tube (fusion tube), a capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate), and liquid paraffin or other suitable heating oil.[5][6]

  • Procedure:

    • Fill the test tube with 2-3 mL of the liquid sample (this compound).

    • Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[7]

    • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

    • Clamp the assembly in a heating bath (Thiele tube) so that the heat-transfer liquid is above the level of the sample but below the opening of the test tube.[5]

    • Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid's vapor has displaced all the air.

    • Remove the heat source and allow the bath to cool slowly while stirring.

    • The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5]

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.[8]

  • Apparatus: A pycnometer (a glass flask with a precise, known volume), an analytical balance, a constant temperature water bath, and a thermometer.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m_empty).

    • Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are present.

    • Place the filled pycnometer in a constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium.[8]

    • Carefully adjust the liquid volume to the pycnometer's calibration mark, removing any excess liquid.

    • Remove the pycnometer from the bath, wipe it dry, and weigh it again (m_full).

    • The mass of the liquid is calculated as (m_liquid = m_full - m_empty).

    • The density (ρ) is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V_pyc): ρ = m_liquid / V_pyc .

The refractive index is a measure of how light propagates through a substance and is a characteristic property. The Abbe refractometer is a common instrument for this measurement.[9][10]

  • Apparatus: An Abbe refractometer, a constant temperature water circulator, a light source (typically a sodium lamp or filtered white light), and a dropper.

  • Procedure:

    • Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.[9]

    • Ensure the prisms of the refractometer are clean and dry.

    • Using a dropper, place 2-3 drops of the liquid sample (this compound) onto the surface of the measuring prism.[11]

    • Gently close the illuminating prism to spread the liquid into a thin, uniform layer.

    • Circulate water from the constant temperature bath (set to 20.0 °C) through the prism jackets to maintain a stable temperature.

    • While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination.

    • Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

    • Turn the compensator dial to eliminate any color fringes and sharpen the borderline between the light and dark fields.[11]

    • Use the fine adjustment knob to align the borderline precisely with the crosshairs in the eyepiece.

    • Read the refractive index value directly from the instrument's scale.[9]

For substances that are solid at room temperature, this method determines the temperature range over which the solid melts to a liquid. For this compound, which has a very low melting point, a specialized low-temperature apparatus is required. The general principle is outlined by standards like ASTM E324.[12][13]

  • Apparatus: Melting point apparatus with a cooling capability, sealed capillary tubes, and a low-temperature thermometer or calibrated digital probe.

  • Procedure:

    • A small amount of the solidified sample is introduced into a capillary tube.

    • The tube is placed in the heating/cooling block of the melting point apparatus.

    • The sample is cooled until completely frozen.

    • The temperature is then raised slowly and controllably (e.g., 1 °C per minute) near the expected melting point.[14]

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14] For pure substances, this range is typically very narrow.[15]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Alcohol-d6 (CAS: 1516-08-1)

This compound, also known as deuterated ethanol or hexadeuteroethanol, is a stable isotopologue of ethanol where the six hydrogen atoms have been replaced by deuterium.[1][2] This isotopic substitution imparts unique properties that make it an invaluable tool in various scientific fields, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic research.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with experimental protocols and data visualizations.

Physicochemical Properties

This compound is a colorless, volatile liquid with physical and chemical properties nearly identical to its non-deuterated counterpart, ethanol.[1][5] It is miscible with water and common organic solvents.[1][5]

PropertyValueReference
CAS Number 1516-08-1[2]
Chemical Formula C₂D₆O or CD₃CD₂OD[1][6]
Molecular Weight 52.11 g/mol [6][7]
Density 0.892 g/mL at 25 °C[2][8]
Boiling Point 78 °C[2][7]
Melting Point -117 °C to -130 °C[7][9][10]
Refractive Index (n²⁰/D) 1.358 - 1.359[7][10]
Flash Point 13 °C (closed cup)[8]
Isotopic Purity Typically ≥99 atom % D[6][8]

Spectroscopic Data

The deuteration of ethanol significantly alters its spectroscopic signatures, which is fundamental to its applications.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound produces a distinct fragmentation pattern compared to ethanol. The molecular ion peak is observed at m/z 52 (M+6 shift).[8][11] Key fragment ions are used for quantification in selected ion monitoring (SIM) mode.[4][12]

Ion (m/z)DescriptionUse in QuantificationReference
33 Base PeakQuantifier[12][13]
49 Fragment IonQualifier[12][13]
51 Fragment IonQualifier[12][13]
52 Molecular Ion-[4][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

As a deuterated solvent, this compound is ideal for ¹H NMR because it does not produce large solvent signals that would otherwise obscure the signals from the analyte.[1][5]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Reference
¹H 1.11m-[7]
¹H 3.56m-[7]
¹H 5.15s (residual OH)-[7]

Synthesis of this compound

Several methods exist for the synthesis of high-purity this compound. One common industrial method involves a multi-step process starting from calcium carbide and heavy water (D₂O).[14] A laboratory-scale method involves the catalytic hydrogen/deuterium (H/D) exchange.[15]

Industrial Synthesis Protocol[14]
  • Step 1: Deuterated Acetylene Production: Calcium carbide (CaC₂) is reacted with heavy water (D₂O) in a generator at 0-100°C to produce deuterated acetylene (C₂D₂).

  • Step 2: Deuterated Aldehyde Synthesis: The purified deuterated acetylene gas is bubbled through an acidic solution containing D₂O with a ZnO and/or Hg²⁺ catalyst. This hydration reaction yields deuterated acetaldehyde (CD₃CDO).

  • Step 3: Reduction to this compound: The deuterated acetaldehyde is mixed with deuterium gas (D₂) in a molar ratio ranging from 1:1 to 1:50. The mixture is passed over a heated catalyst bed (e.g., Ni, Cu, Pt, Pd) at 100-650°C. The resulting this compound is condensed and collected. The conversion rate of the aldehyde can reach 99-99.5%.

G cluster_0 Industrial Synthesis of this compound CaC2 Calcium Carbide (CaC₂) Acetylene Deuterated Acetylene (C₂D₂) CaC2->Acetylene D2O1 Heavy Water (D₂O) D2O1->Acetylene Aldehyde Deuterated Acetaldehyde (CD₃CDO) Acetylene->Aldehyde D2O2 D₂O / Acid / Catalyst D2O2->Aldehyde Ethanol_d6 This compound (CD₃CD₂OD) Aldehyde->Ethanol_d6 D2 Deuterium Gas (D₂) D2->Ethanol_d6

Industrial synthesis workflow for this compound.[14]

Core Applications in Research and Development

NMR Solvent

This compound is widely used as a solvent in NMR spectroscopy.[1][16] Its primary advantage is the absence of hydrogen atoms, which eliminates solvent interference in ¹H NMR spectra, allowing for a clear and unobstructed view of the analyte's proton signals.[5] This is crucial for structure elucidation and purity analysis of organic compounds.[5][16]

Internal Standard for Quantitative Analysis

Deuterated compounds are considered the "gold standard" for internal standards (IS) in quantitative mass spectrometry, particularly LC-MS and GC-MS.[4] this compound is the preferred IS for blood alcohol content (BAC) analysis in clinical and forensic toxicology.[4][12]

Key Advantages:

  • Minimizes Matrix Effects: It co-elutes with the analyte (ethanol) and experiences similar ionization suppression or enhancement, effectively compensating for matrix effects.[4]

  • Accounts for Sample Loss: It behaves almost identically to ethanol during sample preparation and extraction, correcting for any variability or loss.[4]

  • Improves Accuracy and Precision: The use of this compound as an IS significantly improves the accuracy and precision of quantitative assays compared to using a different structural analog like 1-propanol, especially in complex biological matrices.[4][17]

Tracer in Metabolic Research

This compound serves as a powerful tracer to study the metabolic fate of ethanol and its impact on various biochemical pathways.[18] Upon consumption, ethanol is metabolized to acetaldehyde and then acetate, which can be converted to acetyl-CoA. This acetyl-CoA enters central carbon metabolism, including the TCA cycle and pathways for fatty acid synthesis.[18] By tracking the incorporation of deuterium from this compound into downstream metabolites, researchers can:

  • Quantify the contribution of ethanol to the cellular acetyl-CoA pool.[18]

  • Trace ethanol-derived carbon through the TCA cycle.[18]

  • Assess the impact of ethanol on de novo lipogenesis, a key factor in the pathogenesis of alcoholic fatty liver disease.[18][19]

  • Investigate the link between ethanol metabolism and epigenetic modifications like histone acetylation.[18]

Experimental Protocols

Quantification of Ethanol in Whole Blood by GC-MS

This protocol outlines a standard method for the quantitative analysis of ethanol in blood samples using headspace gas chromatography-mass spectrometry (HS-GC-MS) with this compound as the internal standard.[4][12][13]

Methodology:

  • Sample Preparation:

    • Pipette 0.1 mL of whole blood (calibrator, control, or unknown sample) into a 10-mL headspace vial.

    • Add 1.0 mL of the internal standard working solution (this compound in water).

    • Seal the vial immediately with a crimp cap.

  • Incubation: Incubate the vial at room temperature to allow ethanol and the internal standard to equilibrate in the headspace.[12][13]

  • Headspace Injection: An automated headspace sampler exposes a needle or fiber to the vial's headspace to adsorb the volatile compounds.[12][13] The sample is then injected into the GC-MS system.

  • GC-MS Analysis:

    • GC Column: A suitable capillary column, such as an Rtx-5ms (30 m x 0.25 mm i.d.), is used for separation.[12][13]

    • Oven Program: An isothermal program (e.g., 40°C for 5 minutes) is often sufficient.[4]

    • MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for maximum sensitivity and specificity.

      • Ions for Ethanol: m/z 31 (quantifier), m/z 45 (qualifier).[12][13]

      • Ions for this compound (IS): m/z 33 (quantifier), m/z 49 & 51 (qualifiers).[12][13]

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area ratio (ethanol quantifier / IS quantifier) against the known concentrations of the ethanol calibrators.[4]

    • The ethanol concentration in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.[4]

G cluster_workflow Workflow: Blood Alcohol Analysis using GC-MS Start Start Prep Sample Preparation (Blood + IS in Vial) Start->Prep End End Incubate Headspace Equilibration Prep->Incubate Inject Headspace Injection Incubate->Inject GCMS GC-MS Analysis (SIM Mode) Inject->GCMS Analyze Data Analysis (Peak Area Ratio vs. Conc.) GCMS->Analyze Report Report Concentration Analyze->Report Report->End

Workflow for quantitative blood alcohol analysis.[4]

Visualization of Metabolic Tracing

The use of this compound allows for the direct tracing of ethanol-derived carbon atoms as they are incorporated into various metabolic pools.

G cluster_pathway Metabolic Fate of Deuterated Ethanol Ethanol_d6 This compound (CD₃CD₂OD) Acetaldehyde_d Deuterated Acetaldehyde Ethanol_d6->Acetaldehyde_d Acetate_d Deuterated Acetate Acetaldehyde_d->Acetate_d AcetylCoA_d Deuterated Acetyl-CoA Acetate_d->AcetylCoA_d TCA TCA Cycle Intermediates AcetylCoA_d->TCA Energy Lipogenesis De Novo Lipogenesis AcetylCoA_d->Lipogenesis Storage Histones Histone Acetylation AcetylCoA_d->Histones Epigenetics FattyAcids_d Deuterated Fatty Acids Lipogenesis->FattyAcids_d Histones_d Deuterated Acetyl Groups Histones->Histones_d

Tracing ethanol's carbon into key metabolic pathways.[18]

References

An In-depth Technical Guide to the Synthesis of Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl alcohol-d6 (ethanol-d6, C2D6O), a crucial deuterated solvent and intermediate in various scientific and pharmaceutical applications. This document details key methodologies, presents comparative quantitative data, and includes detailed experimental protocols and reaction pathway visualizations to aid researchers in selecting and implementing the most suitable synthesis for their specific needs.

Introduction

This compound is an isotopologue of ethanol where all six hydrogen atoms are replaced with deuterium. Its unique properties make it invaluable in fields such as NMR spectroscopy, where it serves as a non-protic solvent, and in metabolic studies and the synthesis of deuterated pharmaceutical ingredients. The kinetic isotope effect exhibited by deuterated compounds can significantly alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[1] This guide explores several established methods for the synthesis of high-purity this compound.

Comparative Overview of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as the desired scale, required isotopic purity, available starting materials, and cost considerations. The following table summarizes the key aspects of the most common methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Isotopic PurityReported Yield/ConversionScaleKey Advantages
Industrial Production Calcium Carbide, Heavy Water (D2O), Deuterium Gas (D2)ZnO and/or Hg2+, Ni, Cu, Pt, or PdHigh99-99.5% conversion (final reduction step)[1]LargeHigh volume, high conversion rate.[1]
Hydrolysis of Ethoxy-Containing Compounds Ethyl Silicate, Heavy Water (D2O)Acid or Base catalystHigh-Lab/PilotInexpensive and readily available starting materials, mild reaction conditions, and a commercially valuable byproduct (silica dioxide).[1]
Grignard Synthesis Deuterated Methyl Halide (e.g., CD3Br), Deuterated Formaldehyde (DCDO)Magnesium>99% (for CD3CH2OH)[1]-LabHigh purity and allows for specific deuteration patterns.[1]
Catalytic H/D Exchange Ethanol, Heavy Water (D2O) or Deuterium Gas (D2)Ruthenium or Rhodium complexesVariable, up to >95% D incorporation[1]>90% conversion[1]LabDirect route with tunable deuteration levels.[1]
Reduction of Deuterated Acetic Acid Derivatives Deuterated Methyl Acetate, Deuterium Gas (D2)Ruthenium catalyst (e.g., Ru-Macho)High-LabUtilizes readily available starting materials.[1]

Experimental Protocols

Industrial Production via Deuterated Acetylene

This large-scale method involves a three-step process to achieve high-purity this compound.[1]

Step 1: Synthesis of Deuterated Acetylene (C2D2)

  • Methodology: Calcium carbide is reacted with heavy water (D2O) in a controlled manner.

  • Procedure: A suitable amount of calcium carbide is placed in a deuterated acetylene generator. D2O is then slowly added. The reaction is maintained at a temperature between 0-100°C and a pressure of 0-0.5 MPa. The release rate of the resulting deuterated acetylene is controlled by the outlet valve of the generator.

Step 2: Synthesis of Deuterated Acetaldehyde (CD3CDO)

  • Methodology: The deuterated acetylene gas is hydrated using D2O in an acidic solution with a catalyst.

  • Procedure: The purified deuterated acetylene gas is bubbled through an acid solution containing D2O at a flow rate of 5-10 L/min. The reaction is catalyzed by zinc oxide (ZnO) and/or a mercury salt (Hg2+). The deuterated acetaldehyde produced is then condensed and collected.

Step 3: Synthesis of this compound (CD3CD2OD)

  • Methodology: The deuterated acetaldehyde is catalytically reduced with deuterium gas.

  • Procedure: The vaporized deuterated acetaldehyde and deuterium gas are mixed in a molar ratio ranging from 1:1 to 1:50. This mixture is then passed through a fixed-bed reactor containing a nickel (Ni) catalyst, or alternatively copper (Cu), platinum (Pt), or palladium (Pd). The reaction is conducted at a temperature of 100-650°C and a pressure of 1-5 MPa. The resulting this compound is condensed and separated. A conversion rate of 99-99.5% is achievable for this final step.[1]

Hydrolysis of Ethyl Silicate

This method offers a straightforward approach using readily available materials.[1]

  • Methodology: Ethyl silicate is hydrolyzed with heavy water in a protective atmosphere.

  • Procedure:

    • To a mixture of monomeric ethyl silicate and anhydrous ethanol containing a catalytic amount of hydrochloric acid, heavy water (D2O) is added gradually while maintaining the temperature at 25°C with external cooling.

    • The rate of D2O addition should be controlled to prevent the precipitation of silica.

    • After the addition is complete, the solution is left to stand overnight at room temperature to complete the hydrolysis.

    • The resulting this compound can be separated from the silica dioxide byproduct by distillation.

Grignard Synthesis

The Grignard reaction provides a reliable laboratory-scale synthesis of specifically deuterated ethanol. To synthesize fully deuterated ethanol-d6, a deuterated Grignard reagent is reacted with deuterated formaldehyde.

  • Methodology: A deuterated Grignard reagent (CD3MgBr) is first prepared and then reacted with deuterated formaldehyde (DCDO). The resulting alkoxide is then hydrolyzed.

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A solution of deuterated methyl bromide (CD3Br) in anhydrous diethyl ether is slowly added to initiate the reaction. The mixture is refluxed for 30 minutes to ensure the complete formation of the Grignard reagent.

    • Reaction with Deuterated Formaldehyde: The Grignard reagent solution is cooled to 0°C in an ice bath. A suspension of dry para-d-formaldehyde in anhydrous diethyl ether is slowly added to the stirred Grignard solution. After the addition, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours.

    • Hydrolysis: The reaction mixture is cooled again to 0°C, and a saturated aqueous ammonium chloride solution is slowly added to quench the reaction and hydrolyze the magnesium alkoxide.

    • Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude this compound can be further purified by fractional distillation. This method is reported to yield high-purity product.[1]

Catalytic H/D Exchange

This method involves the direct exchange of hydrogen for deuterium between ethanol and a deuterium source.[1]

  • Methodology: Ethanol is heated with heavy water (D2O) in the presence of a ruthenium pincer catalyst.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, the ruthenium catalyst is added.

    • Ethanol and heavy water are then added. The molar ratio of ethanol to D2O will influence the final degree of deuteration.

    • The vessel is sealed and heated to a temperature between 100-150°C with stirring. The reaction time can vary from several hours to days, depending on the catalyst's activity and the desired level of deuteration.

    • After cooling, the catalyst can be removed by filtration if it is heterogeneous. The this compound is then purified, typically by fractional distillation to remove excess D2O.

Reduction of Deuterated Acetic Acid Derivatives

Deuterated ethanol can also be synthesized by the reduction of deuterated acetic acid esters.[1]

  • Methodology: Deuterated methyl acetate is reacted with deuterium gas in the presence of a ruthenium catalyst.

  • Procedure:

    • The reaction is carried out in a pressure reactor. Deuterated methyl acetate and a ruthenium catalyst, such as Ru-Macho, are placed in the reactor.

    • The reactor is pressurized with deuterium gas (e.g., 50 bar).

    • The reaction mixture is heated (e.g., to 70°C) and stirred for a specified time (e.g., 16 hours).

    • After the reaction, the mixture is cooled, and the pressure is released. The this compound is then purified from the reaction mixture.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core logical flow of the described synthetic pathways.

industrial_synthesis CaC2 Calcium Carbide C2D2 Deuterated Acetylene CaC2->C2D2 D2O1 Heavy Water (D2O) D2O1->C2D2 CD3CDO Deuterated Acetaldehyde C2D2->CD3CDO D2O2 Heavy Water (D2O) D2O2->CD3CDO Catalyst1 ZnO / Hg2+ Catalyst1->CD3CDO Ethanol_d6 This compound CD3CDO->Ethanol_d6 D2 Deuterium Gas D2->Ethanol_d6 Catalyst2 Ni / Cu / Pt / Pd Catalyst2->Ethanol_d6 grignard_synthesis CD3Br Deuterated Methyl Bromide Grignard CD3MgBr (Grignard Reagent) CD3Br->Grignard Mg Magnesium Mg->Grignard Alkoxide Intermediate Alkoxide Grignard->Alkoxide DCDO Deuterated Formaldehyde DCDO->Alkoxide Ethanol_d6 This compound Alkoxide->Ethanol_d6 Hydrolysis Hydrolysis (H+) Hydrolysis->Ethanol_d6 reduction_synthesis CD3COOCD3 Deuterated Methyl Acetate Ethanol_d6 This compound CD3COOCD3->Ethanol_d6 D2 Deuterium Gas D2->Ethanol_d6 Catalyst Ru Catalyst Catalyst->Ethanol_d6

References

Ethyl Alcohol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, experimental applications, and analysis of ethyl alcohol-d6 (ethanol-d6). This deuterated analog of ethanol is a critical tool in a variety of scientific disciplines, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic research. Its unique isotopic composition allows for precise quantification and tracing of ethanol and its metabolites in complex biological systems.

Core Properties of this compound

This compound, also known as hexadeuteroethanol, has the chemical formula CD₃CD₂OD. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a higher molecular weight compared to its non-deuterated counterpart, ethanol (C₂H₅OH). This isotopic labeling is the foundation of its utility in advanced analytical techniques.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. These values are essential for experimental design and data interpretation.

PropertyValueReferences
Molecular Weight 52.11 g/mol [1][2][3]
Exact Mass 52.079525286 Da[1]
Chemical Formula C₂D₆O[2][3]
CAS Number 1516-08-1[2]
Density 0.892 g/mL at 25 °C
Boiling Point 78 °C
Melting Point -130 °C
Isotopic Purity Typically ≥99.5 atom % D

Experimental Protocols and Applications

This compound is predominantly utilized as an internal standard in quantitative analysis and as a tracer in metabolic studies. Its applications span from forensic toxicology to fundamental biochemical research.

Quantification of Ethanol in Biological Samples via GC/MS

A primary application of this compound is in the quantification of ethanol in biological matrices, such as whole blood, using Gas Chromatography-Mass Spectrometry (GC/MS). In this method, this compound serves as an ideal internal standard because its chemical and physical properties are very similar to ethanol, but it is distinguishable by its mass.[4]

Experimental Protocol:

  • Sample Preparation: A known amount of this compound is added to the biological sample (e.g., 0.1 mL of whole blood).[2][5]

  • Headspace Extraction: The vial containing the sample is incubated to allow volatile compounds, including ethanol and this compound, to equilibrate in the headspace.[2][5]

  • GC/MS Analysis: A sample of the headspace gas is injected into the GC/MS system. The gas chromatograph separates the components based on their boiling points and interactions with the column, and the mass spectrometer detects and quantifies the ions of interest.

  • Quantification: The concentration of ethanol in the original sample is determined by comparing the peak area of ethanol to the peak area of the this compound internal standard. The ions typically monitored are m/z 31 for ethanol and m/z 33 for this compound.[2][5]

NMR Spectroscopy

This compound is also used as a solvent in NMR spectroscopy. Its deuterated nature means it does not produce a significant signal in ¹H NMR spectra, thus preventing interference with the signals from the analyte of interest.

Experimental Protocol for NMR Sample Preparation:

  • Analyte Preparation: The compound to be analyzed is weighed and dissolved in a known volume of this compound.

  • Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. The residual proton signals of this compound can be used as a chemical shift reference.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Biological Sample (e.g., Whole Blood) B Spike with This compound (Internal Standard) A->B C Incubate and Equilibrate in Headspace Vial B->C D Collect Headspace Gas C->D E Inject into GC/MS D->E F Separation and Detection E->F G Quantification based on Peak Area Ratios F->G

Workflow for Quantification of Ethanol using this compound in GC/MS.

NMR_Workflow A Weigh Analyte B Dissolve in this compound A->B C Transfer to NMR Tube B->C D Place in NMR Spectrometer C->D E Acquire 1H NMR Spectrum D->E

Workflow for NMR Sample Preparation using this compound as a Solvent.

Use in Metabolic Studies

This compound is a valuable tracer for studying the metabolic fate of ethanol in vivo. By administering this compound to an organism, researchers can track the incorporation of deuterium into various metabolites using mass spectrometry. This provides insights into metabolic pathways and fluxes. For example, it has been used to study postmortem ethanol diffusion and degradation.[6][7]

The general workflow for such a study is outlined below:

Metabolic_Study_Workflow A Administer this compound to an Animal Model B Collect Biological Samples (e.g., Blood, Tissues) at Various Time Points A->B C Extract Metabolites B->C D Analyze by Mass Spectrometry C->D E Identify and Quantify Deuterium-Labeled Metabolites D->E F Determine Metabolic Pathways and Fluxes E->F

Logical Workflow for an In Vivo Metabolic Study using this compound.

References

The Structure and Properties of Deuterated Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of deuterated ethanol is critical for its application in a range of scientific disciplines. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of various deuterated ethanol isotopologues.

Deuterated ethanol, a form of ethanol where one or more hydrogen atoms are replaced by deuterium, is a vital tool in fields such as nuclear magnetic resonance (NMR) spectroscopy, mechanistic studies of chemical reactions, and as a tracer in metabolic research.[1] The substitution of protium (¹H) with deuterium (²H or D), a heavier isotope, imparts subtle yet significant changes to the molecule's physical and chemical properties.[1] These differences primarily arise from the change in mass and vibrational energy of the C-D and O-D bonds compared to their C-H and O-H counterparts.[1]

Core Physical and Chemical Properties

The isotopic substitution in deuterated ethanol leads to discernible differences in its physical properties when compared to standard ethanol (CH₃CH₂OH). These variations are crucial for its application in various analytical and research contexts.

Data Presentation: Physical Properties

The following table summarizes key physical properties of common deuterated ethanol isotopologues in comparison to non-deuterated ethanol.

PropertyEthanol (CH₃CH₂OH)Ethanol-d1 (CH₃CH₂OD)Ethanol-d5 (CD₃CD₂OH)Ethanol-d6 (CD₃CD₂OD)
Molecular Weight ( g/mol ) 46.0747.07[1]51.10[1]52.10[1][2]
Melting Point (°C) -114.1[1]-114[1]--130
Boiling Point (°C) 78.37[1]78[1]78-79[1]78[1][2]
Density (g/mL at 25°C) 0.7890.806[1]0.871[1]0.892[1][2]
Refractive Index (n20/D) 1.3611.359[1]1.358[1]-

Structural Representation of Deuterated Ethanol

The location of deuterium substitution within the ethanol molecule is critical for its intended application. The following diagram illustrates the common isotopologues of deuterated ethanol.

Deuterated_Ethanol_Isotopologues cluster_ethanol Ethanol Structure cluster_d1 Ethanol-d1 cluster_d5 Ethanol-d5 cluster_d6 Ethanol-d6 CH3 CH3 CH2 CH2 OH OH CH3CH2OD CH3CH2OD CD3CD2OD CD3CD2OD CH3CH2OD->CD3CD2OD CD3CD2OH CD3CD2OH CD3CD2OH->CD3CD2OD Full Deuteration Ethanol (CH3CH2OH) Ethanol (CH3CH2OH) Ethanol (CH3CH2OH)->CH3CH2OD Hydroxyl Deuteration Ethanol (CH3CH2OH)->CD3CD2OH Ethyl Deuteration

Caption: Common isotopologues of deuterated ethanol.

Experimental Protocols

Accurate characterization and synthesis of deuterated ethanol are paramount for its effective use. The following sections detail common experimental methodologies.

Synthesis of Deuterated Ethanol

Several methods exist for the synthesis of deuterated ethanol, with the choice of method often depending on the desired isotopic purity and the specific isotopologue required.

1. Industrial Production of Ethanol-d6: A common large-scale method involves the following steps:

  • Step 1: Reaction of calcium carbide with heavy water (D₂O) to produce deuterated acetylene (C₂D₂).[3][4]

  • Step 2: Hydration of deuterated acetylene in the presence of an acid catalyst and a mercury or zinc salt to yield deuterated acetaldehyde (CD₃CDO).[3][4]

  • Step 3: Catalytic reduction of deuterated acetaldehyde with deuterium gas (D₂) over a nickel, copper, platinum, or palladium catalyst to produce ethanol-d6.[3][4]

2. Hydrolysis of Ethoxy-Containing Compounds: A straightforward laboratory-scale synthesis involves the hydrolysis of compounds containing an ethoxy group, such as ethyl silicate, with heavy water.[3]

3. Reduction of Deuterated Acetic Acid Derivatives: Deuterated ethanol can be synthesized by the reduction of deuterated acetic acid or its esters. For instance, methyl acetate can be reacted with deuterium gas in the presence of a ruthenium catalyst to yield deuterated ethanol.[3]

4. Grignard Reaction: The classic method for preparing primary alcohols can be adapted to synthesize specific isotopologues. For example, CD₃CH₂OH can be prepared by the condensation of CD₃MgBr with formaldehyde, followed by hydrolysis.[5]

Spectroscopic Analysis

NMR and Infrared (IR) spectroscopy are essential techniques for confirming the isotopic substitution and purity of deuterated ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the position and extent of deuteration.

  • Sample Preparation: Dissolve the deuterated ethanol sample in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[6] An internal standard such as tetramethylsilane (TMS) is often added.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The absence or reduction of specific proton signals in the ¹H NMR spectrum indicates deuteration at those positions.[1]

  • D₂O Exchange: To confirm the hydroxyl proton signal, a drop of D₂O can be added to the NMR tube. The -OH peak will disappear or significantly diminish in intensity due to proton-deuterium exchange.[7]

Infrared (IR) Spectroscopy:

  • Objective: To identify functional groups and confirm isotopic substitution by observing vibrational frequencies.

  • Sample Preparation: A few drops of the deuterated ethanol sample are placed between two salt plates (e.g., NaCl or KBr).[1]

  • Data Acquisition: An IR spectrum is typically acquired over the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: The spectrum is analyzed for the presence of O-D and/or C-D stretching vibrations and the absence or reduction of O-H and/or C-H stretching vibrations.[1]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated ethanol.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Choose Synthesis Method Choose Synthesis Method Perform Reaction Perform Reaction Choose Synthesis Method->Perform Reaction Purification Purification Perform Reaction->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Physical Property Measurement Physical Property Measurement Purification->Physical Property Measurement Confirm Structure and Purity Confirm Structure and Purity NMR Spectroscopy->Confirm Structure and Purity IR Spectroscopy->Confirm Structure and Purity Physical Property Measurement->Confirm Structure and Purity

Caption: Synthesis and characterization workflow.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that underpins the reliability and accuracy of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic purity of Ethyl alcohol-d6 (CD₃CD₂OD), also known as hexadeuteroethanol. We delve into the analytical methodologies for its determination, typical purity specifications, and the foundational principles of its synthesis and purification.

This compound is a widely utilized deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, a tracer in metabolic studies, and a synthon in the preparation of complex deuterated molecules.[1] Its efficacy in these applications is directly correlated to its isotopic enrichment. This guide offers detailed experimental protocols and data presentation to aid researchers in assessing and understanding the isotopic purity of this vital compound.

Understanding Isotopic Purity

Isotopic purity, in the context of a deuterated compound like this compound, refers to the percentage of deuterium atoms relative to the total number of hydrogen isotopes (protium, ¹H, and deuterium, ²H or D) at all hydrogen positions within the molecule. It is typically expressed as "atom % D". Commercially available this compound generally boasts a high isotopic purity, often exceeding 99.5 atom % D.[2][3] Even minute levels of residual protonated isotopologues can introduce significant interference in sensitive applications, particularly in ¹H NMR where solvent signals can obscure those of the analyte.

Quantitative Data Summary

The isotopic purity of commercially available this compound is a key specification provided by suppliers. The following table summarizes typical purity grades and their implications for common applications.

Isotopic Purity (atom % D)Residual ¹H Signal IntensityCommon Applications & Remarks
≥ 99.9%Very LowIdeal for quantitative NMR (qNMR), trace analysis, and experiments requiring minimal solvent interference.
≥ 99.8%LowSuitable for most routine NMR applications and as a solvent for sensitive chemical reactions.
≥ 99.5%Low to ModerateA standard grade sufficient for many qualitative NMR analyses and general use as a deuterated solvent.[3]
≥ 98.0%ModerateMay be acceptable for less sensitive applications but carries a risk of residual solvent peaks overlapping with analyte signals.

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for the precise determination of the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and isotopic enrichment at specific sites. Both proton (¹H) and deuterium (²H) NMR can be employed.

This method relies on the quantification of the small residual proton signals from partially deuterated ethanol isotopologues (e.g., CD₃CHDOD, CHD₂CD₂OD). The area of these signals is directly proportional to the number of corresponding protons.

Experimental Protocol: Quantitative ¹H NMR

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry 5 mm NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, CDCl₃).

  • For absolute quantification, a certified internal standard of known concentration and with non-overlapping signals can be added. However, for isotopic purity determination, comparison of internal residual proton signals to a reference signal can be sufficient.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥ 400 MHz) to ensure good signal dispersion.

  • Key Parameters:

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often recommended for quantitative applications.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the residual proton signals.

3. Data Processing and Analysis:

  • Apply phasing and baseline correction to the spectrum.

  • Carefully integrate the residual proton signals corresponding to the ethyl group of ethanol.

  • If an internal standard is used, integrate a known signal from the standard.

  • Calculate the percentage of the non-deuterated species: % ¹H = (Integral_residual / Integral_reference_normalized) * 100

  • Calculate the isotopic purity: Isotopic Purity (atom % D) = 100% - % ¹H

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates components of a mixture in the gas phase and detects them based on their mass-to-charge ratio. It is particularly useful for determining the overall isotopic enrichment of volatile compounds like ethanol.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL to 10 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[4]

  • Transfer the solution to a 1.5 mL glass autosampler vial.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injection Port: Set to a temperature of 200-250°C.

    • Injection Mode: Split or splitless, depending on the sample concentration. A split ratio of 50:1 is common.

    • Column: A polar capillary column, such as a DB-WAX or similar, is suitable for ethanol analysis. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 10-25°C/min to a final temperature of 200-240°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode to identify all ions, or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative accuracy. For this compound, the molecular ion (m/z 52) and characteristic fragment ions would be monitored. For residual protonated ethanol, the corresponding ions (e.g., m/z 46 for C₂H₅OH) would be monitored.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and any protonated isotopologues in the total ion chromatogram.

  • Extract the mass spectra for these peaks.

  • Determine the relative abundance of the different isotopologues by integrating the areas of their respective molecular ion peaks or characteristic fragment ion peaks in the mass spectrum.

  • Correct the raw intensities for the natural abundance of ¹³C.

  • Calculate the isotopic purity based on the corrected relative intensities of the deuterated and non-deuterated species.

Synthesis and Purification of this compound

High-purity this compound is typically synthesized from deuterated precursors to ensure high levels of deuterium incorporation.

A common industrial method involves the following steps:

  • Generation of Deuterated Acetylene: Calcium carbide is reacted with heavy water (D₂O) to produce deuterated acetylene (C₂D₂).[2]

  • Hydration to Deuterated Acetaldehyde: The deuterated acetylene is then hydrated using D₂O in the presence of a catalyst (e.g., a mercury salt) to form deuterated acetaldehyde (CD₃CDO).[2]

  • Reduction to this compound: Finally, the deuterated acetaldehyde is reduced with deuterium gas (D₂) over a metal catalyst (e.g., Nickel) to yield this compound (CD₃CD₂OD).[2]

Purification is crucial to remove chemical impurities and residual water (H₂O or D₂O). Fractional distillation is the primary method used for the purification of deuterated ethanol.[5][6] This technique separates liquids based on differences in their boiling points. As ethanol and water form an azeotrope, specialized distillation techniques may be required to achieve very high chemical purity.[3]

Visualizing Workflows and Relationships

To further clarify the processes described, the following diagrams illustrate the key experimental workflows and logical relationships.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Ethyl alcohol-d6 dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer set_params Set Quantitative Parameters (90° pulse, long d1) transfer->set_params acquire Acquire 1H NMR Spectrum process Process Spectrum (Phase, Baseline) acquire->process set_params->acquire integrate Integrate Residual Proton Signals process->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prepare_sol Prepare Dilute Solution transfer_vial Transfer to Autosampler Vial prepare_sol->transfer_vial inject Inject into GC-MS transfer_vial->inject separate Separate on Capillary Column inject->separate detect Detect by Mass Spectrometer (EI) separate->detect identify Identify Isotopologue Peaks detect->identify integrate_peaks Integrate Ion Chromatograms identify->integrate_peaks calculate_purity Calculate Isotopic Purity integrate_peaks->calculate_purity

Caption: Workflow for Isotopic Purity Determination by GC-MS.

synthesis_pathway CaC2 Calcium Carbide (CaC2) C2D2 Deuterated Acetylene (C2D2) CaC2->C2D2 + D2O D2O Heavy Water (D2O) CD3CDO Deuterated Acetaldehyde (CD3CDO) C2D2->CD3CDO + D2O / Catalyst EtOH_d6 This compound (CD3CD2OD) CD3CDO->EtOH_d6 + D2 / Catalyst D2_gas Deuterium Gas (D2) purification Purification (Fractional Distillation) EtOH_d6->purification

Caption: Simplified Synthesis Pathway for this compound.

Conclusion

The determination of the isotopic purity of this compound is a critical quality control step for ensuring the integrity of research in which it is employed. Both NMR spectroscopy and GC-MS offer robust and reliable means of quantification, each with its own set of advantages. A thorough understanding of these analytical techniques, coupled with an awareness of the synthesis and purification methods, empowers researchers to confidently assess the quality of their deuterated solvents and, by extension, the validity of their experimental results. This guide provides the foundational knowledge and practical protocols to achieve this.

References

Unveiling the Isotopic Fingerprint: A Technical Guide to Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl alcohol-d6 (Ethanol-d6), a deuterated isotopologue of ethanol. This document serves as a core resource for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical and physical properties, and its applications in experimental settings. The guide includes detailed methodologies for key experiments and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its utility.

Nomenclature and Identification: Synonyms for this compound

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

SynonymCAS NumberMolecular FormulaIUPAC Name
Ethanol-d61516-08-1C2D6Oethan-1,1,2,2,2-d5-ol-d
Hexadeuteroethanol1516-08-1C2D6Oethan-1,1,2,2,2-d5-ol-d
Ethyl-d5 alcohol-d1516-08-1C2D6Oethan-1,1,2,2,2-d5-ol-d
Perdeuteroethanol1516-08-1C2D6Oethan-1,1,2,2,2-d5-ol-d
(2H6)Ethanol1516-08-1C2D6Oethan-1,1,2,2,2-d5-ol-d
Alcohol-d61516-08-1C2D6Oethan-1,1,2,2,2-d5-ol-d
Deuterated ethanol1516-08-1C2D6Oethan-1,1,2,2,2-d5-ol-d

Physicochemical Properties

The substitution of hydrogen with deuterium atoms in the ethanol molecule results in distinct physical and chemical properties. These properties are crucial for its application in various analytical and experimental techniques. A summary of the key quantitative data is presented in Table 2.

Table 2: Quantitative Physicochemical Data for this compound

PropertyValue
Molecular Weight 52.11 g/mol
Density 0.892 g/mL at 25 °C
Boiling Point 78 °C
Melting Point -130 °C
Refractive Index (n20/D) 1.358
Isotopic Purity Typically ≥99.5 atom % D
Flash Point 13 °C (closed cup)
Solubility Miscible with water and most organic solvents

Experimental Protocols

This compound is a versatile tool in various research applications. The following sections provide detailed methodologies for some of its key uses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

This compound is widely used as a solvent in NMR spectroscopy due to its ability to dissolve a wide range of analytes without producing interfering proton signals.

Objective: To prepare a sample for ¹H or ¹³C NMR analysis using this compound as the solvent.

Materials:

  • Analyte (solid or liquid)

  • This compound (anhydrous, ≥99.5 atom % D)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Analyte Preparation:

    • For solid samples, accurately weigh 1-10 mg of the analyte directly into a clean, dry vial.

    • For liquid samples, use a micropipette to transfer 1-10 µL of the analyte into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

  • Dissolution: Vortex the mixture until the analyte is completely dissolved. Gentle heating may be applied if the analyte has low solubility, but care should be taken to avoid solvent evaporation.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for NMR analysis.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Analyte dissolve Dissolve in this compound weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to NMR Tube vortex->transfer nmr Acquire NMR Spectrum transfer->nmr Insert into Spectrometer

Caption: Experimental workflow for NMR sample preparation.

Metabolic Tracer Studies using Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be used as a stable isotope tracer to study metabolic pathways in vivo or in vitro. The deuterium labels can be tracked as they are incorporated into various metabolites.

Objective: To trace the metabolic fate of ethanol-derived acetate in a biological system.

Materials:

  • This compound

  • Biological system (e.g., cell culture, animal model)

  • Quenching solution (e.g., ice-cold methanol)

  • Extraction solvent (e.g., chloroform)

  • Derivatization agent (e.g., silylating agent)

  • GC-MS system

Procedure:

  • Administration: Introduce a known amount of this compound to the biological system.

  • Incubation: Allow the system to metabolize the deuterated ethanol for a specific period.

  • Quenching: Stop metabolic activity by rapidly adding a quenching solution.

  • Metabolite Extraction: Extract the metabolites from the biological matrix using an appropriate solvent system.

  • Derivatization: Chemically modify the extracted metabolites to increase their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of deuterated metabolites.

Synthesis of Deuterated Molecules

This compound can serve as a deuterated building block for the synthesis of more complex deuterated molecules, which are valuable as internal standards in quantitative mass spectrometry or as therapeutic agents with altered pharmacokinetic properties.

Objective: To synthesize a deuterated ester using this compound.

Materials:

  • This compound

  • Anhydrous carboxylic acid

  • Acid catalyst (e.g., sulfuric acid)

  • Anhydrous reaction solvent (e.g., toluene)

  • Apparatus for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid, a molar excess of this compound, and a catalytic amount of sulfuric acid in an anhydrous solvent.

  • Reaction: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

  • Work-up: After cooling, neutralize the acid catalyst with a mild base. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude deuterated ester can be further purified by distillation or chromatography.

Signaling Pathways

Ethanol is known to modulate various intracellular signaling pathways. The metabolic products of ethanol, such as acetate, can influence cellular processes. The diagram below illustrates a simplified pathway of how ethanol metabolism can lead to changes in histone acetylation, a key epigenetic modification.

G This compound This compound Acetaldehyde-d4 Acetaldehyde-d4 This compound->Acetaldehyde-d4 ADH Acetate-d3 Acetate-d3 Acetaldehyde-d4->Acetate-d3 ALDH Acetyl-CoA-d3 Acetyl-CoA-d3 Acetate-d3->Acetyl-CoA-d3 ACSS2 Histone Acetylation Histone Acetylation Acetyl-CoA-d3->Histone Acetylation HATs

Caption: Metabolic pathway of this compound to histone acetylation.

This guide provides foundational knowledge for the effective use of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling deuterated solvents and reagents.

An In-depth Technical Guide to the Safety and Hazards of Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Ethyl alcohol-d6 (Ethanol-d6, CAS No. 1516-08-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance in laboratory and drug development settings.

Core Safety and Hazard Information

This compound is the deuterated form of ethyl alcohol, where the hydrogen atoms have been replaced with deuterium. While its chemical properties are similar to its non-deuterated counterpart, it is crucial to handle it with the same level of caution. The primary hazards associated with this compound are its high flammability and its potential to cause serious eye irritation.[1][2]

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

Precautionary Statements:

A range of precautionary statements apply, including the need to keep the substance away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves and eye protection.[3]

GHS_Hazard_Classification cluster_pictograms GHS Pictograms cluster_hazards Hazard Statements cluster_signal Signal Word flame H225 H225 Highly flammable liquid and vapor flame->H225 exclamation H319 H319 Causes serious eye irritation exclamation->H319 danger Danger

GHS Hazard Classification for this compound

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₂D₆O[3]
Molecular Weight 52.11 g/mol [3]
Appearance Colorless liquid[4]
Odor Alcohol-like[4]
Boiling Point 78 °C (172.4 °F)[4]
Melting Point -114 °C to -130 °C[2][5]
Density 0.8010 to 0.892 g/cm³ at 25 °C[4][5]
Vapor Pressure 58.5 hPa at 20 °C to 169 hPa at 25 °C[2][6]
Vapor Density 1.79[4]
Solubility in Water Soluble[1]
Table 2: Flammability Data
ParameterValueSource
Flash Point 12 °C (53.6 °F) to 13 °C (55.4 °F) - closed cup[4][5]
Autoignition Temperature 363 °C (685.4 °F)[4]
Lower Explosive Limit (LEL) 2.5% to 3.5% (v/v)[5][6]
Upper Explosive Limit (UEL) 13.5% to 19% (v/v)[4][6]
Table 3: Toxicological Data (Primarily for non-deuterated Ethanol)
TestValueSpeciesSource
LD50 Oral 6,200 - 7,060 mg/kgRat[7][8]
LC50 Inhalation 20,000 ppm (10 h) - 96 mg/L (4 h)Rat[7][8]
Table 4: Occupational Exposure Limits (for non-deuterated Ethanol)
OrganizationLimitValue
OSHA (PEL) 8-hr TWA1000 ppm (1900 mg/m³)
NIOSH (REL) 10-hr TWA1000 ppm (1900 mg/m³)
ACGIH (TLV) STEL1000 ppm

Experimental Protocols

Determination of Flash Point (Based on ASTM D93)

The flash point of a volatile liquid is determined using a Pensky-Martens closed-cup tester.[1][2][4][5][6]

Methodology:

  • A brass test cup is filled with the sample to a specified mark.

  • The cup is fitted with a lid and heated at a controlled rate while the sample is stirred.

  • At specific temperature intervals, an ignition source is dipped into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[1]

Flash_Point_Determination cluster_setup Apparatus Setup cluster_testing Testing Procedure cluster_result Result A Fill Pensky-Martens cup with this compound B Place lid on cup A->B C Begin controlled heating and stirring B->C D At temperature intervals, dip ignition source C->D E Vapors ignite? D->E E->D No F Record temperature as Flash Point E->F Yes G Flash Point Determined F->G

Workflow for Flash Point Determination
Determination of Explosive Limits (Based on ASTM E681)

The lower and upper explosive limits (LEL and UEL) are determined by introducing varying concentrations of the substance's vapor into a controlled chamber with air and an ignition source.[9]

Methodology:

  • A known concentration of the vapor is mixed with air in a sealed vessel.

  • An electrical ignition source is activated.

  • Observations are made for flame propagation.

  • The concentration is systematically varied to find the minimum (LEL) and maximum (UEL) concentrations that support combustion.[9]

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.[3]

Methodology:

  • A small group of animals (typically rats) is dosed with the substance at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[3]

  • The animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

  • The results are used to classify the substance into a toxicity category based on the observed effects at different dose levels.[3]

In Vitro Cytotoxicity Assay for Volatile Compounds

This protocol is a generalized approach for assessing the cytotoxicity of volatile organic compounds like this compound using cell cultures.[10][11][12]

Methodology:

  • Cell Culture: Human cell lines (e.g., A549 lung cells, HepG2 liver cells) are cultured on porous membranes in well plates.[10][12]

  • Exposure: The cell-containing membranes are placed in a sealed exposure chamber. A known amount of the volatile compound is introduced into the chamber, creating a defined airborne concentration. Cells are exposed at the air-liquid interface for a set duration (e.g., 1 hour).[10][12]

  • Incubation: After exposure, the cells are incubated for a period (e.g., 24 hours) to allow for cytotoxic effects to manifest.[10]

  • Viability Assay: Cell viability is assessed using a quantitative method, such as the MTS or neutral red uptake (NRU) assay. These assays measure metabolic activity or the ability of viable cells to take up a dye, respectively.[10]

  • Data Analysis: The results are used to determine the concentration of the substance that causes a 50% reduction in cell viability (IC50).[10]

Cytotoxicity_Assay_Workflow A Culture human cells on porous membranes B Place membranes in sealed exposure chamber A->B C Introduce this compound vapor at known concentration B->C D Expose cells at air-liquid interface C->D E Incubate cells post-exposure D->E F Perform cell viability assay (e.g., MTS, NRU) E->F G Determine IC50 value F->G

Generalized In Vitro Cytotoxicity Assay Workflow

Handling, Storage, and First Aid

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Use only non-sparking tools and take precautionary measures against static discharge.[4]

  • Avoid breathing vapors or mist.

  • Use in a well-ventilated area.[5]

  • Wear appropriate personal protective equipment, including safety glasses and gloves.

Storage:

  • Store in a well-ventilated place.[4]

  • Keep the container tightly closed.[1][4]

  • Keep cool and protect from sunlight.[5]

  • Store in a flammable liquids storage area.

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

This compound is a highly flammable liquid that can cause serious eye irritation. While specific toxicological data for the deuterated form is limited, it should be handled with the same precautions as non-deuterated ethanol. Adherence to proper handling, storage, and emergency procedures is essential to ensure safety in a research and development environment. The experimental protocols outlined in this guide provide a framework for the types of safety testing that are critical for volatile organic compounds.

References

Methodological & Application

Application Notes and Protocols for Ethyl Alcohol-d6 as an NMR Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterated ethanol (Ethanol-d6, C₂D₅OD) is a versatile and widely used solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary function is to dissolve analytes for analysis while remaining largely "invisible" in the ¹H NMR spectrum, thereby preventing solvent signals from obscuring the signals of the molecule of interest.[1] In these solvents, hydrogen atoms (¹H) are replaced by their isotope, deuterium (²H), which resonates at a different frequency.[1] This property, combined with its ability to dissolve a range of polar to moderately non-polar compounds, makes ethanol-d6 an indispensable tool for molecular structure elucidation, reaction monitoring, and quantitative analysis in various scientific fields, including drug development.[2][3][4]

The deuterium signal in ethanol-d6 also serves a crucial role for the NMR spectrometer's lock system, which stabilizes the magnetic field to ensure the acquisition of high-resolution spectra.[4][5] The well-characterized residual proton signals of ethanol-d6 can additionally be used as an internal chemical shift reference.[5]

Data Presentation: Properties of Ethanol-d6

The physical and spectroscopic properties of ethanol-d6 are essential for accurate sample preparation and spectral interpretation.

Table 1: Physical and Spectroscopic Properties of Ethanol-d6 (C₂D₆O)

PropertyValueReferences
Physical Properties
Molecular Weight52.11 g/mol [5][6][7][8]
Density0.892 g/mL at 25 °C[5]
Boiling Point78 °C[5][6]
Melting Point-114 °C to -130 °C[5][6]
CAS Number1516-08-1[5][6]
¹H NMR Residual Peaks
CD₃CD₂OH ~5.19 ppm (singlet)[5][9]
CD₃CDH OD~3.56 ppm (multiplet)[5][9][10]
C D₂H OD (residual H₂O)Varies with temperature and concentration[5]
¹³C NMR Residual Peaks
CD₃C D₂OD~56.8 - 57.0 ppm (quintet)[5][9]
C D₃CD₂OD~17.2 - 17.3 ppm (septet)[5][9]

Note: Chemical shifts can be influenced by factors such as temperature, concentration, and the specific solute dissolved.[5]

Applications in Research and Drug Development

Ethanol-d6 is a valuable solvent for a variety of NMR applications:

  • Structural Elucidation: It is routinely used to dissolve organic compounds for the determination of their chemical structure.[11][12]

  • Quantitative NMR (qNMR): For accurate quantitative analysis, ethanol-d6 can be used with a precisely weighed internal standard. It is crucial to ensure the standard is soluble and has signals that do not overlap with the analyte.[5]

  • Reaction Monitoring: The isotopic purity of ethanol-d6 allows for the unambiguous tracking of reaction kinetics and mechanisms in-situ without interference from protonated solvents.[1]

  • Metabolic Studies: Deuterium-labeled ethanol can be used as a tracer to study metabolic pathways in biological systems. By monitoring the appearance of deuterium in various metabolites, researchers can elucidate the kinetics and mechanisms of ethanol metabolism.[1]

  • Synthesis of Deuterated Drugs: Ethanol-d6 serves as a building block in the synthesis of deuterated drug molecules. Deuteration can alter a drug's metabolic stability and bioavailability, offering a sophisticated approach to drug design.[11][13]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol outlines the step-by-step procedure for preparing a high-quality NMR sample using ethanol-d6 for routine analysis.

Materials and Equipment:

  • High-quality 5 mm NMR tubes

  • Ethanol-d6 (C₂D₅OD)

  • Analyte (solid or liquid)

  • Vials and Pasteur pipettes

  • Glass wool or filter

  • Vortex mixer

Methodology:

  • Determine Analyte Quantity: The amount of analyte required depends on the experiment. For routine ¹H NMR, 5-10 mg of a solid compound is typically sufficient.[14] For ¹³C NMR, a higher concentration (up to 50 mg) may be needed.[14] For liquid samples, one drop is often a good starting point.[15]

  • Dissolve the Sample:

    • For Solid Samples: Accurately weigh the desired amount of analyte into a clean, dry vial. Add the appropriate volume of ethanol-d6 (typically 0.5 mL to 0.7 mL for a standard 5 mm NMR tube).[5] Vortex the mixture until the analyte is completely dissolved.[5] Gentle heating can be applied if necessary, but caution is advised due to the volatility of ethanol.

    • For Liquid Samples: Directly add the desired amount of the liquid analyte to the ethanol-d6 in a vial.

  • Filter the Solution: To remove any particulate matter that can degrade spectral resolution, filter the sample solution.[16] Place a small, tight plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, high-quality NMR tube.[5]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. The optimal solvent height for most standard 5 mm NMR tubes is between 4-5 cm, which corresponds to a volume of 0.5-0.7 mL.[5] Consistent sample height is important for reproducible magnetic field shimming.[15]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[5] Clearly label the tube with the sample's identification.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Analyte dissolve 2. Dissolve in Ethanol-d6 weigh->dissolve Add Analyte to Vial mix 3. Vortex/Mix dissolve->mix Add Ethanol-d6 filter 4. Filter Solution mix->filter Ensure Homogeneity transfer 5. Transfer to NMR Tube filter->transfer Remove Particulates shim 6. Insert into Spectrometer & Shim transfer->shim Cap & Label Tube acquire 7. Acquire Spectrum shim->acquire process 8. Process Data acquire->process

Workflow for preparing NMR samples using ethanol-d6.
Protocol 2: Assessing Analyte Stability in Ethanol-d6

Due to its protic nature, ethanol-d6 can react with sensitive functional groups. This protocol uses quantitative NMR (qNMR) to assess the stability of an analyte over time.

Materials and Equipment:

  • NMR Spectrometer

  • Ethanol-d6

  • Analyte of interest

  • Stable internal standard (e.g., maleic acid, 1,4-dioxane)

  • Volumetric flasks and precision pipettes

Methodology:

  • Identify Susceptible Groups: Before starting, identify any functional groups in your analyte that might be susceptible to reaction with ethanol, such as esters (transesterification), aldehydes (acetal formation), or acid halides (solvolysis).[2]

  • Sample Preparation (Time point t=0):

    • Accurately weigh a known amount of the analyte and a suitable internal standard.

    • Dissolve both in a known volume of ethanol-d6 in a volumetric flask to create a stock solution.

    • Transfer a precise volume (e.g., 0.6 mL) of this stock solution into multiple, identical NMR tubes—one for each time point you plan to measure.[2]

  • Initial NMR Data Acquisition (t=0):

    • Acquire a ¹H NMR spectrum for the first sample immediately after preparation.

    • Use qNMR parameters: ensure a long relaxation delay (D1, typically 5 times the longest T1) and a 90° pulse angle to ensure accurate integration.[5]

    • Carefully integrate the signals for both the analyte and the internal standard. Calculate the initial analyte concentration relative to the constant concentration of the internal standard.

  • Sample Storage and Monitoring:

    • Store the remaining NMR tubes under controlled conditions (e.g., room temperature, protected from light).

    • Acquire subsequent ¹H NMR spectra at predetermined time intervals (e.g., 1 hour, 24 hours, 72 hours).

  • Data Analysis:

    • For each time point, calculate the analyte concentration relative to the internal standard.

    • Plot the relative analyte concentration versus time. A stable compound will show no significant decrease in concentration. The appearance of new signals may indicate degradation products.

G cluster_workflow Analyte Stability Assessment Workflow prep Prepare Analyte & Internal Standard in Ethanol-d6 t0 Acquire qNMR Spectrum (t=0) prep->t0 store Store Samples at Controlled Conditions t0->store tn Acquire qNMR Spectra at Intervals (t=n) store->tn analyze Calculate Relative Concentration vs. Time tn->analyze decision Analyte Stable? analyze->decision G cluster_decision Solvent Selection Logic solubility Is Analyte Soluble? stability Is Analyte Stable in Protic Solvents? solubility->stability Yes test_solubility Test Solubility in Alternative Solvents solubility->test_solubility No use_etoh Use Ethanol-d6 stability->use_etoh Yes use_aprotic Consider Aprotic Solvent (e.g., DMSO-d6, CDCl3) stability->use_aprotic No

References

Application Notes and Protocols for the Use of Ethyl Alcohol-d6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl alcohol-d6 (Ethanol-d6) in mass spectrometry. It covers its application as a robust internal standard for quantitative analysis, its use in metabolic labeling for proteomics, and its role in protein structural analysis through hydrogen-deuterium exchange.

This compound as an Internal Standard in Quantitative Mass Spectrometry

The use of a stable isotope-labeled internal standard (IS) is a cornerstone of accurate and precise quantification in mass spectrometry.[1] this compound, a deuterated form of ethanol, serves as an ideal internal standard for the analysis of ethanol in various matrices due to its near-identical chemical and physical properties to the analyte.[2][3] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects, extraction losses, and instrument variability.[4][5]

Quantitative Data Summary: Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. The following table summarizes the comparative performance of this compound versus 1-propanol, a commonly used internal standard for ethanol analysis.

Performance MetricThis compound1-PropanolKey Advantages of this compound
Accuracy in Salt-Free Samples GoodSlightly More Accurate[3][6]Provides reliable results in simple matrices.
Accuracy in Samples with Salts More Accurate [3][6]Less AccurateSuperior performance in complex biological matrices where salts are present.[3]
Precision at Low Concentrations GoodMore Precise[2][6]Reliable for a wide range of concentrations.
Precision at High Concentrations More Precise [2][6]Less PreciseIdeal for applications with high analyte concentrations.
Matrix Effect Compensation Excellent [2]ModerateClosely mimics the analyte, leading to better correction for ion suppression or enhancement.[3]
Overall Robustness High [2]ModerateLess susceptible to variations in sample matrix composition.[2]
Experimental Protocol: Quantification of Ethanol in Whole Blood by Headspace GC-MS

This protocol describes the quantitative analysis of ethanol in whole blood using this compound as an internal standard.

Materials and Reagents:

  • This compound (internal standard solution, e.g., 1.0 mg/mL)[7]

  • Ethanol standards for calibration curve

  • Whole blood samples

  • Headspace vials (e.g., 10 mL or 20 mL)[7][8]

  • Gas-tight syringe[7]

  • Headspace Gas Chromatograph with Mass Spectrometer (HS-GC-MS)[2]

Sample Preparation:

  • Pipette 0.1 mL of whole blood sample into a headspace vial.[7]

  • Add 0.1 mL of the 1.0 mg/mL this compound internal standard solution to the vial.[7]

  • Immediately seal the vial with a septum and aluminum cap.[7]

  • Vortex the sample to ensure thorough mixing.

  • Incubate the vial at room temperature for 15 minutes to allow for equilibration of the headspace.[7]

HS-GC-MS Parameters:

  • GC Column: Fused-silica capillary column suitable for volatile compounds (e.g., Rtx-5ms, 30 m x 0.25 mm i.d., 0.25-μm film thickness)[7]

  • Carrier Gas: Helium[7]

  • Oven Program: Isothermal at 40°C for 5-10 minutes.[4][7]

  • Injector Temperature: 200°C[7]

  • MS Ion Source Temperature: 200°C[7]

  • Ionization Mode: Electron Ionization (EI)[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM)[4]

  • Ions to Monitor:

    • Ethanol: m/z 31, 45, 46[7]

    • This compound: m/z 33, 49, 51[7]

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of ethanol to this compound against the concentration of the ethanol standards.[4]

  • Calculate the concentration of ethanol in the blood samples by comparing their peak area ratios to the calibration curve.[2]

Experimental Workflow: Internal Standard Quantification

G cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Whole Blood Sample Spike Spike with This compound (IS) Sample->Spike Vortex Vortex Mix Spike->Vortex Incubate Incubate at RT Vortex->Incubate HS_Inject Headspace Injection Incubate->HS_Inject GC_Sep GC Separation HS_Inject->GC_Sep MS_Detect MS Detection (SIM) GC_Sep->MS_Detect Peak_Area Peak Area Integration (Analyte & IS) MS_Detect->Peak_Area Ratio Calculate Peak Area Ratio Peak_Area->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Quantify Quantify Ethanol Concentration Cal_Curve->Quantify

Caption: Workflow for ethanol quantification using this compound as an internal standard.

This compound in Metabolic Labeling for Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.[9] While typically employing heavy amino acids, the principles of metabolic labeling can be extended to other small molecules. Deuterated compounds, including deuterated ethanol, can be used to study the dynamics of protein turnover and post-translational modifications.

Principles of SILAC

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid (e.g., "light" natural abundance vs. "heavy" 13C or 15N labeled).[9] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of one cell population.[10] The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the "light" and "heavy" peptide pairs in the mass spectrum.

Experimental Protocol: SILAC using Deuterated Precursors

This protocol provides a general framework for a SILAC experiment. For labeling with precursors other than amino acids, specific optimization of labeling times and precursor concentrations is required.

Materials and Reagents:

  • Cell culture medium deficient in the amino acid to be labeled (e.g., DMEM for SILAC)[11]

  • "Light" (natural abundance) amino acids[12]

  • "Heavy" (e.g., 13C6-Lysine, 13C6,15N4-Arginine) amino acids[12]

  • Dialyzed fetal bovine serum (dFBS)[11]

  • Cell line of interest

  • Lysis buffer

  • Protease for digestion (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the deficient medium with either the light or heavy amino acids and 10% dFBS.[11]

  • Cell Culture and Labeling: Culture two separate populations of cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.[13]

  • Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.

  • Cell Lysis and Protein Mixing: Harvest and lyse the cells from both populations. Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[13]

  • Protein Digestion: Digest the mixed protein sample into peptides using a suitable protease.[13]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs using specialized software to determine the relative protein abundance.

SILAC Workflow Diagram

G cluster_labeling Metabolic Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing & Analysis Light_Culture Cell Culture ('Light' Medium) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' Medium) Treatment Experimental Treatment Heavy_Culture->Treatment Combine Combine Cell Lysates (1:1) Control->Combine Treatment->Combine Digest Protein Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Quantification LCMS->Quant

Caption: General workflow for a SILAC experiment.

This compound in Protein Structural Analysis by Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions.[14] The method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium from a deuterated solvent, such as D2O.[15] The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens, providing insights into the protein's structure.[14] While D2O is the primary source of deuterium, deuterated co-solvents like this compound can be used in specific applications to study protein folding and stability in non-aqueous environments.

Principles of HDX-MS

When a protein is incubated in a deuterated buffer, the amide hydrogens on the protein backbone exchange with deuterium atoms.[14] The rate of this exchange varies depending on the local structural environment. Amide hydrogens in flexible, solvent-exposed regions exchange rapidly, while those in stable, hydrogen-bonded structures like alpha-helices and beta-sheets exchange much more slowly.[15] By quenching the exchange reaction at various time points and analyzing the mass increase of the protein or its peptides by mass spectrometry, a map of deuterium incorporation can be generated, revealing information about the protein's conformation and dynamics.[15]

Typical Deuterium Uptake Levels in Protein Regions
Protein RegionTypical Deuterium UptakeStructural Implication
Unstructured Loops High and RapidFlexible and solvent-exposed.
α-Helices Low and SlowStable, hydrogen-bonded secondary structure.
β-Sheets Low and SlowStable, hydrogen-bonded secondary structure.
Ligand Binding Site Reduced Uptake upon BindingProtection from solvent exchange due to ligand interaction.[14]
Allosteric Sites Changes in Uptake upon Ligand BindingConformational changes distant from the binding site.[14]
Experimental Protocol: Bottom-Up HDX-MS for Protein-Ligand Interaction

This protocol outlines a typical bottom-up HDX-MS experiment to map the binding site of a ligand on a protein.

Materials and Reagents:

  • Purified protein of interest

  • Ligand of interest

  • Deuterated buffer (e.g., prepared in D2O)

  • Quenching buffer (e.g., low pH and low temperature)[15]

  • Immobilized pepsin column[16]

  • LC-MS/MS system with a refrigerated autosampler and chromatography module

Procedure:

  • Peptide Mapping: Before the HDX experiment, perform a standard proteomics experiment to identify the peptides of the protein of interest after pepsin digestion. This creates a reference map of all detectable peptides.[16]

  • Deuterium Labeling:

    • Prepare two sets of samples: the protein alone ("apo") and the protein pre-incubated with the ligand ("holo").

    • Initiate the exchange reaction by diluting each sample into the deuterated buffer for various time points (e.g., 10s, 1m, 10m, 1h).[14]

  • Quenching: Stop the exchange reaction at each time point by adding cold quenching buffer.[15]

  • Digestion: Immediately inject the quenched sample onto an online immobilized pepsin column for rapid digestion at low temperature.[16]

  • LC-MS Analysis: The resulting peptides are trapped and then separated by reverse-phase liquid chromatography before being analyzed by the mass spectrometer. The entire process from quenching to MS analysis should be performed at low temperatures to minimize back-exchange.

  • Data Analysis:

    • Measure the mass of each peptide at each time point for both the apo and holo states.

    • Calculate the deuterium uptake for each peptide by comparing its mass to the undeuterated control.

    • Compare the deuterium uptake between the apo and holo states. Regions with significantly reduced deuterium uptake in the holo state are indicative of the ligand binding site or regions undergoing a conformational change upon binding.

HDX-MS Workflow for Protein-Ligand Interaction

G cluster_label Deuterium Labeling cluster_analysis Analysis cluster_data Data Interpretation Apo Apo Protein D2O_Apo Add D2O Buffer (Time course) Apo->D2O_Apo Holo Protein + Ligand D2O_Holo Add D2O Buffer (Time course) Holo->D2O_Holo Quench Quench Reaction (Low pH, Low Temp) D2O_Apo->Quench D2O_Holo->Quench Digest Online Pepsin Digestion Quench->Digest LCMS LC-MS Analysis Digest->LCMS Deut_Uptake Calculate Deuterium Uptake LCMS->Deut_Uptake Compare Compare Apo vs. Holo Deut_Uptake->Compare Map Map Binding Site Compare->Map

Caption: Workflow for HDX-MS analysis of protein-ligand interactions.

References

Application Note: Quantification of Ethanol in Biological Matrices Using Ethyl Alcohol-d6 as an Internal Standard by Headspace GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of ethanol in biological samples is crucial in forensic toxicology, clinical diagnostics, and drug development studies. Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. The use of an internal standard (IS) is essential to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[1] An ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties. Ethyl alcohol-d6 (ethanol-d6), a deuterated analog of ethanol, is considered a gold standard internal standard for ethanol analysis. Its physicochemical properties, including vapor pressure and retention time, are nearly identical to those of ethanol, ensuring it is similarly affected by matrix effects, such as the "salting-out effect". This application note provides a detailed protocol for the quantification of ethanol in biological matrices using this compound as an internal standard with headspace GC/MS.

Advantages of this compound as an Internal Standard

  • Similar Physicochemical Properties: As a stable isotope-labeled analog, ethanol-d6 behaves almost identically to ethanol during sample preparation and analysis, leading to more accurate and precise quantification.

  • Co-elution with Analyte: The close similarity in chemical structure results in co-elution with ethanol, which is advantageous in mass spectrometry as specific ions can be monitored to differentiate the compounds.[2]

  • Correction for Matrix Effects: Ethanol-d6 effectively compensates for matrix effects that can suppress or enhance the analyte signal, a common challenge in complex biological samples like blood.[2]

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the analysis.

1. Materials and Reagents

  • Ethyl alcohol (Ethanol), 200 proof

  • This compound (Ethanol-d6, >99.5 atom % D)

  • Deionized (DI) Water

  • Blank biological matrix (e.g., whole blood, plasma, urine)

  • 20 mL headspace vials with crimp caps

  • Pipettes and positive displacement pipettes

  • Mechanical homogenizer (for solid/semi-solid samples)

2. Preparation of Solutions

2.1. Internal Standard (IS) Stock Solution (1% v/v Ethanol-d6)

  • Weigh an empty 2-oz bottle.

  • Pipette 500 µL of this compound into the bottle and reweigh to determine the exact mass.

  • Add 50 g of DI water and mix thoroughly.

  • Store the solution at 4°C for up to one year.[3]

2.2. Calibration Standards

Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of ethanol. The following table provides an example for preparing calibration standards ranging from 0.10 to 2.00% (v/v) ethanol.

CalibratorTarget Ethanol Conc. (% v/v)Volume of 200 Proof Ethanol (µL)Final Volume with Blank Matrix (mL)
Cal 10.101010
Cal 20.252510
Cal 30.505010
Cal 41.0010010
Cal 51.5015010
Cal 62.0020010

3. Sample Preparation

3.1. Liquid Samples (e.g., Blood, Urine, Plasma)

  • Pipette 1000 µL of the sample (calibrator, quality control, or unknown) into a 20-mL headspace vial.[3]

  • Add 100 µL of the 1% (v/v) ethanol-d6 internal standard solution to the vial.[3]

  • Immediately crimp a cap onto the vial.[3]

  • Vortex the vial to ensure thorough mixing.

3.2. Homogenized Samples (e.g., Tissue)

  • Weigh an empty 20-mL headspace vial.

  • Use a positive displacement pipet to transfer 1000 µL of the homogenized sample into the vial.

  • Reweigh the vial to determine the exact sample weight.

  • Add 100 µL of the 1% (v/v) ethanol-d6 internal standard solution to the vial.[3]

  • Immediately crimp a cap onto the vial.[3]

  • Vortex the vial to ensure thorough mixing.

4. GC/MS Analysis

The following table outlines typical headspace and GC/MS parameters. These may need to be optimized for your specific instrumentation and application.

ParameterSetting
Headspace Autosampler
Oven Temperature72°C
Incubation Time20 minutes
Injection Volume1 mL
Gas Chromatograph
ColumnRtx-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4][5]
Carrier GasHelium[6]
Oven ProgramIsothermal at 50°C for 2.6 minutes
Injector Temperature200°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[6]
Acquisition ModeSelected Ion Monitoring (SIM)[6]
Ions to Monitor (Ethanol)m/z 31, 45
Ions to Monitor (Ethanol-d6)m/z 33, 49, 52

Data Presentation

The use of this compound as an internal standard provides excellent quantitative performance. The following tables summarize typical validation data.

Table 1: Linearity

Concentration RangeMatrixCorrelation Coefficient (r²)
0.1 - 5.0 mg/mLWhole Blood> 0.998[4][5]
0.1 - 4.0 g/LSerum> 0.99

Table 2: Accuracy and Precision

MatrixSpiked ConcentrationAccuracy (%)Precision (CV, %)
Whole BloodLow, Medium, High99.0 - 112[4][5]3.0 - 7.0[4][5]
SerumLow, Medium, HighWithin ± 5%< 4%[7]

Mandatory Visualization

GCMS_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing start Start prep_is Prepare 1% Ethanol-d6 Internal Standard Solution start->prep_is prep_cal Prepare Ethanol Calibration Standards start->prep_cal prep_qc Prepare Quality Control Samples start->prep_qc sample_type Select Sample Type prep_is->sample_type prep_cal->sample_type prep_qc->sample_type liquid_sample Pipette 1000 µL Liquid Sample sample_type->liquid_sample Liquid homogenized_sample Weigh 1000 µL Homogenized Sample sample_type->homogenized_sample Homogenized add_is Add 100 µL of Ethanol-d6 IS liquid_sample->add_is homogenized_sample->add_is seal_vortex Seal and Vortex add_is->seal_vortex hs_incubation Headspace Incubation (e.g., 72°C for 20 min) seal_vortex->hs_incubation gcms_analysis GC/MS Analysis (SIM Mode) hs_incubation->gcms_analysis peak_integration Integrate Peak Areas (Ethanol and Ethanol-d6) gcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Ethanol in Unknown Samples cal_curve->quantification end End quantification->end

Caption: Workflow for the quantification of ethanol using this compound as an internal standard by GC/MS.

Conclusion

The use of this compound as an internal standard in the GC/MS analysis of ethanol provides a robust, accurate, and precise method for quantification in complex biological matrices. Its properties, which closely mimic those of the analyte, allow for effective correction of analytical variability. The detailed protocol and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals implementing this methodology in their laboratories.

References

Application Notes and Protocol for Preparing NMR Samples with Ethanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of high-quality Nuclear Magnetic Resonance (NMR) samples using deuterated ethanol (Ethanol-d6, C2D5OD). Adherence to this protocol will aid in acquiring accurate and reproducible NMR data for structural elucidation, quantitative analysis (qNMR), and reaction monitoring.

Introduction

Deuterated ethanol is a versatile solvent for ¹H NMR spectroscopy, capable of dissolving a broad spectrum of polar to moderately non-polar organic molecules.[1] Its primary function is to minimize solvent interference in the proton spectrum, as deuterium resonates at a different frequency than protons.[2] The residual proton signals of ethanol-d6 are well-documented and can serve as an internal reference for chemical shifts. Furthermore, the deuterium signal is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, which is crucial for obtaining high-resolution spectra.[2]

Properties of Ethanol-d6

A thorough understanding of the physical and spectroscopic properties of ethanol-d6 is essential for accurate sample preparation and spectral interpretation.

Table 1: Physical and Spectroscopic Properties of Ethanol-d6 (C₂D₅OD)

PropertyValue
Physical Properties
Molecular Weight52.11 g/mol [2]
Density0.892 g/mL at 25 °C[2]
Boiling Point78 °C[2]
Melting Point-114 °C[2]
CAS Number1516-08-1[2]
¹H NMR Residual Peaks
CD₃CD₂OH ~5.19 ppm (singlet)[2][3]
CH D₂CD₂OD, CD₃CH DOD~3.55 ppm (broad)[2]
Residual H₂O (D₂O/HDO)Varies with temperature and concentration
¹³C NMR Peaks
C D₃CD₂OD~56.8 ppm (quintet)[2]
CD₃C D₂OD~17.2 ppm (septet)[2]

Note: Chemical shifts can be influenced by temperature, concentration, and the solute.[2]

Experimental Protocol: Preparing NMR Samples with Ethanol-d6

This section details a step-by-step methodology for the preparation of NMR samples.

Materials and Equipment
  • High-quality 5 mm NMR tubes

  • Ethanol-d6 (C₂D₅OD)

  • Analyte (solid or liquid)

  • Volumetric flask and micropipettes

  • Vortex mixer

  • Pasteur pipette and glass wool (for filtration)

Experimental Workflow

G Diagram 1: Experimental Workflow for NMR Sample Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Analyte dissolve 2. Dissolve in Ethanol-d6 weigh->dissolve vortex 3. Vortex/Mix dissolve->vortex filter 4. Filter Solution vortex->filter transfer 5. Transfer to NMR Tube filter->transfer shim 6. Insert into Spectrometer & Shim transfer->shim acquire 7. Acquire Spectrum shim->acquire G Diagram 2: Troubleshooting Logic for Poor NMR Spectra start Poor NMR Spectrum (Broad Peaks/Poor Resolution) cause1 Inhomogeneous Solution? start->cause1 cause2 High Concentration? cause1->cause2 No solution1 Filter Sample cause1->solution1 Yes cause3 Poor Shimming? cause2->cause3 No solution2 Reduce Analyte Amount cause2->solution2 Yes solution3 Re-shim Spectrometer cause3->solution3 Yes end High-Quality Spectrum solution1->end solution2->end solution3->end

References

Application Notes and Protocols: Ethyl Alcohol-d6 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated ethyl alcohol (ethyl alcohol-d6 or ethanol-d6) in metabolomics research. This compound serves as a powerful tool for tracing the metabolic fate of ethanol and its impact on various cellular processes. Its applications are particularly relevant in understanding the pathophysiology of alcohol-related diseases and in the development of novel therapeutics.

Application Note 1: Tracing Ethanol's Contribution to Central Carbon Metabolism

This compound is an invaluable tracer for elucidating the flux of ethanol-derived carbon through central metabolic pathways. Following cellular uptake, primarily in the liver, ethanol is oxidized to acetaldehyde and then to acetate. This acetate can be converted to acetyl-CoA, a key metabolic intermediate that enters the tricarboxylic acid (TCA) cycle for energy production or is utilized in the biosynthesis of fatty acids and cholesterol. By tracking the incorporation of deuterium from this compound into these downstream metabolites, researchers can quantify the contribution of ethanol to these fundamental cellular functions.[1]

Key Applications:

  • Quantifying Ethanol's Contribution to the Acetyl-CoA Pool: Determine the proportion of the cellular acetyl-CoA pool derived directly from ethanol metabolism.

  • Mapping Ethanol-Derived Carbon through the TCA Cycle: Trace the flow of deuterium into TCA cycle intermediates such as citrate, succinate, and malate.

  • Assessing the Impact on Anaplerotic and Cataplerotic Fluxes: Understand how ethanol metabolism alters the replenishment and removal of TCA cycle intermediates.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from metabolic flux analysis experiments using this compound. The values presented are illustrative and will vary depending on the specific experimental system, cell type, and conditions.

Table 1: Isotopic Enrichment in Key Metabolites after this compound Tracing

MetaboliteIsotopic Enrichment (M+n) - ControlIsotopic Enrichment (M+n) - this compound Treated
Acetyl-CoAM+0M+3
CitrateM+0M+2, M+3
α-KetoglutarateM+0M+2
SuccinateM+0M+2
MalateM+0M+2
Palmitate (C16:0)M+0M+2, M+4, M+6...

M+n denotes the isotopologue with 'n' additional mass units due to deuterium incorporation.

Table 2: Fold Change in Abundance of TCA Cycle Intermediates

MetaboliteFold Change (Ethanol-d6 Treated vs. Control)
Citrate1.5
Isocitrate1.3
α-Ketoglutarate1.2
Succinate1.1
Fumarate1.0
Malate1.4

Fold changes are illustrative and can be influenced by experimental conditions.

Application Note 2: Investigating the Impact of Ethanol Metabolism on Histone Acetylation

A growing body of evidence connects cellular metabolism with epigenetic regulation. The acetyl group for histone acetylation, a critical epigenetic modification associated with gene activation, is derived from acetyl-CoA. By using this compound, researchers can directly trace the contribution of ethanol metabolism to the acetyl-CoA pool utilized by histone acetyltransferases (HATs). This powerful technique allows for the investigation of how ethanol consumption can directly influence the epigenetic landscape and alter gene expression patterns, providing insights into the molecular mechanisms of alcohol-related diseases.[1]

Key Applications:

  • Tracing Ethanol's Contribution to Histone Acetylation: Quantify the incorporation of deuterium-labeled acetyl groups onto specific histone lysine residues.

  • Linking Ethanol Metabolism to Gene Regulation: Investigate how ethanol-induced changes in histone acetylation correlate with alterations in the expression of specific genes.

  • Exploring Molecular Mechanisms of Alcohol-Related Diseases: Uncover novel links between ethanol metabolism, epigenetics, and the development of conditions such as alcoholic liver disease.

Quantitative Data Summary

Table 3: Isotopic Enrichment in Histone Acetylation

Histone ModificationIsotopic Enrichment (M+n) - ControlIsotopic Enrichment (M+n) - this compound Treated
Histone H3 (acetylated)M+0M+3
Histone H4 (acetylated)M+0M+3

M+3 isotopologue indicates the incorporation of a deuterated acetyl group (CD3CO-).

Table 4: Changes in Histone H3 Lysine 9 Acetylation (H3K9ac)

TreatmentRelative Abundance of H3K9acFold Change vs. Control
Control1.01.0
Ethanol (100 mM, 24h)8.08.0

Data is illustrative and based on findings showing a significant increase in H3K9ac upon ethanol treatment.

Experimental Protocols

Protocol 1: Stable Isotope Tracing with this compound in Adherent Mammalian Cells

This protocol provides a general framework for conducting a stable isotope tracing experiment with this compound in adherent mammalian cells (e.g., HepG2).

1. Cell Culture and Isotopic Labeling:

  • Culture adherent mammalian cells to approximately 80% confluency in standard growth medium.

  • Prepare labeling medium by supplementing standard growth medium with a defined concentration of this compound (e.g., 50 mM).

  • Remove the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the prepared labeling medium to the cells and incubate for a time course determined by the specific metabolic pathway of interest (e.g., 0, 1, 4, 8, 24 hours).

2. Quenching and Metabolite Extraction:

  • To rapidly halt metabolism, aspirate the labeling medium and immediately add ice-cold 80% methanol (-80°C).

  • Incubate the plates at -80°C for 15 minutes.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Employ a suitable chromatographic method to separate the metabolites of interest (e.g., reversed-phase or HILIC chromatography).

  • Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of each metabolite (e.g., full scan or selected ion monitoring).

Protocol 2: Histone Extraction and Preparation for Mass Spectrometry

1. Histone Extraction:

  • Harvest cells and wash with PBS.

  • Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

  • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H2SO4).

  • Precipitate the histones with trichloroacetic acid (TCA).

  • Wash the histone pellet with acetone and air-dry.

2. In-solution Digestion and Derivatization:

  • Resuspend the histone pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Chemically derivatize unmodified lysine residues using propionic anhydride to prevent trypsin cleavage at these sites.

  • Digest the derivatized histones with trypsin, which will now primarily cleave at arginine residues.

  • Perform a second derivatization step with propionic anhydride to modify the newly formed N-termini of the peptides.

3. LC-MS/MS Analysis of Histone Peptides:

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Use a high-resolution mass spectrometer to identify and quantify the different modified forms of histone peptides based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite & Histone Extraction cluster_analysis Mass Spectrometry Analysis Cell_Culture Adherent Mammalian Cells Labeling Incubate with This compound Cell_Culture->Labeling Quenching Quench Metabolism (Cold Methanol) Labeling->Quenching Metabolite_Extraction Extract Metabolites Quenching->Metabolite_Extraction Histone_Extraction Extract Histones Quenching->Histone_Extraction LC_MS_Metabolites LC-MS/MS Analysis of Metabolites Metabolite_Extraction->LC_MS_Metabolites LC_MS_Histones LC-MS/MS Analysis of Histone Peptides Histone_Extraction->LC_MS_Histones Data_Analysis Data Analysis (Isotopologue Distribution, Fold Change) LC_MS_Metabolites->Data_Analysis LC_MS_Histones->Data_Analysis

Figure 1: Experimental workflow for metabolomics and histone analysis using this compound.

Ethanol_Metabolism_Signaling cluster_metabolism Ethanol Metabolism cluster_tca TCA Cycle cluster_epigenetics Epigenetic Regulation Ethanol_d6 This compound Acetaldehyde Acetaldehyde-d5 Ethanol_d6->Acetaldehyde ADH SIRT1 SIRT1 Ethanol_d6->SIRT1 - (via increased NADH/NAD+ ratio) Acetate_d3 Acetate-d3 Acetaldehyde->Acetate_d3 ALDH Acetyl_CoA_d3 Acetyl-CoA-d3 Acetate_d3->Acetyl_CoA_d3 ACSS2 TCA_Cycle TCA Cycle Intermediates (Citrate, etc.) Acetyl_CoA_d3->TCA_Cycle Histone_Acetylation Histone Acetylation Acetyl_CoA_d3->Histone_Acetylation HDACs, SIRT1 HATs HATs Acetyl_CoA_d3->HATs Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression HATs->Histone_Acetylation + HDACs HDACs

Figure 2: Ethanol metabolism and its impact on histone acetylation and gene expression.

References

Applications of Deuterated Ethanol in Proteomics: Advanced Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated ethanol (ethanol-d) as a powerful metabolic tracer in quantitative proteomics. This document details its application in elucidating the metabolic fate of ethanol and its subsequent incorporation into proteins, with a focus on post-translational modifications and amino acid metabolism. Detailed experimental protocols and data presentation are included to facilitate the integration of these methods into advanced research and drug development workflows.

Application Note 1: Tracing Ethanol's Contribution to Protein Acetylation

Deuterated ethanol (e.g., ethanol-d6) serves as an invaluable tool for quantifying the contribution of ethanol metabolism to the cellular acetyl-CoA pool, which is the direct donor for protein acetylation. Upon cellular uptake, primarily in the liver, ethanol is metabolized to acetaldehyde and then to acetate. This acetate is subsequently converted to acetyl-CoA. By tracking the incorporation of deuterium from ethanol-d into acetyl groups on proteins, researchers can directly measure the flux of ethanol-derived carbon to this critical post-translational modification. This has significant implications for understanding the epigenetic effects of alcohol consumption and its role in alcohol-related diseases.[1]

Key applications include:

  • Quantifying Ethanol's Contribution to the Histone Acetylome: Directly measuring the incorporation of deuterium-labeled acetyl groups onto histone proteins.[1]

  • Linking Ethanol Metabolism to Gene Regulation: Correlating ethanol-induced changes in protein acetylation with alterations in gene expression.[1]

  • Elucidating Molecular Mechanisms of Disease: Uncovering novel links between ethanol metabolism, protein function, and the pathophysiology of conditions like alcoholic liver disease.[1]

Application Note 2: Metabolic Labeling of Amino Acids for Proteome-wide Analysis

While not as globally applicable as stable isotope labeling with amino acids in cell culture (SILAC) or heavy water (D₂O), deuterated ethanol can be used to introduce isotopic labels into the carbon backbone of non-essential amino acids. The deuterated acetyl-CoA derived from ethanol metabolism can enter the tricarboxylic acid (TCA) cycle.[1] Intermediates from the TCA cycle, now carrying deuterium, can then be used as precursors for the biosynthesis of certain amino acids (e.g., glutamate, aspartate). The incorporation of these deuterated amino acids into newly synthesized proteins allows for the analysis of protein turnover and metabolic flux in a targeted manner. This approach is particularly useful for studying the impact of ethanol on the metabolism and synthesis of specific protein populations.

Quantitative Data Summary

The following tables represent typical quantitative data that can be obtained from proteomics experiments using deuterated ethanol. The values are illustrative and will vary based on the experimental model, duration of labeling, and analytical platform.

Table 1: Incorporation of Deuterium from Ethanol-d6 into Histone Acetyl Groups

Histone SiteFold Change in Deuterium Enrichment (Ethanol-d6 vs. Control)p-value
H3K9ac5.2<0.001
H3K14ac4.8<0.001
H3K27ac3.5<0.005
H4K5ac6.1<0.001
H4K12ac5.5<0.001

Table 2: Relative Abundance of Deuterated Amino Acids in a Highly Expressed Protein

Amino Acid% of Labeled Species (M+n)
Glutamate15.2%
Aspartate12.8%
Alanine8.5%
Proline4.1%
Leucine<1% (Essential Amino Acid)

Experimental Protocols and Visualizations

Protocol 1: Quantification of Histone Acetylation Derived from Deuterated Ethanol

This protocol details the methodology for treating cells with deuterated ethanol, isolating histones, and analyzing deuterium incorporation into acetyl groups by mass spectrometry.

1. Cell Culture and Labeling: a. Culture hepatocytes or other relevant cell lines to 80% confluency. b. Replace the standard medium with a medium supplemented with a final concentration of 50 mM ethanol-d6 (C₂D₅OD). A control culture should be treated with 50 mM non-labeled ethanol. c. Incubate the cells for 24-48 hours to allow for the metabolism of deuterated ethanol and incorporation into histone acetyl groups.

2. Histone Extraction: a. Harvest the cells and wash twice with ice-cold PBS. b. Lyse the cells with a hypotonic lysis buffer and isolate the nuclei by centrifugation. c. Extract histones from the nuclei using an acid extraction method (e.g., with 0.4 N H₂SO₄). d. Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and air-dry the pellet. e. Resuspend the purified histones in ultrapure water.

3. Protein Digestion and Peptide Enrichment: a. Perform a standard in-solution tryptic digest of the histone samples. b. Enrich for acetylated peptides using commercially available anti-acetyllysine antibody beads or other affinity chromatography methods.

4. LC-MS/MS Analysis: a. Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer should be operated in a data-dependent acquisition mode to collect both MS1 and MS2 spectra.

5. Data Analysis: a. Identify acetylated peptides using a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer). b. Quantify the incorporation of deuterium by analyzing the isotopic distribution of the identified acetylated peptides. The mass shift corresponding to the incorporation of deuterium atoms in the acetyl group (C₂D₃O vs. C₂H₃O) will be used to determine the relative contribution of ethanol to the acetyl-CoA pool.

Below is a Graphviz diagram illustrating the experimental workflow for tracing deuterated ethanol into histone acetylation.

histone_acetylation_workflow cluster_cell_culture Cell Culture & Labeling cluster_biochem Biochemical Processing cluster_analysis Analysis start Hepatocytes in Culture labeling Incubate with Ethanol-d6 start->labeling harvest Cell Harvest labeling->harvest histone_ext Histone Extraction harvest->histone_ext digest Tryptic Digestion histone_ext->digest enrich Enrichment of Acetylated Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms data_analysis Data Analysis (Deuterium Incorporation) lcms->data_analysis

Workflow for Histone Acetylation Analysis.

The following diagram illustrates the metabolic pathway of deuterated ethanol to histone acetylation.

metabolic_pathway ethanol Ethanol-d6 acetaldehyde Acetaldehyde-d4 ethanol->acetaldehyde ADH acetate Acetate-d4 acetaldehyde->acetate ALDH acetyl_coa Acetyl-CoA-d3 acetate->acetyl_coa ACSS2 acetylated_histones Acetylated Histones (with Deuterated Acetyl Group) acetyl_coa->acetylated_histones histones Histone Proteins histones->acetylated_histones HATs general_metabolic_labeling cluster_processing Sample Processing cluster_analysis Analysis start_light Control Cells (Unlabeled Ethanol) harvest_mix Harvest Cells and Mix Proteomes 1:1 start_light->harvest_mix start_heavy Experimental Cells (Deuterated Ethanol) start_heavy->harvest_mix digest Protein Digestion (Trypsin) harvest_mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Heavy/Light Peptide Ratios) lcms->data_analysis

References

Application Notes and Protocols: Ethyl Alcohol-d6 for Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl alcohol-d6 (CD3CD2OD), a deuterated form of ethanol, is a powerful and versatile tool in a wide range of scientific research, particularly in isotope labeling studies.[1][2][3] Its unique properties, stemming from the replacement of hydrogen atoms with deuterium, provide significant advantages in tracing metabolic pathways, elucidating reaction mechanisms, and improving the accuracy of quantitative bioanalysis.[1][2][3][4] These application notes provide an in-depth overview of the uses of this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their study design and execution.

The primary benefits of using this compound include its high isotopic purity, which allows for precise and accurate measurements, and the kinetic isotope effect (KIE), where the heavier deuterium atoms can alter the rate of enzymatic reactions, providing valuable mechanistic insights.[1][5] Furthermore, its use as an internal standard in mass spectrometry-based quantification is considered the gold standard due to its similar physicochemical properties to the unlabeled analyte, which helps to correct for variability during sample preparation and analysis.

Applications of this compound

This compound has found broad applicability across several key research areas:

  • Metabolomics and Metabolic Flux Analysis: Tracing the metabolic fate of ethanol and its contribution to various metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[1][2]

  • Pharmacokinetic and Toxicological Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of ethanol and its metabolites.

  • Elucidating Reaction Mechanisms: Studying the mechanisms of ethanol-metabolizing enzymes like alcohol dehydrogenase (ADH) and cytochrome P450s through the kinetic isotope effect.[5]

  • Proteomics and Post-Translational Modifications: Tracking the incorporation of ethanol-derived acetyl groups into proteins, particularly histone acetylation, to understand epigenetic modifications.

  • NMR Spectroscopy: Serving as a high-purity solvent that minimizes background signals in proton NMR, allowing for clearer analysis of analytes.[1][6]

  • Quantitative Bioanalysis: Acting as a superior internal standard for the accurate quantification of ethanol and its metabolites in biological samples using techniques like GC-MS and LC-MS.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound and other deuterated tracers.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReferences
Molecular FormulaCD₃CD₂OD[8][9]
Molecular Weight52.11 g/mol [8][9]
Isotopic Purity≥99.5 atom % D[10]
Density0.892 g/mL at 25 °C
Boiling Point78 °C
Melting Point-130 °C
¹H NMR Residual Peaks~5.19 ppm (s, -OD), ~3.55 ppm (quint, -CD₂-), ~1.06 ppm (sept, -CD₃)[6]
¹³C NMR Chemical Shifts~56.8 ppm (-CD₂-), ~17.2 ppm (-CD₃-)[6]

Table 2: Kinetic Isotope Effects (KIE) for Alcohol Dehydrogenase with Deuterated Ethanol

Enzyme SourceCoenzymepHkH/kD (V/K)Reference
Liver Alcohol DehydrogenaseNAD+7.03.0[1][4]
Liver Alcohol DehydrogenaseNAD+9.01.5[1][4]
Liver Alcohol Dehydrogenasethio-NAD+-~5[1][4]
Liver Alcohol Dehydrogenaseacetyl-NAD+-~5[1][4]
Yeast Alcohol DehydrogenaseNAD+-~4 (transition-state component)[11]

Table 3: Illustrative Pharmacokinetic Parameters of Ethanol in Humans

ParameterDescriptionTypical Value RangeNotesReferences
Ka Absorption rate constant0.12 - 0.15 min⁻¹Can be influenced by beverage type and food intake.[12]
Tmax Time to reach maximum concentration23 - 28 minCan be influenced by beverage type and food intake.[12]
AUC Area under the concentration-time curveVariableDependent on dose and individual metabolism.[12]
Vd Volume of distribution0.6 L/kg (women), 0.7 L/kg (men)Reflects the distribution of ethanol throughout the body.[13]
Elimination Rate Rate of ethanol clearance from the blood0.10 - 0.25 g/(L·h)Can be influenced by genetic factors and chronic alcohol consumption.[13]

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling in Mice using this compound

This protocol describes the administration of this compound to mice to trace its metabolic fate in various tissues.

Materials:

  • This compound (high purity)

  • Sterile saline (0.9% NaCl)

  • Adult male C57BL/6J mice

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue dissection tools

  • Liquid nitrogen for snap-freezing

  • Sample storage tubes

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions and handling for at least one week prior to the experiment.

  • Tracer Preparation: Prepare a solution of this compound in sterile saline. The concentration will depend on the desired dose.

  • Tracer Administration: Administer a single intraperitoneal (IP) injection of the this compound solution. A typical dose for metabolic studies is 1-2 g/kg body weight. Control animals should receive an equivalent volume of saline.

  • Sample Collection: At predetermined time points (e.g., 30 min, 1h, 4h, 8h, 24h) post-injection, anesthetize the mice.

  • Blood Collection: Collect blood via cardiac puncture or from the tail vein. Process for plasma or serum and store at -80°C.

  • Tissue Harvesting: Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues. Dissect tissues of interest (e.g., liver, brain, adipose tissue) and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Metabolite Extraction and Analysis: Tissues and plasma can be processed for metabolite extraction using appropriate methods (e.g., methanol/water/chloroform extraction). Analyze the extracts by mass spectrometry (GC-MS or LC-MS) to identify and quantify deuterated metabolites.

G Workflow for In Vivo Metabolic Labeling with this compound cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation tracer_prep Tracer Preparation (this compound in Saline) animal_acclimation->tracer_prep administration Tracer Administration (IP Injection) tracer_prep->administration sample_collection Sample Collection (Blood and Tissues at Time Points) administration->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction ms_analysis Mass Spectrometry Analysis (GC-MS or LC-MS) metabolite_extraction->ms_analysis data_analysis Data Analysis and Interpretation ms_analysis->data_analysis

Caption: Workflow for in vivo metabolic labeling with this compound.

Protocol 2: Quantitative Analysis of Ethanol in Blood using this compound as an Internal Standard

This protocol outlines a standard procedure for the accurate quantification of ethanol in blood samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials:

  • Blood samples

  • This compound (as internal standard)

  • Ethanol standards for calibration curve

  • Headspace vials

  • GC-MS system with a suitable column (e.g., DB-ALC1 or equivalent)

Procedure:

  • Sample Preparation:

    • Pipette a known volume of blood (e.g., 100 µL) into a headspace vial.

    • Add a precise amount of the this compound internal standard solution.

    • Add a salting-out agent (e.g., sodium chloride) to improve the volatility of ethanol.

    • Seal the vials immediately.

  • Calibration Standards: Prepare a series of calibration standards with known concentrations of ethanol, each containing the same amount of the this compound internal standard as the unknown samples.

  • GC-MS Analysis:

    • Incubate the vials in the headspace autosampler at a controlled temperature (e.g., 60°C) to allow for equilibration of ethanol and the internal standard in the headspace.

    • Inject a portion of the headspace into the GC-MS system.

    • GC Parameters (example):

      • Injector Temperature: 200°C

      • Oven Program: Isothermal at 40°C for 5 minutes

      • Carrier Gas: Helium

    • MS Parameters (example):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor (Ethanol): m/z 31, 45, 46

      • Ions to Monitor (this compound): m/z 36, 52

  • Data Analysis:

    • Integrate the peak areas for the selected ions of both ethanol and this compound.

    • Calculate the ratio of the peak area of ethanol to the peak area of this compound for each standard and unknown sample.

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the ethanol standards.

    • Determine the ethanol concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Quantitative Analysis of Blood Ethanol using GC-MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing blood_sample Blood Sample add_is Add this compound (IS) blood_sample->add_is add_salt Add Salting-out Agent add_is->add_salt seal_vial Seal Headspace Vial add_salt->seal_vial incubation Incubate Vial seal_vial->incubation injection Inject Headspace incubation->injection separation GC Separation injection->separation detection MS Detection (SIM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Ethanol Concentration calibration->quantification

Caption: Workflow for quantitative blood ethanol analysis using GC-MS.

Protocol 3: Isotopic Labeling of Cultured Cells with this compound

This protocol provides a general guideline for labeling cultured cells with this compound to study its effects on cellular metabolism and protein modifications.

Materials:

  • Cultured cells (e.g., hepatocytes, neurons)

  • Cell culture medium

  • This compound

  • Sterile PBS

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard culture medium.

  • Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of this compound. The concentration should be optimized for the specific cell type and experimental goals, as high concentrations can be toxic.[14]

  • Cell Labeling:

    • Remove the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the labeling medium containing this compound to the cells.

    • Incubate the cells for the desired period (e.g., 24, 48 hours).

  • Cell Harvesting and Lysis:

    • After the labeling period, remove the labeling medium and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Downstream Analysis:

    • Quantify the protein concentration of the lysate.

    • The lysate can be used for various downstream analyses, such as:

      • Metabolomics: Extract metabolites for LC-MS or GC-MS analysis to identify deuterated metabolites.

      • Proteomics: Digest proteins for LC-MS/MS analysis to identify and quantify post-translational modifications, such as acetylation, derived from this compound metabolism.

G Cellular Isotope Labeling with this compound cluster_culture Cell Culture cluster_labeling Labeling cluster_harvest Harvesting & Lysis cluster_downstream Downstream Analysis cell_seeding Seed and Culture Cells labeling_medium Prepare Labeling Medium with this compound cell_seeding->labeling_medium incubation Incubate Cells with Labeling Medium labeling_medium->incubation cell_wash Wash Cells (PBS) incubation->cell_wash cell_lysis Lyse Cells cell_wash->cell_lysis collect_lysate Collect Lysate cell_lysis->collect_lysate metabolomics Metabolomics (LC-MS/GC-MS) collect_lysate->metabolomics proteomics Proteomics (LC-MS/MS) collect_lysate->proteomics

Caption: Workflow for isotopic labeling of cultured cells.

Signaling Pathway Visualization

The metabolism of ethanol, which can be traced using this compound, primarily occurs in the liver and involves several key enzymes. The major pathway involves the oxidation of ethanol to acetaldehyde by alcohol dehydrogenase (ADH), followed by the oxidation of acetaldehyde to acetate by aldehyde dehydrogenase (ALDH). A minor pathway involves the microsomal ethanol-oxidizing system (MEOS), primarily mediated by the cytochrome P450 enzyme CYP2E1.

G Major Ethanol Metabolism Pathways cluster_adh Major Pathway (Cytosol) cluster_meos Minor Pathway (Microsomes) cluster_aldh Mitochondria ethanol Ethanol (this compound) adh Alcohol Dehydrogenase (ADH) ethanol->adh NAD+ -> NADH cyp2e1 CYP2E1 (MEOS) ethanol->cyp2e1 NADPH -> NADP+ acetaldehyde Acetaldehyde aldh Aldehyde Dehydrogenase (ALDH) acetaldehyde->aldh NAD+ -> NADH acetate Acetate tca TCA Cycle & Other Pathways acetate->tca adh->acetaldehyde cyp2e1->acetaldehyde aldh->acetate

Caption: Overview of major ethanol metabolism pathways.

Conclusion

This compound is an indispensable tool for researchers in a multitude of scientific disciplines. Its application in isotope labeling studies provides unparalleled insights into the complexities of metabolism, enzyme kinetics, and pharmacokinetics. The protocols and data presented in these application notes are intended to serve as a comprehensive resource to facilitate the successful design and implementation of experiments utilizing this powerful isotopic tracer. As analytical technologies continue to advance, the applications of this compound are expected to expand further, continuing to drive discoveries in both basic and applied research.

References

Application Notes and Protocols for Quantitative NMR (qNMR) using Ethanol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique that provides both structural and quantitative information about a sample. Unlike many other analytical methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the absolute or relative concentration of an analyte without the need for an identical reference standard.[1][2][3] This makes qNMR an invaluable tool in drug discovery, development, and quality control for applications such as purity assessment, potency determination of active pharmaceutical ingredients (APIs), and quantification of impurities.[4][5]

Ethanol-d6 (C2D5OD) is a versatile deuterated solvent that can also be utilized in qNMR studies. Its residual proton signals can serve as an internal reference, or it can be used as the solvent for a separate, added internal standard. The choice of using the residual solvent signal or an external standard depends on the specific application and the required level of accuracy.[6] These notes provide a detailed protocol and application guidance for conducting qNMR using ethanol-d6.

Principle of qNMR

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal (I) and the number of protons (N) giving rise to that signal. When an internal standard (IS) of known purity and concentration is added to a sample containing an analyte (A), the concentration of the analyte can be determined using the following equation:

Purity of Analyte (PA) = (IA / IIS) * (NIS / NA) * (MA / MIS) * (mIS / mA) * PIS

Where:

  • IA and IIS are the integral areas of the signals for the analyte and internal standard, respectively.

  • NA and NIS are the number of protons for the respective integrated signals.

  • MA and MIS are the molar masses of the analyte and internal standard.

  • mA and mIS are the masses of the analyte and internal standard.

  • PIS is the purity of the internal standard.

Advantages of Using Ethanol-d6 in qNMR
  • Good Solubilizing Power: Ethanol-d6 can dissolve a wide range of organic molecules.[1]

  • Well-Characterized Residual Signals: The residual proton signals of ethanol-d6 are well-defined and can be used for internal referencing in certain applications.

  • Deuterium Lock Signal: The deuterium signal from ethanol-d6 is used by the NMR spectrometer's lock system to stabilize the magnetic field, which is crucial for high-resolution spectra.[1]

Experimental Protocols

I. Sample Preparation for qNMR with an Internal Standard in Ethanol-d6

This protocol describes the procedure for preparing a sample for qNMR analysis using an external internal standard dissolved in ethanol-d6.

Materials:

  • Analyte of interest

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Ethanol-d6 (anhydrous, ≥99.5% isotopic purity)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • High-quality 5 mm NMR tubes

Procedure:

  • Selection of Internal Standard: Choose an internal standard that has a simple spectrum with at least one sharp signal that does not overlap with any analyte or solvent signals. The standard should be stable, non-volatile, and of high, certified purity.

  • Accurate Weighing:

    • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial. Record the weight precisely.

    • Accurately weigh a suitable amount of the analyte (e.g., 10-20 mg) into the same vial. Record the weight precisely.

  • Dissolution:

    • Add a precise volume of ethanol-d6 (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the analyte and internal standard.[1]

    • Securely cap the vial and vortex the mixture until both the analyte and the internal standard are completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised due to the volatility of ethanol.

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a clean, high-quality NMR tube using a Pasteur pipette.

    • Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_is 1. Accurately weigh Internal Standard (IS) weigh_analyte 2. Accurately weigh Analyte weigh_is->weigh_analyte to same vial dissolve 3. Dissolve IS and Analyte in Ethanol-d6 weigh_analyte->dissolve transfer 4. Transfer solution to NMR tube dissolve->transfer load_sample 5. Insert sample into spectrometer transfer->load_sample setup_nmr 6. Set up qNMR parameters load_sample->setup_nmr acquire_data 7. Acquire FID setup_nmr->acquire_data ft 8. Fourier Transform acquire_data->ft phase_baseline 9. Phase and baseline correction ft->phase_baseline integrate 10. Integrate signals of Analyte and IS phase_baseline->integrate calculate 11. Calculate Analyte concentration/purity integrate->calculate

Figure 1: General workflow for a qNMR experiment with an internal standard.

II. NMR Data Acquisition

Instrument: High-resolution NMR spectrometer (e.g., ≥400 MHz)

Parameters:

ParameterRecommended SettingRationale
Pulse Angle 30-90°A 90° pulse provides the best signal-to-noise, but a smaller angle (e.g., 30°) can be used to shorten the relaxation delay.
Relaxation Delay (d1) ≥ 5 x T1 of the slowest relaxing protonCrucial for ensuring complete relaxation of all protons, which is essential for accurate quantification. T1 values should be determined experimentally. A conservative value of 30-60 seconds is often used if T1 is unknown.
Acquisition Time (aq) ≥ 3 secondsTo ensure high digital resolution for accurate integration.
Number of Scans (ns) ≥ 16 (or as needed)Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated for an integration error of <1%.[7]
Temperature Stable and controlled (e.g., 298 K)To minimize variations in chemical shifts and signal intensities.
III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully and manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to the entire spectrum. Automated routines should be used with caution as they can introduce errors.

  • Integration: Integrate the well-resolved signals of the analyte and the internal standard. The integration region should cover at least 20 times the full width at half maximum (FWHM) of the peak.

  • Calculation: Use the qNMR equation provided in the "Principle of qNMR" section to calculate the purity or concentration of the analyte.

Data Presentation: Method Validation

A qNMR method must be validated to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[8][9] The following table summarizes typical performance characteristics for a validated qNMR method for the determination of API purity.

Table 1: Representative qNMR Method Validation Data

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from excipients, impurities, or solvent signals at the analyte and internal standard signal frequencies.Peak purity analysis and comparison with blank samples show no significant overlap.
Linearity (R²) ≥ 0.9990.9995 over a concentration range of 70-130% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%0.8%
Limit of Quantification (LOQ) S/N ≥ 10Analyte dependent, typically in the µg/mL range.
Limit of Detection (LOD) S/N ≥ 3Analyte dependent, typically in the ng/mL to µg/mL range.
Robustness No significant impact on results from minor variations in experimental parameters (e.g., temperature, relaxation delay).Method is robust to minor changes in parameters.

Note: The values presented in this table are illustrative and represent typical performance for a validated qNMR method. Actual results will vary depending on the specific analyte, internal standard, and instrumentation.

Logical Relationships in qNMR Validation

The validation of a qNMR method involves a series of interconnected experiments to demonstrate its suitability. The following diagram illustrates the logical flow of the validation process.

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R2)) cluster_outcome Outcome select_is Select Internal Standard optimize_params Optimize NMR Parameters (d1, ns, etc.) select_is->optimize_params select_solvent Select Solvent (Ethanol-d6) select_solvent->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated qNMR Method robustness->validated_method

Figure 2: Logical flow of qNMR method development and validation.

Conclusion

qNMR is a robust and accurate analytical technique that is well-suited for a variety of applications in the pharmaceutical industry. When properly validated, a qNMR method using ethanol-d6 as a solvent can provide reliable quantitative data for purity assessment, potency determination, and impurity profiling. The detailed protocols and validation considerations presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement qNMR in their analytical workflows.

References

Application Notes and Protocols for Ethyl Alcohol-d6 in Forensic Toxicology Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, the accurate and precise quantification of ethyl alcohol (ethanol) in biological specimens, particularly blood, is of paramount importance for both legal and medical purposes. The determination of blood alcohol concentration (BAC) is routinely performed in cases of suspected driving under the influence (DUI), post-mortem investigations, and clinical assessments. Gas chromatography coupled with mass spectrometry (GC-MS), often with headspace sampling, is the gold standard for this analysis due to its high sensitivity and specificity.[1][2][3][4][5] The use of a suitable internal standard is critical to ensure the reliability of the analytical results by compensating for variations in sample preparation and instrument response. Ethyl alcohol-d6 (ethanol-d6), a deuterated analog of ethanol, is widely regarded as an excellent internal standard for this application. Its chemical and physical properties are nearly identical to those of ethanol, ensuring that it behaves similarly during the entire analytical process, from extraction to detection, thereby leading to more accurate and precise quantification.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the forensic toxicological analysis of ethanol.

Principle of the Method

The analytical method involves the introduction of a known quantity of this compound into the biological sample (e.g., blood) prior to analysis. The sample is then heated in a sealed vial (headspace analysis), allowing the volatile components, including ethanol and the internal standard, to partition into the gas phase. A portion of this gas is then injected into a gas chromatograph, which separates the components based on their boiling points and interaction with the chromatographic column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). By monitoring specific ions for both ethanol and this compound, their respective peak areas can be determined. The concentration of ethanol in the sample is then calculated by comparing the peak area ratio of ethanol to this compound against a calibration curve prepared with known concentrations of ethanol.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of blood alcohol concentration using headspace GC-MS with this compound as an internal standard.

BAC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Blood Sample Collection ISTD_Spike Spiking with This compound (IS) Sample->ISTD_Spike Aliquot Vial_Sealing Transfer to Headspace Vial & Sealing ISTD_Spike->Vial_Sealing Headspace Headspace Incubation Vial_Sealing->Headspace GC Gas Chromatography (Separation) Headspace->GC Injection MS Mass Spectrometry (Detection) GC->MS Data_Acquisition Data Acquisition (Peak Area Integration) MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report (BAC Result) Quantification->Report

Caption: Workflow for Blood Alcohol Concentration (BAC) Analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of ethanol in blood using headspace GC-MS with this compound as an internal standard, compiled from various validated methods.

Table 1: Calibration and Linearity

ParameterValueReference
Calibration Range0.1 - 5.0 mg/mL[2]
Linearity (r²)> 0.998[2]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low< 7.0< 7.099.0 - 112.0[1]
Medium< 7.0< 7.099.0 - 112.0[1]
High< 7.0< 7.099.0 - 112.0[1]

Table 3: Limits of Detection and Quantification

ParameterValueReference
Limit of Detection (LOD)0.4 µg/mL[5]
Limit of Quantification (LOQ)0.1 mg/mL[1]

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of ethanol in whole blood using headspace GC-MS with this compound as an internal standard.

1. Materials and Reagents

  • Ethyl alcohol (absolute, for calibration standards)

  • This compound (internal standard)

  • Deionized water

  • Whole blood (drug-free, for blanks and calibrators)

  • Sodium fluoride and potassium oxalate (as preservatives and anticoagulants)

  • Headspace vials (20 mL) with caps and septa

  • Pipettes and tips

2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Calibration Standards: Prepare a series of ethanol calibration standards in drug-free whole blood, typically ranging from 0.1 to 5.0 mg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in drug-free whole blood.

3. Sample Preparation

  • Pipette 0.1 mL of the whole blood sample (calibrator, QC, or unknown) into a 20 mL headspace vial.

  • Add 0.1 mL of the internal standard solution (e.g., 1 mg/mL this compound) to the vial.[1]

  • Immediately seal the vial with a cap and septum.

  • Vortex the vial to ensure thorough mixing.

4. Headspace GC-MS Instrumental Parameters

The following are typical instrumental parameters. These may need to be optimized for your specific instrumentation.

Table 4: Headspace Sampler Parameters

ParameterSetting
Oven Temperature60 - 80 °C
Needle Temperature100 - 120 °C
Transfer Line Temperature110 - 130 °C
Vial Equilibration Time10 - 20 min
Injection Volume1 mL (gas phase)

Table 5: Gas Chromatograph Parameters

ParameterSetting
Injection Port Temperature200 - 250 °C
Columne.g., DB-ALC1, DB-ALC2, or equivalent
Carrier GasHelium
Oven Temperature ProgramIsothermal at 40-50 °C for 5 min
Split Ratioe.g., 20:1

Table 6: Mass Spectrometer Parameters

ParameterSetting
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI)
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (Ethanol)m/z 31, 45
Monitored Ions (Ethanol-d6)m/z 36, 52

5. Data Analysis

  • Integrate the peak areas for the selected ions of ethanol and this compound.

  • Calculate the peak area ratio of the primary quantifier ion for ethanol to the primary quantifier ion for this compound for all calibrators, QCs, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their corresponding concentrations. A linear regression with a weighting factor of 1/x is typically used.

  • Determine the concentration of ethanol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard in the headspace GC-MS analysis of blood alcohol concentration is a robust and reliable method for forensic toxicology. Its properties, closely matching those of ethanol, ensure accurate and precise quantification, which is crucial for the legal and medical implications of the results. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating this essential analytical technique in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Water Peaks in Ethyl alcohol-d6 NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with residual water peaks in the ¹H NMR spectra of samples dissolved in deuterated ethyl alcohol (ethanol-d6).

Troubleshooting Guide: A Systematic Approach to Reducing Water Signals

A large residual water peak can obscure signals of interest and complicate spectral analysis. Follow this step-by-step guide to identify the source of water contamination and effectively minimize its presence in your ethanol-d6 NMR spectra.

Step 1: Verify the Water Peak

Before taking extensive troubleshooting measures, confirm that the peak is indeed from water.

  • Procedure: Add a single drop of deuterium oxide (D₂O) to your NMR sample, cap the tube, and mix thoroughly by inverting it several times.[1]

  • Analysis: Re-acquire the ¹H NMR spectrum. If the suspected peak significantly diminishes in intensity or disappears, it is confirmed to be a water peak or another exchangeable proton.[1]

Step 2: Evaluate Sample Preparation and Handling

Improper sample preparation is a primary source of water contamination.[2] Review your procedures against the following best practices.

Experimental Protocol: Best Practices for NMR Sample Preparation

  • Glassware Cleaning and Drying:

    • Thoroughly clean NMR tubes and any associated glassware with a suitable solvent like acetone, followed by a deionized water rinse, and a final rinse with the solvent you will be using for your sample.[2]

    • Dry the NMR tubes and glassware in an oven at a temperature not exceeding 100°C to prevent distortion.[3] For best results, dry them overnight and store them in a desiccator until use.[4] Avoid air-drying, as it is ineffective at removing solvent vapors.

  • Solvent Handling:

    • Use high-purity deuterated ethanol from a freshly opened bottle or one that has been properly stored to minimize atmospheric moisture absorption. Ethanol-d6 is hygroscopic.[3]

    • To further reduce the water content in the solvent, consider storing it over molecular sieves (3 Å, Linde-type cylindrical sieves are recommended to avoid dust).[5] This can reduce water content to approximately 10-20 ppm.[6]

    • When transferring the solvent, use a clean, dry glass syringe or a positive-displacement micropipette. Standard air-displacement micropipettes can be inaccurate with organic solvents.[5]

  • Sample Transfer:

    • Weigh your solid sample in a clean, dry vial before adding the deuterated solvent.[2]

    • After dissolving the analyte, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[2] This removes any particulate matter that can degrade spectral quality.

Step 3: Implement NMR-Based Water Suppression Techniques

If meticulous sample preparation does not sufficiently reduce the water signal, various solvent suppression pulse sequences can be employed during NMR data acquisition.

  • Presaturation: This is the simplest method, where a low-power radiofrequency pulse is applied at the water resonance frequency before the main excitation pulse. This equalizes the populations of the spin states of the water protons, leading to a significant reduction in their signal.[7]

  • WET (Water Suppression Enhanced through T₁ relaxation): This pulse sequence utilizes a series of selective pulses at the solvent's frequency combined with pulsed-field gradients to enhance suppression while having a minimal effect on adjacent signals.[8] The WET sequence has been shown to reduce the solvent signal intensity by more than 100-fold.[8]

  • NOESY-based presaturation (e.g., zgpr on Bruker systems): This is a well-established technique that provides very good water suppression.[7][9]

Frequently Asked Questions (FAQs)

Q1: Why is the water peak in my ethanol-d6 spectrum so large?

A large water peak in ethanol-d6 is typically due to water contamination. Common sources include:

  • Hygroscopic nature of ethanol: Ethanol readily absorbs moisture from the atmosphere.[3]

  • Contaminated solvent: The deuterated ethanol itself may have a high water content.[6]

  • Improperly dried labware: Residual water in the NMR tube, pipette, or vial can be a significant contributor.[4][10]

  • Sample handling: Exposure of the sample or solvent to the atmosphere during preparation can introduce moisture.[11]

Q2: At what chemical shift should I expect to see the water peak in ethanol-d6?

The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[2] In ethanol-d6, the water peak (H₂O or HOD) can appear as a broad singlet typically between 4.5 and 5.5 ppm.[2]

Q3: Can the water peak shift its position?

Yes, the position of the water peak is not fixed. Factors influencing its chemical shift include:

  • Solvent: The extent of hydrogen bonding between water and the solvent has a major impact. For example, the water peak is at approximately 1.56 ppm in CDCl₃, 3.33 ppm in DMSO-d6, and around 4.7 ppm in D₂O.[12][13][14]

  • Temperature: Increasing the sample temperature can shift the water resonance, which can be useful to move it away from signals of interest.[15][16]

  • Concentration and pH: The concentration of water and the pH of the sample can also affect the chemical shift.[6]

Q4: My analyte has an exchangeable proton (e.g., -OH, -NH). How does the water peak affect it?

Exchangeable protons on your analyte can exchange with deuterium from the solvent (CH₃CH₂OD) and with protons from residual water.[1] This chemical exchange can cause the peak of your analyte's exchangeable proton to become broad or even disappear.[1] Adding a drop of D₂O will also cause these analyte signals to disappear, confirming their identity as exchangeable protons.[10]

Q5: Are there alternatives to solvent suppression pulse sequences?

While pulse sequences are very effective, you can also try:

  • Lyophilization (Freeze-Drying): If your sample is stable, you can dissolve it in D₂O, freeze-dry it, and then redissolve it in fresh D₂O for analysis. This is a very effective way to remove water.[15]

  • Using a different deuterated solvent: If your analyte is soluble in a less hygroscopic solvent, such as deuterated chloroform or benzene, switching solvents may resolve the issue.[6][10]

Quantitative Data Summary

The following table summarizes the chemical shifts of residual water in common deuterated solvents. This can be helpful for identifying water peaks when using solvents other than ethanol-d6 or when dealing with solvent impurities.

Deuterated SolventTypical Chemical Shift of Residual Water (ppm)Reference
Ethanol-d6~4.5 - 5.5[2]
Chloroform-d (CDCl₃)~1.56[12][13][14]
Dimethyl sulfoxide-d6 (DMSO-d6)~3.33[12][13][14]
Deuterium oxide (D₂O)~4.7 - 4.8[14]
Benzene-d6~0.40[13]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and minimizing the water peak in your ethanol-d6 NMR spectra.

troubleshooting_workflow start Start: Large Water Peak in Ethanol-d6 Spectrum confirm_h2o Step 1: Confirm Peak Identity (Add 1 drop of D2O) start->confirm_h2o peak_disappears Peak Diminishes/ Disappears confirm_h2o->peak_disappears review_prep Step 2: Review Sample Preparation Protocol peak_disappears->review_prep Yes not_water Peak Unchanged: Not a Water Peak peak_disappears->not_water No dry_glassware Use Clean, Oven-Dried Glassware & NMR Tube review_prep->dry_glassware use_dry_solvent Use High-Purity Solvent (Store over Molecular Sieves) review_prep->use_dry_solvent proper_handling Minimize Air Exposure During Transfer review_prep->proper_handling reacquire_spectrum Re-prepare Sample & Re-acquire Spectrum dry_glassware->reacquire_spectrum use_dry_solvent->reacquire_spectrum proper_handling->reacquire_spectrum peak_reduced Water Peak Sufficiently Reduced? reacquire_spectrum->peak_reduced solvent_suppression Step 3: Apply Solvent Suppression Pulse Sequence (e.g., Presaturation, WET) peak_reduced->solvent_suppression No end_success End: Optimized Spectrum peak_reduced->end_success Yes solvent_suppression->end_success end_reassess End: Re-evaluate Experiment (Consider different solvent) not_water->end_reassess

Caption: A logical workflow for minimizing residual water peaks in NMR spectra.

References

Technical Support Center: Purification of Ethyl Alcohol-d6 for Sensitive Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl alcohol-d6 (deuterated ethanol) for sensitive experiments. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during purification, storage, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurity in this compound is water (H₂O and D₂O). Other potential contaminants include residual non-deuterated ethanol (C₂H₅OH), benzene (if used in azeotropic drying), aldehydes, esters, and ketones.[1][2][3] The presence of these impurities can significantly impact the results of sensitive experiments, particularly in NMR spectroscopy and mass spectrometry.

Q2: Why is it critical to use highly purified this compound in my experiments?

A2: Highly purified this compound is crucial for several reasons:

  • NMR Spectroscopy: Impurities can introduce extraneous signals, complicating spectral interpretation. Water can obscure labile proton signals.[4][5]

  • Mass Spectrometry: Contaminants can interfere with ionization and lead to inaccurate mass-to-charge ratio measurements.

  • Reaction Chemistry: Water and other protic impurities can react with sensitive reagents (e.g., organometallics), reducing yields or leading to unwanted side products.

Q3: What is the most effective method for drying this compound?

A3: For achieving very low water content (anhydrous conditions), drying with 3A molecular sieves is a highly effective and common method.[6][7] These sieves have a pore size that selectively adsorbs water molecules while excluding the larger ethanol molecules.[7] For even more stringent requirements, distillation from magnesium turnings activated with iodine can be employed.[2][6]

Q4: How can I verify the purity of my this compound after purification?

A4: The purity of this compound can be assessed using the following analytical techniques:

  • Karl Fischer Titration: This is the gold standard for accurately quantifying trace amounts of water.[8]

  • ¹H NMR Spectroscopy: Can be used to determine the isotopic purity and identify organic impurities.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and identifying volatile organic impurities.[9][10]

Q5: What are the best practices for storing purified this compound?

A5: To maintain its purity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and ignition sources.[11][12][13] It is essential to use tightly sealed containers, such as amber glass bottles with PTFE-lined caps, to prevent contamination from atmospheric moisture.[13][14] For long-term storage, consider storing over activated 3A molecular sieves.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in ¹H NMR spectrum. 1. Water contamination.2. Residual organic solvent impurities (e.g., acetone, grease).3. Incomplete deuteration.1. Dry the solvent using 3A molecular sieves and re-acquire the spectrum.2. Check the purity of the starting material. If necessary, distill the ethanol-d6.3. Verify the isotopic enrichment specified by the manufacturer.
Poor reproducibility in kinetic experiments. 1. Variable water content in the ethanol-d6.2. Degradation of the solvent over time.1. Ensure the ethanol-d6 is rigorously dried immediately before each experiment using a consistent method.2. Use freshly purified solvent for each set of experiments. Store purified solvent under an inert atmosphere (e.g., Argon or Nitrogen).
Low yields in water-sensitive reactions. 1. Inadequate drying of the ethanol-d6.2. Introduction of moisture during handling.1. Use a more rigorous drying method, such as distillation from magnesium ethoxide.2. Handle the purified solvent under an inert atmosphere using dry glassware.
Inaccurate quantification in GC-MS analysis when using ethanol-d6 as an internal standard. 1. Co-elution of ethanol and ethanol-d6.2. Ionic interference in the mass spectrometer.1. Optimize the GC method (e.g., column, temperature program) to achieve baseline separation.[10]2. Select unique, non-interfering ions for quantification in Selected Ion Monitoring (SIM) mode.[15]

Purification Efficiency Comparison

The table below summarizes the typical residual water content achieved with different drying methods.

Drying MethodDesiccant/ReagentTypical Residual Water Content (ppm)Reference(s)
Absorption 3A Molecular Sieves (10% m/v, 24h)< 10[8][16]
Chemical Reaction & Distillation Magnesium/Iodine< 50[8]
Distillation from Desiccant Calcium Oxide (CaO)~5000 (0.5%)[17]

Experimental Protocols

Protocol 1: Drying of this compound using 3A Molecular Sieves

Objective: To reduce the water content of this compound to below 10 ppm.

Materials:

  • This compound (commercial grade)

  • 3A molecular sieves (beads, 4-8 mesh), freshly activated

  • Dry, oven-dried glass bottle with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3A molecular sieves in a flask and heat to 300°C under vacuum or a stream of inert gas for at least 3 hours. Allow to cool to room temperature under an inert atmosphere.

  • Drying Process: a. In a glovebox or under a positive pressure of inert gas, add the activated 3A molecular sieves to the oven-dried glass bottle (approximately 10-20 g per 100 mL of solvent).[16] b. Add the this compound to the bottle containing the molecular sieves. c. Seal the bottle tightly with the PTFE-lined cap.

  • Incubation: Allow the solvent to stand over the molecular sieves for at least 24 hours at room temperature.[6] For optimal drying, extend the incubation period to 48-72 hours.[8]

  • Decanting: Carefully decant or cannula the dried this compound into a clean, dry storage bottle under an inert atmosphere. Avoid transferring any of the molecular sieve dust.

Protocol 2: Purity Assessment by Karl Fischer Titration

Objective: To quantitatively determine the water content in purified this compound.

Instrumentation:

  • Coulometric Karl Fischer Titrator

Procedure:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned with the appropriate reagents (e.g., Hydranal).[8]

  • Sample Introduction: Under a dry atmosphere (e.g., inside a glovebox or using a dry syringe), carefully inject a known volume or weight of the purified this compound into the titration cell.

  • Titration: Start the titration process. The instrument will automatically titrate the water present in the sample and display the result, typically in ppm or percentage.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.[8]

Visualizations

Purification_Workflow Purification Workflow for this compound start Commercial This compound drying Drying with Activated 3A Molecular Sieves start->drying Primary Purification distillation Distillation from Mg/I2 (Optional) drying->distillation For ultra-dry analysis Purity Analysis drying->analysis distillation->analysis karl_fischer Karl Fischer (Water Content) analysis->karl_fischer Verify nmr ¹H NMR (Organic Impurities) analysis->nmr Verify storage Storage Under Inert Atmosphere analysis->storage If pure end Ready for Sensitive Experiment storage->end

Caption: Workflow for the purification and quality control of this compound.

Troubleshooting_Tree Troubleshooting Guide for Impure this compound start Experiment Fails or Gives Poor Results check_purity Analyze Ethanol-d6 Purity (¹H NMR, Karl Fischer) start->check_purity is_wet High Water Content? check_purity->is_wet Test Results check_handling Review Solvent Handling & Storage Procedures check_purity->check_handling If purity is OK but problems persist has_impurities Other Organic Impurities? is_wet->has_impurities No dry_solvent Re-dry Solvent: - Use freshly activated 3A sieves - Increase contact time is_wet->dry_solvent Yes distill_solvent Purify by Distillation has_impurities->distill_solvent Yes use_solvent Solvent is Pure. Check other experimental parameters. has_impurities->use_solvent No dry_solvent->check_purity Re-analyze distill_solvent->check_purity Re-analyze

Caption: Decision tree for troubleshooting issues related to this compound purity.

References

Technical Support Center: Deuterated Ethanol (Ethanol-d6, CD₃CD₂OD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in deuterated ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in deuterated ethanol?

A1: Impurities in deuterated ethanol can be broadly categorized into three main types:

  • Isotopic Impurities: These are ethanol molecules that have not been fully deuterated. The most common isotopic impurity is C₂D₅OH, where the hydroxyl proton has been replaced by a hydrogen atom. Other partially deuterated isotopologues may also be present in smaller amounts.

  • Chemical Impurities: These are foreign chemical substances that can be introduced during the manufacturing process, through improper handling, or from storage containers. Common chemical impurities include water (H₂O or HDO), acetaldehyde, benzene, and other common laboratory solvents.

  • Sample Preparation Artifacts: These are contaminants introduced during the experimental setup. Examples include grease from glassware joints, residual solvents from cleaning apparatus, and moisture absorbed from the atmosphere.[1]

Q2: Why is water a particularly common and problematic impurity?

A2: Water is a prevalent impurity primarily because deuterated ethanol is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination is problematic for several reasons:

  • In ¹H NMR spectroscopy, the water peak (H₂O or HDO) can be large and obscure signals from the analyte of interest.[1]

  • The chemical shift of the water peak is highly variable and depends on temperature, concentration, and the solvent matrix, which can complicate spectral interpretation.

  • For analytes with exchangeable protons (e.g., alcohols, amines), the deuterium from the solvent's hydroxyl group can exchange with the protons of the sample, and any water present can facilitate this exchange, further complicating spectra.[1]

Q3: How can I identify water in my deuterated ethanol sample?

A3: In a ¹H NMR spectrum, the water peak typically appears as a broad singlet. A definitive method to confirm the presence of a water peak is to add a small drop of deuterium oxide (D₂O) to the NMR tube, mix well, and re-acquire the spectrum. If the suspected peak is due to water, it will either disappear or its intensity will significantly decrease due to the chemical exchange of protons for deuterons.

Q4: What are the potential sources of chemical impurities like acetaldehyde and benzene?

A4:

  • Acetaldehyde: Acetaldehyde can be present as an impurity from the synthesis of ethanol, as it is an intermediate in some industrial production methods.[2] It can also be formed through the oxidation of ethanol during storage.

  • Benzene: Benzene may be present as a trace impurity in ethanol, particularly in grades that have been dried using azeotropic distillation with benzene.[3][4] Although efforts are made to remove it, trace amounts may remain.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

Symptoms: Your ¹H NMR spectrum of a sample in deuterated ethanol shows peaks that do not correspond to your analyte or the expected residual solvent signals.

Troubleshooting Workflow:

G Troubleshooting Unexpected NMR Peaks start Unexpected Peaks Observed check_residual Compare with known residual peaks of Ethanol-d6 (e.g., ~3.56 ppm, ~1.11 ppm) start->check_residual check_water Is there a broad singlet? Perform D2O exchange test. check_residual->check_water Not a residual peak impurity_identified Impurity Identified check_residual->impurity_identified Matches residual peak check_common_solvents Consult NMR impurity tables. Common solvents: Acetone, Ethyl Acetate, Benzene, etc. check_water->check_common_solvents Not water check_water->impurity_identified Confirmed as water check_synthesis Review synthesis route. Could it be unreacted starting materials or byproducts? check_common_solvents->check_synthesis Not a common solvent check_common_solvents->impurity_identified Matches known impurity check_handling Consider handling artifacts. Grease (~0 ppm), parafilm, etc. check_synthesis->check_handling Not from synthesis check_synthesis->impurity_identified Identified as related to synthesis check_handling->impurity_identified Identified as artifact unknown_peak Peak Still Unidentified check_handling->unknown_peak Not an artifact

Caption: A logical workflow for diagnosing unexpected peaks in an NMR spectrum.

Common Chemical Impurities and their Approximate ¹H NMR Chemical Shifts in Ethanol-d6:

ImpurityChemical Formula¹H NMR Chemical Shift (ppm)Multiplicity
WaterH₂O / HDOVariable (often broad)Singlet
AcetaldehydeCH₃CHO~9.6, ~2.1Quartet, Doublet
BenzeneC₆H₆~7.3Singlet
AcetoneCH₃COCH₃~2.1Singlet
Ethyl AcetateCH₃COOCH₂CH₃~4.1, ~2.0, ~1.2Quartet, Singlet, Triplet
Diethyl Ether(CH₃CH₂)₂O~3.5, ~1.2Quartet, Triplet
MethanolCH₃OH~3.3Singlet
Silicone Grease-[Si(CH₃)₂O]n-~0.0Broad Singlet

Note: Chemical shifts can vary slightly depending on concentration, temperature, and other sample components.[5][6][7][8]

Issue 2: Analyte Degradation or Unexpected Reactions

Symptoms: Your analyte appears to degrade over time in the deuterated ethanol solution, or you observe the formation of new, unexpected compounds.

Potential Cause: The protic nature of ethanol's hydroxyl group (-OD) can lead to reactivity with sensitive functional groups in the analyte. Trace impurities can also catalyze degradation.

Mitigation Strategies:

  • For Analytes with Labile Protons (e.g., carboxylic acids, some amines): Be aware that H/D exchange will occur with the solvent. This may not be degradation but can complicate spectral interpretation.

  • For Esters: Transesterification can occur, especially if acidic or basic impurities are present.

  • For Aldehydes: Aldehydes can form hemiacetals and acetals in the presence of ethanol.

  • For Highly Reactive Analytes (e.g., acid halides, anhydrides): These will likely react rapidly with deuterated ethanol and should be avoided.

Troubleshooting Logic for Analyte Reactivity:

G Troubleshooting Analyte Reactivity start Analyte Degradation or Unexpected Reaction check_functional_groups Assess analyte's functional groups. Are they susceptible to reaction with alcohols (e.g., esters, aldehydes)? start->check_functional_groups consider_impurities Could trace impurities (e.g., acid/base) catalyze the reaction? check_functional_groups->consider_impurities use_fresh_solvent Use a fresh, high-purity batch of deuterated ethanol. consider_impurities->use_fresh_solvent alternative_solvent Consider using an aprotic deuterated solvent (e.g., DMSO-d6, Acetone-d6) if compatible with analyte solubility. use_fresh_solvent->alternative_solvent low_temp_storage Store prepared samples at low temperature and analyze promptly. alternative_solvent->low_temp_storage problem_resolved Problem Resolved low_temp_storage->problem_resolved

Caption: Decision-making process when analyte reactivity is suspected.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

This method is highly specific and accurate for quantifying water content in deuterated ethanol.

Principle: The Karl Fischer titration is based on a reaction between iodine and water in the presence of sulfur dioxide, a base, and a solvent (like methanol or ethanol). The endpoint is reached when all the water has been consumed.

Methodology:

  • Apparatus: An automated Karl Fischer titrator (volumetric or coulometric). The volumetric method is suitable for moderate water content, while the coulometric method is ideal for trace amounts.

  • Reagents: Karl Fischer titrant and solvent. Ethanol-based reagents are available and are suitable for this analysis.[9]

  • Titrant Standardization:

    • Fill the titration vessel with the appropriate Karl Fischer solvent.

    • Perform a pre-titration to neutralize any water in the solvent.

    • Inject a precise amount of a certified water standard into the vessel.

    • Titrate to the endpoint to determine the exact concentration of the titrant.

  • Sample Analysis:

    • After another pre-titration of the solvent, inject a precisely weighed amount of the deuterated ethanol sample into the titration vessel.

    • Titrate the sample to the endpoint.

    • The instrument's software will calculate the water content based on the titrant consumed and the sample mass.

Quantitative Data Summary (Typical Specifications):

ParameterTypical ValueMethod
Water Content≤ 0.05%Karl Fischer Titration
Isotopic Purity≥ 99.5 atom % D¹H NMR
Chemical Purity≥ 99.8%GC-MS
Protocol 2: Identification of Volatile Organic Impurities by GC-MS

Principle: Gas Chromatography (GC) separates volatile compounds in the sample, and Mass Spectrometry (MS) identifies them based on their mass-to-charge ratio and fragmentation patterns.

Methodology:

  • Sample Preparation: Dilute the deuterated ethanol sample in a high-purity solvent if necessary. For trace analysis, headspace GC-MS may be employed.[10]

  • GC Conditions:

    • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).[11]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature gradient program to ensure separation of impurities from the ethanol peak.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify unknown impurities, or Selected Ion Monitoring (SIM) for higher sensitivity in quantifying known impurities.[11][12]

  • Data Analysis:

    • Identify peaks in the chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the compound.

    • Quantify impurities using an internal or external standard method.

Workflow for Impurity Analysis:

G Workflow for Impurity Analysis sample Deuterated Ethanol Sample kf_titration Karl Fischer Titration sample->kf_titration gc_ms GC-MS Analysis sample->gc_ms nmr_spectroscopy 1H NMR Spectroscopy sample->nmr_spectroscopy water_content Quantitative Water Content kf_titration->water_content volatile_impurities Identification & Quantification of Volatile Impurities gc_ms->volatile_impurities isotopic_purity_impurities Isotopic Purity & General Impurity Profile nmr_spectroscopy->isotopic_purity_impurities final_report Comprehensive Purity Report water_content->final_report volatile_impurities->final_report isotopic_purity_impurities->final_report

Caption: A comprehensive workflow for the analysis of impurities in deuterated ethanol.

References

Technical Support Center: Ethyl Alcohol-d6 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and storage of Ethyl alcohol-d6 (Ethanol-d6). Proper handling and storage are critical to maintain its chemical and isotopic purity for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a cool, dry, and dark place. To minimize degradation, it is best to store it in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere such as argon or nitrogen. For many deuterated solvents, refrigeration is recommended to extend their shelf life.

Q2: How sensitive is this compound to light?

A2: Like its non-deuterated counterpart, this compound can be sensitive to light, particularly UV radiation, which can initiate photochemical degradation. Therefore, it is crucial to store it in amber glass bottles or other light-blocking containers.

Q3: Is this compound hygroscopic?

A3: Yes, this compound is hygroscopic and will readily absorb moisture from the atmosphere. This is a critical concern as it can lead to a decrease in isotopic purity through hydrogen-deuterium (H/D) exchange with the hydroxyl group.

Q4: What is the expected shelf life of this compound?

A4: If stored properly under recommended conditions (cool, dry, dark, inert atmosphere), this compound is a stable compound. Some suppliers state that the product is stable for one year if unopened and stored at room temperature away from light and moisture, after which it should be re-analyzed for chemical purity. For unopened bottles of some deuterated solvents like chloroform-d, refrigeration can maximize shelf life.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound include:

  • Oxidation: Exposure to air can lead to oxidation.

  • Photochemical reactions: Initiated by exposure to light, especially UV light.

  • Hydrogen-Deuterium (H/D) Exchange: Contamination with water can lead to the exchange of deuterium atoms with hydrogen atoms, particularly at the hydroxyl group, which lowers the isotopic purity.

Stability Data

The following tables provide representative data illustrating the potential degradation of this compound under various storage conditions. These values are for illustrative purposes to demonstrate the impact of improper storage. Actual degradation rates will vary based on specific conditions and contaminants.

Table 1: Effect of Temperature on the Stability of this compound (Illustrative)

TemperatureStorage Period (Months)Estimated Isotopic Purity (%)Estimated Chemical Purity (%)
2-8°C (Refrigerated)12>99.8>99.9
20-25°C (Room Temp)1299.599.8
40°C (Accelerated)698.099.0

Table 2: Effect of Light Exposure on the Stability of this compound at Room Temperature (Illustrative)

Light ConditionStorage Period (Months)Estimated Isotopic Purity (%)Estimated Chemical Purity (%)
Dark (Amber Vial)1299.599.8
Diffuse Daylight1299.099.5
Direct Sunlight1<98.0<99.0

Degradation Pathway

Potential Degradation Pathways for this compound cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Improper_Storage Improper Storage (Light, Air, Moisture) Ethanol_d6 This compound (CD3CD2OD) Oxidation Oxidation Ethanol_d6->Oxidation O2 Photodegradation Photochemical Degradation Ethanol_d6->Photodegradation Light (UV) HD_Exchange H/D Exchange Ethanol_d6->HD_Exchange H2O Degradation_Products Acetaldehyde-d4, etc. Oxidation->Degradation_Products Photodegradation->Degradation_Products Lower_Isotopic_Purity Lower Isotopic Purity (e.g., CD3CD2OH) HD_Exchange->Lower_Isotopic_Purity

Potential Degradation Pathways for this compound

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experiments, particularly in NMR spectroscopy.

Issue 1: Unexpected peaks in the 1H NMR spectrum.

  • Question: I see unexpected peaks in my proton NMR spectrum. What could be the cause?

  • Answer: Unexpected peaks can arise from several sources:

    • Residual Protons: Even in high-purity deuterated solvents, there are small amounts of residual protonated solvent. For Ethanol-d6 (CD3CD2OD), you might see small peaks from CD2HCD2OD, CD3CHDOD, and CD3CD2OH.

    • Water Contamination: As Ethanol-d6 is hygroscopic, it can absorb moisture from the air, leading to a water peak (HDO) in the spectrum. The chemical shift of this peak can vary depending on temperature and other solutes.

    • Contamination from Handling: The solvent can be contaminated during handling. Ensure all glassware is scrupulously clean and dry. Using a vortex mixer instead of shaking can help avoid contaminants from the cap.

Troubleshooting Unexpected NMR Peaks Start Unexpected Peaks in 1H NMR Check_Residual Check for known residual solvent peaks Start->Check_Residual Check_Water Check for HDO peak (variable shift) Check_Residual->Check_Water No Solution_Residual Identify and ignore if not interfering with analyte signals Check_Residual->Solution_Residual Yes Check_Contamination Consider handling contamination Check_Water->Check_Contamination No Solution_Water Dry solvent or use a fresh batch. Handle under inert atmosphere. Check_Water->Solution_Water Yes Solution_Contamination Use clean, dry glassware. Review handling procedures. Check_Contamination->Solution_Contamination Yes

Troubleshooting Unexpected NMR Peaks

Issue 2: Poor lock signal in the NMR spectrometer.

  • Question: I am having trouble getting a stable lock signal with this compound. What should I do?

  • Answer: A poor lock signal can be due to several factors:

    • Incorrect Solvent Selection: Ensure you have selected "Ethanol-d6" in the NMR software.

    • Low Solvent Volume: The volume of the solvent in the NMR tube might be insufficient.

    • Poor Shimming: The magnetic field homogeneity may need to be improved by shimming.

    • Evaporation: Significant evaporation of the solvent can affect the lock signal. Ensure the NMR tube is properly capped.

Issue 3: Inconsistent quantitative results.

  • Question: My quantitative NMR (qNMR) results are not reproducible. Could the solvent be the issue?

  • Answer: Yes, the solvent can significantly impact qNMR results.

    • Isotopic Purity: If the isotopic purity of the this compound is lower than required (>99.9% is ideal for qNMR), the residual solvent signals can interfere with the integration of your analyte peaks.

    • Solvent Evaporation: If the solvent evaporates between sample preparations, the concentration of your analyte will change, leading to inconsistent results. It is crucial to handle all samples consistently and minimize the time the vials are open.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under accelerated conditions of elevated temperature and light exposure.

1. Objective: To evaluate the impact of temperature and light on the chemical and isotopic purity of this compound over time.

2. Materials:

  • This compound (high purity, e.g., >99.8 atom % D)

  • Amber glass vials with PTFE-lined screw caps

  • Clear glass vials with PTFE-lined screw caps

  • Temperature-controlled oven

  • Photostability chamber with a controlled light source (e.g., xenon lamp)

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

3. Experimental Workflow:

Technical Support Center: Optimizing Ethyl Alcohol-d6 Concentration for NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ethyl alcohol-d6 (ethanol-d6) concentration in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution in my ethanol-d6 NMR spectrum?

A1: Poor resolution, characterized by broad or distorted peaks, can stem from several factors. The most common issues are related to improper sample preparation, suboptimal spectrometer settings, and the inherent chemical properties of the sample. Key causes include magnetic field inhomogeneity, the presence of particulate matter, and chemical exchange phenomena.[1]

Q2: My NMR peaks are broad and distorted. What should I check first?

A2: The first and most critical step is to check the magnetic field homogeneity by a process called shimming.[1] An improperly shimmed magnet is a leading cause of symmetrically broadened or distorted spectral lines.[1] Shimming adjusts the currents in specialized coils to create a more uniform magnetic field across the sample.[1] If shimming does not resolve the issue, you should then investigate your sample preparation and concentration.[1]

Q3: How does sample concentration impact NMR resolution?

A3: High sample concentration increases the viscosity of the solution, which slows down molecular tumbling. This leads to more efficient spin-spin (T2) relaxation, resulting in broader NMR peaks.[1][2] For small molecules (under 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[1][3]

Q4: Why does the hydroxyl (-OH) peak of my analyte appear broad or sometimes disappear when using ethanol-d6?

A4: This is a common occurrence caused by chemical exchange.[1] The hydroxyl proton of your analyte can exchange with the deuterium of the ethanol-d6 solvent (CD3CD2OD). This exchange can also happen with any residual water in the sample.[1] The rate of this exchange affects the peak's appearance: an intermediate exchange rate causes broadening, while a fast exchange rate can lead to a single, sharp peak at an averaged chemical shift.[1]

Q5: I'm seeing unexpected peaks in my ethanol-d6 NMR spectrum. What are the likely sources?

A5: Unexpected peaks in an ethanol-d6 NMR spectrum typically originate from three main sources:

  • Isotopic Impurities: Incomplete deuteration of the ethanol molecule results in partially protonated versions.[4]

  • Chemical Impurities: Contaminants can be introduced during the manufacturing of the solvent or through sample handling.[4]

  • Sample Preparation Artifacts: Improper sample preparation can introduce contaminants like water, grease, or residual cleaning solvents.[4]

Q6: How can I identify a water peak in my ethanol-d6 sample?

A6: The chemical shift of water is highly dependent on the solvent, temperature, and concentration. In ethanol-d6, the water peak (H2O or HOD) can appear as a broad singlet. A definitive method to identify a water peak is to add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The water peak will either disappear or significantly decrease in intensity due to chemical exchange.[4]

Troubleshooting Guides

Issue 1: Poor Spectral Resolution and Broad Peaks

This guide provides a systematic approach to troubleshooting poor resolution in your NMR spectra when using ethanol-d6.

Troubleshooting Workflow for Poor Resolution

Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution Observed check_shimming Step 1: Check Magnetic Field Homogeneity (Shimming) start->check_shimming shimming_ok Is shimming optimal? check_shimming->shimming_ok re_shim Re-run automated shimming (e.g., topshim). Manually adjust if necessary. shimming_ok->re_shim No check_sample_prep Step 2: Evaluate Sample Preparation shimming_ok->check_sample_prep Yes re_shim->check_shimming sample_prep_ok Is sample fully dissolved with no particulates? check_sample_prep->sample_prep_ok re_prepare_sample Filter the sample. Ensure complete dissolution (vortex, gentle heating). sample_prep_ok->re_prepare_sample No check_concentration Step 3: Assess Sample Concentration sample_prep_ok->check_concentration Yes re_prepare_sample->check_sample_prep concentration_ok Is concentration within recommended range? check_concentration->concentration_ok dilute_sample Dilute the sample to reduce viscosity. concentration_ok->dilute_sample No check_tube_quality Step 4: Inspect NMR Tube Quality concentration_ok->check_tube_quality Yes dilute_sample->check_concentration tube_ok Is the NMR tube clean and unscratched? check_tube_quality->tube_ok use_new_tube Use a new, high-precision NMR tube. tube_ok->use_new_tube No end End: Resolution Improved tube_ok->end Yes use_new_tube->check_tube_quality

Caption: A logical workflow for troubleshooting poor NMR resolution.

Parameter Recommendation Rationale
Analyte Quantity 5-25 mgBalances good signal-to-noise with minimal viscosity effects.[1][3]
Solvent Volume (5 mm tube) 0.6 - 0.7 mLEnsures the sample fills the RF coil, minimizing shimming difficulties.[1]
Sample State Fully Dissolved, No ParticulatesSolid particles disrupt magnetic field homogeneity, worsening resolution.[1][5]
NMR Tube Quality High PrecisionLow-quality tubes have imperfections that make shimming challenging.[1]
Issue 2: Inaccurate Quantitative NMR (qNMR) Results

This guide addresses common pitfalls in qNMR experiments using ethanol-d6 and provides solutions for obtaining accurate and reproducible quantitative data.

Workflow for Accurate qNMR

Caption: A workflow for performing accurate qNMR experiments.

Problem Potential Cause Solution
Inaccurate Integration - Broad peaks due to high viscosity.[6] - Insufficient relaxation delay (D1).- Use a lower sample concentration. - Ensure the relaxation delay is at least 5 times the longest T1 of both the analyte and the internal standard.[6]
Poor Signal-to-Noise (S/N) Ratio - Sample is too dilute. - Insufficient number of scans.- Increase sample concentration (while monitoring for viscosity effects). - Increase the number of scans. For integration errors < 1%, a S/N of at least 250:1 is required.[7]
Overlapping Peaks - Analyte and internal standard signals are not well-resolved.- Choose an internal standard with peaks that do not overlap with the analyte signals.[8]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

This protocol outlines the steps for preparing a high-quality NMR sample in ethanol-d6 for routine proton NMR.

Materials:

  • High-quality 5 mm NMR tubes

  • Deuterated ethanol (Ethanol-d6, C₂D₅OD)

  • Analyte (solid or liquid)

  • Vortex mixer

  • Pipettes and tips

  • Filter (e.g., pipette with a small plug of glass wool)

  • Analytical balance

Procedure:

  • Determine Analyte Quantity: For a standard 5 mm NMR tube, weigh out 1-10 mg of your solid analyte into a clean, dry vial.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of ethanol-d6 to the vial. This volume corresponds to a sample height of about 4-5 cm, which is important for reproducible shimming.[8]

  • Dissolution: Vortex the mixture until the analyte is completely dissolved. Gentle heating may be applied if necessary.[8]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool directly into the NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.[8]

Protocol 2: Sample Preparation for Quantitative NMR (qNMR)

This protocol provides a detailed methodology for preparing samples for accurate quantitative analysis using an internal standard.

Materials:

  • Same as Protocol 1

  • Internal standard (e.g., maleic acid, DSS)

Procedure:

  • Analyte and Standard Weighing: Accurately weigh the desired amount of your analyte and a known amount of the internal standard into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of ethanol-d6 to the vial.

  • Complete Dissolution: Vortex the mixture to ensure both the analyte and the internal standard are completely dissolved. Gentle sonication or warming may be necessary.

  • Filtration and Transfer: Filter the solution into a high-precision NMR tube using a pipette with a glass wool plug.

  • Capping and Labeling: Securely cap and label the NMR tube.

  • NMR Acquisition:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest (analyte or standard).[6]

    • Use a 90° pulse angle.[9]

    • Acquire the spectrum with enough scans to achieve a high signal-to-noise ratio (e.g., >250:1).[7]

Data Summary

Recommended Analyte Quantities for NMR in Ethanol-d6
Experiment Analyte Quantity (for a ~600 µL sample)
¹H NMR1-10 mg[8]
¹³C NMR10-50 mg[8]
Quantitative NMR (qNMR)Precisely weighed amount (relative to a standard)[8]
Residual Peaks in Ethanol-d6
Signal ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
CD₃CDHOD~3.55 (broad)[8]-
CD₂HOD (residual H₂O)Varies with temperature and concentration[8]-
CD₃CD₂OH~5.19 (singlet)[8]-
CD₃C D₂OD-~56.8 (quintet)[8]
C D₃CD₂OD-~17.2 (septet)[8]
Note: Chemical shifts can be influenced by temperature, concentration, and the solute.[8]

References

Technical Support Center: Isotopic Interference with Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl alcohol-d6 (ethanol-d6) as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference when using this compound?

A1: Isotopic interference occurs when the mass spectrum of the analyte (ethanol) and the internal standard (this compound) have overlapping fragment ions. This can lead to inaccuracies in quantification if not properly addressed. While the molecular ions of ethanol (m/z 46) and ethanol-d6 (m/z 52) are distinct, fragmentation during ionization can produce common ions or ions with the same nominal mass (isobaric interference). For instance, both ethanol and ethanol-d6 can generate ions at m/z 45, which can interfere with quantification.[1]

Q2: How can I identify if I have isotopic interference in my assay?

A2: You can identify potential isotopic interference by:

  • Analyzing a pure standard of this compound: This will show you its fragmentation pattern and any contribution to the mass-to-charge ratios used for quantifying ethanol.

  • Analyzing a zero sample (blank matrix) spiked only with the internal standard: This helps to assess any contribution of the internal standard to the analyte's quantification channel in the absence of the analyte.

  • Observing non-linear calibration curves: If the interference is significant and not corrected for, it can lead to a non-linear relationship between the analyte concentration and the response ratio.[2][3]

  • Poor accuracy and precision in quality control samples: Inaccurate quantification due to interference will be reflected in the results of your QC samples.

Q3: What are the primary methods to correct for isotopic interference?

A3: The main strategies to address isotopic interference include:

  • Chromatographic Separation: Optimizing your gas chromatography (GC) method to achieve baseline separation of ethanol and this compound can minimize the impact of any co-elution and subsequent spectral overlap.

  • Selection of Specific Ions: Choosing fragment ions for quantification that are unique to ethanol and this compound and have minimal overlap is a highly effective method.[4]

  • Mathematical Correction: This involves calculating and subtracting the contribution of the interfering species from the analyte signal based on the analysis of pure standards.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between ions with very similar m/z values, effectively resolving the interference.

Troubleshooting Guides

Problem 1: Inaccurate quantification of ethanol when using this compound.

Possible Cause: Isotopic interference from the internal standard contributing to the analyte's signal, or vice versa.

Troubleshooting Steps:

  • Verify Ion Selection:

    • Confirm that you are using appropriate and specific ions for quantification. For example, instead of using the potentially overlapping m/z 45, utilize m/z 31 for ethanol and m/z 33 for ethanol-d6, as these ions show high abundance for their respective molecules with minimal crossover.[4]

  • Check Chromatographic Resolution:

    • Ensure that your GC method provides adequate separation between ethanol and ethanol-d6. Even with isotopically labeled standards, slight differences in retention time can be achieved and are beneficial.

  • Perform a Contribution Check:

    • Inject a high-concentration standard of pure this compound and measure the signal in the m/z channel used for ethanol quantification.

    • Inject a high-concentration standard of pure ethanol and measure the signal in the m/z channel for this compound.

    • This will allow you to determine the percentage of "cross-talk" between the two.

  • Apply Mathematical Correction:

    • If significant contribution is observed, apply a mathematical correction to your data. See the detailed protocol below.

Problem 2: Poor precision and reproducibility in my results.

Possible Cause: Inconsistent matrix effects or issues with sample preparation.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Prepare calibration standards in the same matrix as your samples (e.g., blood, urine, or a simulated matrix).[5] This helps to compensate for any signal enhancement or suppression caused by other components in the sample.

    • The use of an isotopically labeled internal standard like ethanol-d6 is designed to minimize matrix effects, as it behaves very similarly to the analyte.[6] However, extreme matrix conditions can still have an impact.

  • Optimize Sample Preparation:

    • Ensure your sample preparation, such as liquid-liquid extraction or solid-phase extraction, is robust and reproducible.

    • For headspace analysis, ensure consistent vial sealing, incubation temperature, and time for all samples, calibrators, and controls.

Data Presentation

Table 1: Commonly Monitored Ions for Ethanol and this compound in GC-MS

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Ethanol314529
This compound334934

Note: The selection of quantifier and qualifier ions should be validated for your specific instrumentation and method.

Table 2: Example of Isotopic Contribution Data

Compound Analyzed (Pure Standard)Signal at m/z 31 (Ethanol Quantifier)Signal at m/z 33 (Ethanol-d6 Quantifier)% Contribution
Ethanol1,000,0005,0000.5% to m/z 33
This compound2,0001,000,0000.2% to m/z 31

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of Ethanol with this compound Internal Standard

This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.

  • Sample Preparation:

    • Pipette 100 µL of the sample (e.g., blood, plasma) into a headspace vial.

    • Add 1 mL of an aqueous solution containing the this compound internal standard at a known concentration.

    • Seal the vial immediately.

    • Vortex the vial gently.

  • Headspace GC-MS Conditions:

    • Instrumentation: Standard GC-MS system with a headspace autosampler.

    • Headspace Sampler:

      • Oven Temperature: 80°C

      • Vial Equilibration Time: 15 minutes

    • GC Conditions:

      • Inlet Temperature: 200°C

      • Column: DB-624 or similar

      • Oven Program: 40°C (hold 2.5 min), ramp to 220°C at 40°C/min (hold 1 min)

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor: m/z 31, 45, 29 for ethanol; m/z 33, 49, 34 for ethanol-d6.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the ethanol quantifier ion (m/z 31) to the peak area of the ethanol-d6 quantifier ion (m/z 33) against the concentration of the ethanol standards.

    • Determine the concentration of ethanol in the unknown samples from the calibration curve.

Protocol 2: Mathematical Correction for Isotopic Interference

This protocol describes a method to correct for the contribution of ethanol to the ethanol-d6 signal and vice versa.

  • Determine Correction Factors:

    • Analyze a pure standard of ethanol and determine the ratio of the signal at the ethanol-d6 quantifier m/z to the signal at the ethanol quantifier m/z. This is your correction factor CE.

      • C_E = (Signal of Ethanol at m/z 33) / (Signal of Ethanol at m/z 31)

    • Analyze a pure standard of this compound and determine the ratio of the signal at the ethanol quantifier m/z to the signal at the ethanol-d6 quantifier m/z. This is your correction factor CD6.

      • C_D6 = (Signal of Ethanol-d6 at m/z 31) / (Signal of Ethanol-d6 at m/z 33)

  • Apply Corrections to Sample Data:

    • For each sample, measure the raw signals at the quantifier m/z for both ethanol (Signal31,raw) and ethanol-d6 (Signal33,raw).

    • Calculate the corrected signal for ethanol (Signal31,corr) and ethanol-d6 (Signal33,corr) using the following equations:

      • Signal_31,corr = Signal_31,raw - (C_D6 * Signal_33,raw)

      • Signal_33,corr = Signal_33,raw - (C_E * Signal_31,raw)

    • Use the corrected signals to calculate the peak area ratio for quantification.

Mandatory Visualization

Isotopic_Interference_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solution Inaccurate_Quantification Inaccurate Quantification Verify_Ions Verify Ion Selection Inaccurate_Quantification->Verify_Ions Check_Chroma Check Chromatography Inaccurate_Quantification->Check_Chroma Poor_Precision Poor Precision Evaluate_Matrix Evaluate Matrix Effects Poor_Precision->Evaluate_Matrix Contribution_Check Perform Contribution Check Verify_Ions->Contribution_Check Check_Chroma->Contribution_Check Apply_Correction Apply Mathematical Correction Contribution_Check->Apply_Correction Accurate_Results Accurate & Precise Results Apply_Correction->Accurate_Results Evaluate_Matrix->Accurate_Results

Caption: Troubleshooting workflow for isotopic interference.

Mathematical_Correction_Logic cluster_0 Data Acquisition cluster_1 Correction Factor Determination cluster_2 Correction Calculation cluster_3 Final Quantification Raw_Signal_E Raw Signal Ethanol (m/z 31) Corrected_Signal_E Corrected Ethanol Signal Raw_Signal_E->Corrected_Signal_E Raw_Signal_D6 Raw Signal Ethanol-d6 (m/z 33) Corrected_Signal_D6 Corrected Ethanol-d6 Signal Raw_Signal_D6->Corrected_Signal_D6 CF_E Correction Factor for Ethanol (CE) CF_E->Corrected_Signal_D6 CF_D6 Correction Factor for Ethanol-d6 (CD6) CF_D6->Corrected_Signal_E Final_Ratio Calculate Corrected Peak Area Ratio Corrected_Signal_E->Final_Ratio Corrected_Signal_D6->Final_Ratio

Caption: Logical flow for mathematical correction.

References

Technical Support Center: Navigating the Challenges of Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support hub for researchers, scientists, and drug development professionals utilizing deuterated internal standards (D-IS) in bioanalytical studies. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard?

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[1] The key advantage is its ability to closely mimic the analyte throughout the analytical process, including sample preparation, chromatography, and ionization in mass spectrometry.[1][2] This co-elution and similar behavior effectively compensate for variations in sample extraction efficiency, matrix effects (such as ion suppression or enhancement), and instrument response, leading to significantly improved precision and accuracy in quantification.[1][2][3] Regulatory bodies like the FDA and EMA recognize the value of stable isotope-labeled internal standards (SIL-IS), with over 90% of bioanalytical method submissions to the EMA incorporating them.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[3] Key characteristics include:

CharacteristicRecommendationRationale
Chemical Purity >99%[3]Ensures that no other compounds are present that could cause interfering peaks.[3]
Isotopic Enrichment ≥98%[3]Minimizes the contribution of any unlabeled analyte present in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[3]
Number of Deuterium Atoms 3 or more[1]A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) of the D-IS is distinct from the natural isotopic distribution of the analyte, preventing interference.[3][4] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[3]
Label Position Stable, non-exchangeable positions (e.g., on aromatic rings or carbon atoms not adjacent to heteroatoms).[1][3][5]Placing deuterium on chemically stable parts of the molecule prevents hydrogen-deuterium (H/D) exchange with the solvent or matrix.[3] Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[6][7]

Q3: What is the "deuterium isotope effect" and why is it a concern?

The deuterium isotope effect is a phenomenon where deuterated compounds may exhibit slightly different physicochemical properties compared to their non-deuterated counterparts due to the mass difference between hydrogen and deuterium.[8][9] In reversed-phase liquid chromatography (RPLC), this can lead to the deuterated internal standard eluting slightly earlier than the analyte.[8][10] This chromatographic shift can be problematic as it may cause the analyte and the internal standard to experience different matrix effects, compromising the accuracy of quantification.[10]

Q4: What is isotopic exchange and why is it a significant issue?

Isotopic exchange, or back-exchange, is a chemical process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[6][7] This is a major concern because it alters the mass of the internal standard, leading to several potential problems:

  • Underestimation of the Internal Standard: A loss of deuterium can decrease the signal of the deuterated internal standard.[7]

  • Overestimation of the Analyte: The back-exchanged internal standard can be detected as the unlabeled analyte, creating a "false positive" signal and leading to an overestimation of the analyte's concentration.[6][7]

Q5: What is "metabolic switching" and how can it affect my results?

In some cases, deuteration at a site of metabolism can slow down an enzymatic reaction, a phenomenon known as the kinetic isotope effect.[11][12] This can lead to "metabolic switching," where the metabolism of the drug is shunted to an alternative pathway.[11][12] This can alter the pharmacokinetic profile of the drug and its metabolites, leading to unexpected results.[11][13]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve specific issues you may encounter during your bioanalysis.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results show high variability (high %CV) and poor accuracy, despite using a deuterated internal standard.

Troubleshooting Workflow:

start Inaccurate/Inconsistent Results check_coelution Step 1: Verify Chromatographic Co-elution start->check_coelution check_purity Step 2: Assess Isotopic Purity check_coelution->check_purity Peaks Co-elute solution_coelution Solution: Optimize Chromatography (adjust gradient, temperature, or mobile phase) check_coelution->solution_coelution Retention Time Shift Observed check_exchange Step 3: Investigate Isotopic Exchange check_purity->check_exchange Standard is Pure solution_purity Solution: Source Higher Purity Standard check_purity->solution_purity Unlabeled Analyte Detected solution_exchange Solution: Modify Sample Handling (use aprotic solvents, control pH and temperature) check_exchange->solution_exchange Back-Exchange Confirmed start Drifting IS Signal check_exchange Step 1: Evaluate Isotopic Exchange in Autosampler start->check_exchange check_adsorption Step 2: Investigate Non-Specific Binding check_exchange->check_adsorption IS is Stable solution_exchange Solution: Minimize Sample Residence Time in Autosampler check_exchange->solution_exchange Instability Confirmed solution_adsorption Solution: Use Silanized Vials or Modify Mobile Phase check_adsorption->solution_adsorption Adsorption Occurring

References

Technical Support Center: Managing Volatile TMS in Ethanol-d6 NMR Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the evaporation of tetramethylsilane (TMS) in ethyl alcohol-d6 (ethanol-d6) solutions for Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why does my TMS signal disappear or decrease in my ethanol-d6 NMR sample over time?

A1: The disappearance or decrease of the TMS signal is most likely due to its high volatility. TMS has a low boiling point (26-28 °C) and a high vapor pressure, causing it to evaporate easily, especially if the NMR tube is not properly sealed or if the sample is stored at room temperature for an extended period.

Q2: What are the primary factors that contribute to TMS evaporation?

A2: The main factors are:

  • Temperature: Higher temperatures increase the vapor pressure of TMS, leading to faster evaporation.

  • Improper Sealing: A poor seal on the NMR tube allows TMS vapor to escape. Standard polyethylene caps may not provide a sufficient barrier for long-term storage or for volatile substances.

  • Time: The longer the sample is stored, the more opportunity there is for TMS to evaporate.

  • Agitation: Vigorous shaking or vortexing can increase the pressure inside the NMR tube and force volatile components to escape.

Q3: Can I still use TMS in ethanol-d6? What are the best practices to minimize evaporation?

A3: Yes, you can still use TMS, but careful handling is crucial. Best practices include:

  • Proper Sealing: Use a high-quality NMR tube cap and consider wrapping the cap with Parafilm® for a better seal, especially for short-term storage. For long-term storage or highly sensitive experiments, consider using specialized NMR tubes such as J. Young tubes or flame-sealed constricted NMR tubes.

  • Temperature Control: Prepare and store your NMR samples at a low temperature (e.g., in a refrigerator at 2-8°C) when not in use. Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.

  • Minimal Headspace: While maintaining the required sample volume for the spectrometer, minimizing the gas volume above the liquid can help reduce the amount of TMS that enters the vapor phase.

  • Prompt Analysis: Analyze your samples as soon as possible after preparation.

Q4: Are there less volatile alternatives to TMS for use in ethanol-d6?

A4: Yes, a highly recommended alternative is sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS). DSS is a solid and therefore non-volatile, making it an excellent internal standard for long-term studies or when sample stability is a concern. Its deuterated analog, DSS-d6, is also available and can be advantageous as it lacks the proton signals from the propyl chain, providing a cleaner baseline.

Q5: What are the properties of DSS and is it soluble in ethanol-d6?

A5: DSS is a white, water-soluble solid.[1] It is also soluble in polar organic solvents, including methanol-d4 and is expected to be soluble in ethanol-d6.[2] Its key advantage is its lack of volatility. The reference signal for the trimethylsilyl group of DSS appears as a sharp singlet near 0 ppm.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
TMS signal is absent or significantly reduced in a freshly prepared sample. Rapid evaporation during sample preparation.Prepare the sample quickly and in a cool environment if possible. Ensure the NMR tube is capped immediately after adding the TMS and solvent.
TMS signal intensity decreases over a few hours or days. Improper sealing of the NMR tube.Use a new, tight-fitting cap. For better long-term stability, wrap the cap with Parafilm® or use a J. Young NMR tube.
Analyte concentration appears to increase over time. Evaporation of the ethanol-d6 solvent, concentrating the analyte and any non-volatile internal standard.Ensure the NMR tube is well-sealed. Store at a consistent, low temperature.
Inconsistent integration of the TMS signal across different samples. Varying degrees of TMS evaporation between samples due to differences in handling or storage.Standardize the sample preparation and storage protocol. For quantitative NMR (qNMR), consider using a non-volatile internal standard like DSS.
Precipitation is observed in the NMR tube after storage. Evaporation of the solvent, leading to supersaturation and precipitation of the analyte.Improve the sealing of the NMR tube and store at a stable, cool temperature.

Data Presentation

Table 1: Qualitative Comparison of TMS and DSS as Internal Standards in Ethanol-d6

PropertyTetramethylsilane (TMS)Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS)
Physical State at STP Colorless liquid[3]White solid[1]
Boiling Point 26-28 °C[1]Not applicable (decomposes at high temperatures)
Volatility HighNon-volatile
¹H NMR Reference Signal Singlet at ~0 ppmSinglet at ~0 ppm[2]
Solubility in Ethanol-d6 Soluble[3]Soluble
Suitability for Long-Term Studies Poor, due to evaporationExcellent
Handling Precautions Requires careful sealing to prevent evaporationHygroscopic, should be stored in a desiccator

Experimental Protocols

Protocol 1: Preparation of an NMR Sample in Ethanol-d6 with TMS (Minimizing Evaporation)

Materials:

  • Analyte

  • Ethanol-d6

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube and cap

  • Parafilm® (optional)

  • Micropipettes

  • Vortex mixer (optional)

Procedure:

  • Analyte Preparation: Accurately weigh the desired amount of your solid analyte and add it to the NMR tube. If your analyte is a liquid, add the appropriate volume using a micropipette.

  • Solvent and Standard Addition: In a well-ventilated hood, add approximately 0.6 mL of ethanol-d6 to the NMR tube. Using a separate micropipette, add a small amount of TMS (typically 1-2 µL).

  • Capping: Immediately cap the NMR tube securely. If desired, wrap a small piece of Parafilm® around the junction of the cap and the tube, stretching it to create a tight seal.

  • Dissolution: Gently invert the capped tube several times to dissolve the analyte. If necessary, use a vortex mixer for a very short duration at a low setting. Avoid vigorous shaking.

  • Cleaning: Wipe the outside of the NMR tube with a tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

  • Storage and Analysis: If not analyzing immediately, store the sample in a refrigerator (2-8 °C). Allow the sample to warm to the spectrometer's ambient temperature before insertion to ensure thermal equilibrium.

Protocol 2: Preparation of an NMR Sample in Ethanol-d6 with DSS

Materials:

  • Analyte

  • Ethanol-d6

  • Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS)

  • High-quality 5 mm NMR tube and cap

  • Micropipettes

  • Vortex mixer

Procedure:

  • Analyte and Standard Preparation: Accurately weigh the desired amount of your analyte and DSS and add them to the NMR tube. For qualitative analysis, a small crystal of DSS is usually sufficient. For quantitative analysis, the mass of both the analyte and DSS should be precisely known.

  • Solvent Addition: Add approximately 0.6 mL of ethanol-d6 to the NMR tube.

  • Capping: Securely cap the NMR tube.

  • Dissolution: Vortex the sample until both the analyte and DSS are completely dissolved. Gentle warming may be used if necessary, but ensure the tube is well-capped.

  • Cleaning: Clean the outside of the NMR tube with a suitable solvent.

  • Storage and Analysis: The sample is stable for long-term storage at room temperature, provided the cap is secure to prevent solvent evaporation.

Mandatory Visualization

experimental_workflow Experimental Workflow: Minimizing TMS Evaporation cluster_prep Sample Preparation cluster_handling Handling and Storage cluster_analysis Analysis A Weigh Analyte into NMR Tube B Add Ethanol-d6 A->B C Add TMS B->C D Cap Tube Immediately C->D E Gentle Mixing (Inversion/Brief Vortex) D->E F Clean Exterior of Tube E->F G Store at Low Temperature (2-8°C) if not for immediate use F->G H Equilibrate to Spectrometer Temperature G->H I Acquire NMR Spectrum Promptly H->I

Caption: Workflow for preparing an NMR sample with TMS, emphasizing steps to minimize evaporation.

References

Technical Support Center: Troubleshooting Poor Quantification with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor quantification when using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during mass spectrometry-based quantitative analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (IS) peak area decreasing or inconsistent across an analytical run?

A1: A decreasing or inconsistent peak area for your deuterated internal standard can be indicative of several issues. One common cause is the instability of the standard in your sample matrix or solvent, potentially due to hydrogen-deuterium (H/D) back-exchange.[1][2][3] This is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding solvent (e.g., water, methanol).[1] Factors such as pH, temperature, and the type of solvent can influence the rate of this exchange.[1] Additionally, adsorption of the internal standard to sample vials or tubing within the LC system can lead to a decreasing signal intensity over time.[3]

Q2: My deuterated standard and analyte are not co-eluting. Is this a problem and how can I fix it?

A2: Yes, a lack of co-elution between the analyte and the deuterated internal standard can be a significant problem.[4][5] This phenomenon, known as the chromatographic isotope effect, occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's hydrophobicity.[4] In reversed-phase liquid chromatography (RPLC), deuterated standards typically elute slightly earlier than their non-deuterated counterparts.[3][4] If the analyte and IS do not co-elute, they may experience different matrix effects, leading to variability in ionization efficiency and compromising the accuracy and precision of your quantification.[4][5][6]

To address this, you can optimize your chromatographic method by adjusting the mobile phase composition, gradient slope, or column temperature.[4][7] Experimenting with different stationary phases may also help identify a column that minimizes the deuterium isotope effect for your specific compounds.[7]

Q3: What are "matrix effects" and how do they affect quantification with deuterated standards?

A3: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[8] These effects, which can cause ion suppression or enhancement, are a significant source of imprecision in quantitative analyses.[9] A deuterated internal standard is intended to compensate for matrix effects because it is chemically almost identical to the analyte and should experience the same degree of ion suppression or enhancement.[5] However, if there is a slight chromatographic separation between the analyte and the IS (the deuterium isotope effect), they may encounter different matrix components as they elute, leading to differential matrix effects and inaccurate quantification.[5][6][8]

Q4: I'm observing a signal for my analyte in a blank sample that only contains the deuterated internal standard. What could be the cause?

A4: This issue, often referred to as "crosstalk" or isotopic contribution, can arise from two main sources. First, the deuterated standard itself may contain a small amount of the unlabeled analyte as an impurity.[10][11] This will lead to a false positive signal and an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[10][11] Second, isotopic overlap can occur where the isotopic distribution of the analyte contributes to the signal of the deuterated internal standard, especially when there's a small mass difference between them.[7][12]

Q5: How does the position and number of deuterium atoms on the standard affect my results?

A5: The position and number of deuterium atoms are crucial for the stability and performance of the internal standard. Deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly susceptible to H/D back-exchange with protic solvents.[1][3] Therefore, it is preferable to use standards with deuterium labels on stable carbon positions.[3] A larger number of deuterium atoms generally results in a more significant retention time difference in chromatography.[4] It is also recommended to use an internal standard with a mass difference of at least 3 atomic mass units (amu) from the analyte to minimize isotopic interference.[12]

Troubleshooting Guides

Guide 1: Investigating Poor Peak Area Reproducibility

This guide provides a systematic approach to troubleshooting inconsistent peak areas of your deuterated internal standard.

G start Inconsistent IS Peak Area check_stability Assess IS Stability (H/D Exchange) start->check_stability check_adsorption Investigate Adsorption to Surfaces check_stability->check_adsorption Stable solution_stability Modify Solvent/pH/Temp Use Aprotic Solvents check_stability->solution_stability Unstable check_prep Review Sample Preparation check_adsorption->check_prep No Adsorption solution_adsorption Passivate System Use Low-Binding Vials check_adsorption->solution_adsorption Adsorption Detected solution_prep Verify Pipetting Accuracy Ensure Consistent Procedure check_prep->solution_prep Inconsistent end Consistent IS Peak Area check_prep->end Consistent solution_stability->end solution_adsorption->end solution_prep->end

Troubleshooting workflow for poor IS peak area reproducibility.

Experimental Protocol: Assessing Deuterated Standard Stability

  • Objective: To determine if the deuterated internal standard is undergoing H/D back-exchange in the experimental conditions.

  • Methodology:

    • Prepare Solutions:

      • Solution A (Control): Prepare a solution of the deuterated standard in a clean, anhydrous aprotic solvent (e.g., acetonitrile).

      • Solution B (Test): Prepare a solution of the deuterated standard in the solvent or sample matrix used in your assay.

    • Time-Point Analysis: Inject both solutions onto the LC-MS/MS system at regular intervals (e.g., 0, 2, 4, 8, and 24 hours), storing them under the same conditions as your analytical samples.[1][2]

    • Data Analysis: Monitor the peak areas for both the deuterated and any corresponding non-labeled transitions. An increase in the ratio of the non-labeled analyte peak area to the deuterated standard peak area over time in Solution B compared to Solution A indicates H/D exchange.[1]

Parameter Condition Effect on H/D Exchange Rate Recommendation
pH Acidic or BasicIncreasesStore standards in a neutral or slightly acidic (around pH 2.5) environment.[1]
Temperature HighIncreasesStore stock and working solutions at low temperatures (refrigerated or frozen).[1][2]
Solvent Protic (e.g., water, methanol)IncreasesUse aprotic solvents when possible and ensure solvents are anhydrous.[1]
Guide 2: Optimizing Chromatographic Separation

This guide outlines steps to improve the co-elution of the analyte and its deuterated internal standard.

G start Poor Co-elution Observed adjust_mobile_phase Adjust Mobile Phase (Organic/Aqueous Ratio, pH) start->adjust_mobile_phase adjust_gradient Modify Gradient Profile (Shallower/Steeper) adjust_mobile_phase->adjust_gradient Unsuccessful solution_mobile_phase Improved Co-elution adjust_mobile_phase->solution_mobile_phase Successful adjust_temp Optimize Column Temperature adjust_gradient->adjust_temp Unsuccessful solution_gradient Improved Co-elution adjust_gradient->solution_gradient Successful change_column Consider Different Stationary Phase adjust_temp->change_column Unsuccessful solution_temp Improved Co-elution adjust_temp->solution_temp Successful solution_column Improved Co-elution change_column->solution_column Successful end Acceptable Co-elution Achieved solution_mobile_phase->end solution_gradient->end solution_temp->end solution_column->end

Workflow for optimizing chromatographic co-elution.

Experimental Protocol: Mobile Phase Optimization

  • Objective: To find a mobile phase composition that minimizes the retention time difference (ΔRT) between the analyte and the deuterated IS.

  • Methodology:

    • Initial Assessment: Prepare a standard solution containing both the analyte and the deuterated IS and inject it using your current LC method to determine the initial ΔRT.[4]

    • Vary Organic/Aqueous Ratio: Prepare a series of mobile phases with slightly different organic-to-aqueous ratios (e.g., varying by 2-5%).[4]

    • Adjust pH: If applicable, prepare mobile phases with different pH values in small increments (e.g., 0.2-0.5 units).[4]

    • Analysis: Inject the mixed standard solution for each mobile phase composition and record the resulting ΔRT.

    • Selection: Choose the mobile phase that provides the best co-elution.

Parameter Change Potential Effect on Separation
Mobile Phase Increase aqueous portion (in RPLC)May increase retention times and improve resolution.[4]
Gradient Shallower gradient around elution timeCan increase the separation window, potentially improving co-elution.[4]
Temperature Increase or decrease in 5-10°C incrementsCan alter selectivity and affect the retention time difference.[4]
Flow Rate DecreaseIncreases retention time, which may provide more opportunity for separation to be optimized.[4]
Guide 3: Addressing Isotopic Contribution and Impurities

This guide helps to identify and mitigate issues arising from isotopic overlap or impurities in the deuterated standard.

G start Analyte Signal in IS-only Blank check_purity Assess IS Purity start->check_purity check_overlap Evaluate Isotopic Overlap check_purity->check_overlap Pure solution_purity Source Higher Purity IS Adjust LLOQ check_purity->solution_purity Impurity Detected solution_overlap Use IS with Higher Mass Difference (e.g., >D3 or 13C) check_overlap->solution_overlap Overlap Confirmed end Accurate Low-Level Quantification check_overlap->end No Overlap solution_purity->end solution_overlap->end

Troubleshooting isotopic contribution and impurities.

Experimental Protocol: Assessing Internal Standard Purity

  • Objective: To determine if the deuterated internal standard contains the unlabeled analyte as an impurity.

  • Methodology:

    • Prepare Blank Sample: Use a matrix sample that is known to not contain the analyte.

    • Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.

    • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[11]

    • Evaluate the Response: The signal for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the response should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[10][11]

Issue Primary Cause Recommended Solution
IS Impurity Unlabeled analyte present in the deuterated standard.[11]Source a higher purity internal standard or, if not possible, raise the LLOQ to a concentration where the impurity's contribution is negligible.[10]
Isotopic Overlap Natural isotopes of the analyte contributing to the IS signal.[12]Use an internal standard with a higher degree of deuteration (D4 or greater) or a ¹³C-labeled standard to ensure a sufficient mass difference.[12]

References

Validation & Comparative

A Comparative Guide to Ethyl Alcohol-d6 and Other Deuterated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for molecular structure elucidation in research and pharmaceutical development, the choice of deuterated solvent is a critical determinant of spectral quality and experimental success. While common solvents like Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) are workhorses in many laboratories, Ethyl alcohol-d₆ (Ethanol-d₆) and other deuterated solvents offer unique properties that can be advantageous for specific applications. This guide provides an objective comparison of the performance of Ethyl alcohol-d₆ against other widely used deuterated solvents, supported by experimental data and detailed protocols.

Physical and Chemical Properties: A Tabular Comparison

The selection of an appropriate deuterated solvent begins with a thorough understanding of its fundamental physical and chemical properties. These properties dictate the solvent's utility for different analytes and experimental conditions. The following table summarizes key data for Ethyl alcohol-d₆ and four other common deuterated solvents: Deuterated Chloroform, Deuterated Dimethyl Sulfoxide, Deuterated Acetone, and Deuterated Water.

PropertyEthyl alcohol-d6 (CD₃CD₂OD)Chloroform-d (CDCl₃)Dimethyl sulfoxide-d6 (DMSO-d₆)Acetone-d6 ((CD₃)₂CO)Water-d2 (D₂O)
Molecular Weight ( g/mol ) 52.11[1]120.38[2]84.17[3]64.12[4]20.03[5]
Melting Point (°C) -130[1]-64[6]20.2[7]-93.8[8]3.82[5]
Boiling Point (°C) 78[1]61.2[6]189[3]55.5[8]101.4[5]
Density (g/mL at 25 °C) 0.892[1]1.500[9]1.190[7]0.872[8]1.107[10]
¹H Residual Peak (ppm) ~1.19 (CD₃), ~3.58 (CD₂), ~4.67 (OD)7.262.502.05~4.79
¹³C Residual Peak (ppm) ~17.4, ~56.877.1639.5229.84, 206.26N/A
Hygroscopicity Hygroscopic[11][12]Slightly hygroscopic[6]Very hygroscopic[3]Hygroscopic[4]N/A

Performance in Key Applications

The practical utility of a deuterated solvent is best assessed by its performance in common laboratory applications. This section compares Ethyl alcohol-d₆ to other solvents in terms of solubility, inertness, and its role in specialized NMR experiments.

Analyte Solubility

The primary function of a deuterated solvent is to dissolve the analyte of interest. The polarity of the solvent is a key determinant of its dissolving power.

  • Ethyl alcohol-d₆ is a polar protic solvent, making it an excellent choice for dissolving a wide range of polar organic molecules, including alcohols, carboxylic acids, and amines. Its ability to form hydrogen bonds can be particularly beneficial for solvating compounds with hydroxyl and amino groups.

  • Chloroform-d (CDCl₃) is a relatively non-polar solvent and is the go-to choice for a vast array of organic compounds with low to moderate polarity.[13] However, it is a poor solvent for highly polar or ionic compounds.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly polar aprotic solvent with an exceptional ability to dissolve a broad spectrum of compounds, including many that are insoluble in other organic solvents.[3] It is particularly effective for polar compounds, salts, and polymers.

  • Acetone-d₆ exhibits intermediate polarity and is a good all-purpose solvent for many organic compounds.

  • Water-d₂ (D₂O) is the solvent of choice for highly polar and ionic compounds, such as inorganic salts, sugars, and amino acids.[5] Its utility for typical organic molecules is limited.

Chemical Inertness and Analyte Interactions

An ideal NMR solvent should be chemically inert and not react with the analyte. However, interactions can and do occur, which can be either a hindrance or a useful tool.

  • Ethyl alcohol-d₆ , being a protic solvent, can participate in hydrogen-deuterium (H/D) exchange with labile protons (e.g., -OH, -NH₂, -COOH) in the analyte. This can lead to the disappearance or broadening of the signals from these exchangeable protons in the ¹H NMR spectrum.

  • Chloroform-d is generally considered inert, although it can contain trace amounts of acidic impurities (DCl) which may react with acid-sensitive compounds.

  • DMSO-d₆ is aprotic and generally unreactive, making it suitable for a wide range of compounds. However, its strong hydrogen bond accepting character can influence the chemical shifts of labile protons.

  • Acetone-d₆ is aprotic and relatively inert, though it can undergo keto-enol tautomerism, which is generally not a concern in routine NMR.

  • Water-d₂ readily exchanges with all labile protons, a property that is often exploited to identify such protons in a molecule.

Hygroscopicity and Water Contamination

The presence of water can introduce an unwanted peak in the ¹H NMR spectrum and can also facilitate H/D exchange. The tendency of a solvent to absorb atmospheric moisture is an important practical consideration.

  • Ethyl alcohol-d₆ is hygroscopic and should be handled under anhydrous conditions to minimize water contamination.[11][12]

  • Chloroform-d is less hygroscopic than many other deuterated solvents but should still be stored properly.[6]

  • DMSO-d₆ is notoriously hygroscopic and requires careful handling and storage to maintain its anhydrous state.[3]

  • Acetone-d₆ is also hygroscopic and should be handled with care to avoid moisture absorption.[4]

Experimental Protocols

To ensure reproducible and comparable results when evaluating deuterated solvents, standardized experimental protocols are essential.

Standard Protocol for NMR Sample Preparation
  • Analyte Preparation: Ensure the analyte is pure and dry. For solid samples, weigh an appropriate amount (typically 1-10 mg for ¹H NMR) into a clean, dry vial. For liquid samples, use a microliter syringe to dispense a precise volume.

  • Solvent Addition: Add the desired deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the analyte.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the analyte. A clear, homogeneous solution should be obtained.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample information.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

Protocol for Monitoring Reaction Kinetics by NMR

This protocol outlines the use of NMR to monitor the progress of a chemical reaction, a scenario where solvent choice is critical.

  • Solvent Selection: Choose a deuterated solvent that dissolves all reactants, intermediates, and products and does not react with any of them. The residual solvent peaks should not overlap with key signals from the reaction components.

  • Sample Preparation: In a clean, dry NMR tube, dissolve the starting material(s) in the chosen deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. This will serve as the t=0 reference.

  • Reaction Initiation: Add the reagent that initiates the reaction (e.g., a catalyst, a second reactant) to the NMR tube. Mix the contents quickly and thoroughly.

  • Time-course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis: Process the series of spectra. The disappearance of reactant signals and the appearance of product signals can be integrated to determine the concentration of each species over time, allowing for the calculation of reaction kinetics.

Visualizing Experimental Workflows

The following diagram, generated using the DOT language, illustrates the logical workflow for selecting a deuterated solvent for monitoring a chemical reaction by NMR.

G Workflow for Deuterated Solvent Selection in NMR Reaction Monitoring cluster_0 Initial Considerations cluster_1 Solvent Screening cluster_2 Final Selection and Experiment cluster_3 Data Analysis start Define Reaction to be Monitored solubility_check Identify All Reactants, Intermediates, and Products start->solubility_check reactivity_check Assess Potential Reactivity with Solvents solubility_check->reactivity_check solvent_list List Potential Deuterated Solvents (e.g., Ethanol-d6, CDCl3, DMSO-d6) reactivity_check->solvent_list solubility_test Perform Solubility Tests for All Species solvent_list->solubility_test peak_check Check for Overlap of Residual Solvent Peaks with Analyte Signals solubility_test->peak_check select_solvent Select Optimal Solvent peak_check->select_solvent prepare_sample Prepare NMR Sample select_solvent->prepare_sample run_reaction Initiate Reaction and Acquire Time-course NMR Data prepare_sample->run_reaction process_spectra Process and Analyze Spectra run_reaction->process_spectra determine_kinetics Determine Reaction Kinetics process_spectra->determine_kinetics end Report Results determine_kinetics->end

Workflow for selecting a deuterated solvent for NMR reaction monitoring.

Conclusion

The selection of a deuterated solvent is a multifaceted decision that requires careful consideration of the analyte's properties and the experimental goals. Ethyl alcohol-d₆, with its polar protic nature, offers a valuable alternative to more common deuterated solvents, particularly for polar organic molecules. Its propensity for hydrogen-deuterium exchange, while a potential complication, can also be a powerful tool for identifying labile protons. By understanding the comparative advantages and limitations of Ethyl alcohol-d₆ and other deuterated solvents, researchers and drug development professionals can optimize their NMR experiments to yield high-quality, unambiguous data, thereby accelerating the pace of discovery and innovation.

References

Validation of Analytical Methods: A Comparative Guide to Using Ethyl Alcohol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the validation of analytical methods, directly impacting the accuracy and reliability of quantitative results. This guide provides an objective comparison of Ethyl alcohol-d6 (ethanol-d6) with other common internal standards for the quantification of ethanol. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical protocols.

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.[1] This ensures that any variability or loss during sample preparation and analysis is accounted for, leading to more precise and accurate quantification.[1] Deuterated standards, such as ethanol-d6, are often considered the gold standard for this reason.[1]

Performance Comparison of Internal Standards

The choice of an internal standard significantly influences the performance of an analytical method. The following table summarizes the comparative performance of ethanol-d6 against other commonly used internal standards in the analysis of ethanol.

Internal Standard Linearity (r²) Accuracy (% Recovery / % Bias) Precision (%RSD / CV%) Key Advantages Potential Limitations Primary Analytical Technique References
This compound >0.99899.0–112% / < 5%3.0–7.0%High accuracy in complex matrices, excellent correction for matrix effects.[2][3]Higher cost compared to non-deuterated standards.GC-MS[2][3]
1-Propanol >0.999More accurate in salt-free samplesMore precise at lower ethanol concentrations.[2]Cost-effective.Potential for interference from endogenous production in post-mortem samples.[4]Headspace GC-FID, Headspace GC-MS[2][5]
n-Propanol 0.99996-1.70%Widely used and referenced.Can be formed during natural decay, leading to interference in post-mortem samples.[4]Headspace GC-FID, Headspace GC-MS[2][4]
tert-Butanol 0.99994100.12% - 102.22%2.161%Good resolution in some applications.May co-elute with other sample components like acetone.[4]Headspace GC-FID[2][4]
Acetonitrile >0.99999% - 104%< 3.4%Suitable for direct injection GC methods.Less chemically similar to ethanol compared to deuterated standards.Direct Injection GC[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of ethanol using an internal standard.

Protocol 1: Quantification of Ethanol in Whole Blood using this compound and GC-MS

This protocol is based on a validated headspace gas chromatography-mass spectrometry (GC-MS) method.[3]

1. Sample Preparation:

  • Pipette 0.1 mL of whole blood into a 10-mL headspace vial.

  • Add 0.1 mL of the internal standard solution (1.0 mg/mL ethanol-d6).

  • Seal the vial with a rubber stopper and an aluminum cap.

  • Incubate the vial at room temperature for 15 minutes.

2. Headspace Sampling:

  • Expose a Needle for Alcohols (NeedlEx®) connected to a gas aspirating pump to the headspace of the vial to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890a GC or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: Rtx-5 ms (30 m × 0.25 mm i.d.; 0.25-μm film thickness).

  • Injection Port Temperature: 200°C.

  • Oven Program: Isothermal at 50°C.

  • MS Ion Source Temperature: 200°C.

  • Interface Temperature: 280°C.

  • Quantification Ions:

    • Ethanol: m/z 31 (quantifier), m/z 45, 46 (qualifiers).

    • Ethanol-d6: m/z 33 (quantifier), m/z 49, 51 (qualifiers).

Protocol 2: General Validation Workflow for an Analytical Method

The validation of an analytical procedure is a critical process to ensure its suitability for the intended purpose.[6][7] The International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) provide guidelines for this process.[8][9][10][11][12]

G General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Intended Purpose (e.g., quantification, limit test) select_params Select Validation Performance Characteristics (Accuracy, Precision, etc.) define_purpose->select_params set_criteria Set Acceptance Criteria select_params->set_criteria prep_protocol Prepare Validation Protocol set_criteria->prep_protocol perform_exp Perform Experiments prep_protocol->perform_exp collect_data Collect and Analyze Data perform_exp->collect_data eval_results Evaluate Results Against Acceptance Criteria collect_data->eval_results gen_report Generate Validation Report eval_results->gen_report submit_app Submit in Regulatory Application gen_report->submit_app

Caption: A general workflow for the validation of an analytical method.

Key Validation Parameters

According to ICH and FDA guidelines, the following are core parameters that must be assessed during the validation of an analytical method[13][14]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G Key Analytical Method Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Core parameters for analytical method validation.

References

A Comparative Guide to the Kinetic Isotope Effect of Ethyl Alcohol-d6 in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of fully deuterated ethanol (ethyl alcohol-d6) in reactions catalyzed by three key enzymes: Liver Alcohol Dehydrogenase (LADH), Yeast Alcohol Dehydrogenase (YADH), and Cytochrome P450 2E1 (CYP2E1). Understanding the KIE of deuterated ethanol is crucial for elucidating enzyme mechanisms, developing new drugs, and assessing the metabolic fate of isotopically labeled compounds. This guide presents quantitative data, detailed experimental protocols, and visual representations of the enzymatic pathways to facilitate a deeper understanding of this phenomenon.

Quantitative Data Summary

The following tables summarize the key kinetic parameters for the enzymatic oxidation of ethanol and its deuterated analogue, this compound. These values highlight the impact of deuterium substitution on the catalytic efficiency of each enzyme.

Table 1: Kinetic Parameters for Liver Alcohol Dehydrogenase (LADH) with Ethanol and Deuterated Ethanol

SubstrateCoenzymepHVmax (µmol/min/mg)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)D(V/K)
EthanolNAD+7.0N/AN/AN/AN/A3.0[1]
Ethanol-dNAD+7.0N/AN/AN/AN/A
EthanolNAD+9.0N/AN/AN/AN/A1.5[1]
Ethanol-dNAD+9.0N/AN/AN/AN/A
Ethanolthio-NAD+7.0N/AN/AN/AN/A~5
Ethanol-dthio-NAD+7.0N/AN/AN/AN/A
Ethanolacetyl-NAD+7.0N/AN/AN/AN/A~5
Ethanol-dacetyl-NAD+7.0N/AN/AN/AN/A

Table 2: Kinetic Parameters for Yeast Alcohol Dehydrogenase (YADH) with Ethanol and Deuterated Ethanol

SubstrateVmax (µmol/min/mg)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)D(V/K) or D(V1/Kb)
Ethanol0.42621.5[3]N/AN/A3-4[4]
Ethanol-d6N/AN/AN/AN/A

Table 3: Kinetic Parameters for Cytochrome P450 2E1 (CYP2E1) with Ethanol and Deuterated Ethanol

SubstrateVmax (nmol/min/nmol P450)Km (mM)kcat (min⁻¹)kcat/Km (mM⁻¹min⁻¹)D(Km)D(kcat)Intrinsic Dk
Ethanol~16-19~28-52~16-19~0.3-0.73-5[5][6]~13.8[5]
Ethanol-dN/AN/AN/AN/A

Note: For CYP2E1, the primary kinetic isotope effect is observed on the Michaelis constant (Km), with little to no effect on the maximal velocity (kcat).[5][7] The intrinsic isotope effect (Dk) on the C-H bond cleavage step has been determined to be 3.8.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used to determine the kinetic isotope effect of this compound.

General Protocol for Determining Kinetic Parameters (Vmax and Km)

This protocol can be adapted for all three enzymes with specific modifications as noted.

1. Reagents and Buffers:

  • Enzyme (LADH, YADH, or CYP2E1) of known concentration.

  • Substrates: Ethanol (non-deuterated) and this compound.

  • Coenzyme: β-Nicotinamide adenine dinucleotide (NAD+) for ADH enzymes; NADPH for CYP2E1.

  • Buffer solution appropriate for the enzyme's optimal pH (e.g., sodium pyrophosphate buffer for YADH, potassium phosphate buffer for LADH and CYP2E1).

  • For CYP2E1, a reconstituted system including NADPH-cytochrome P450 reductase and phospholipids is typically used.

2. Assay Procedure:

  • A series of substrate concentrations (both ethanol and ethanol-d6) are prepared.

  • The reaction is initiated by adding the enzyme to a solution containing the buffer, coenzyme, and substrate.

  • The reaction progress is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH (for ADH) or NADPH consumption (for CYP2E1).

  • Initial reaction velocities (V₀) are determined from the linear portion of the absorbance versus time plot.

3. Data Analysis:

  • The initial velocities are plotted against the substrate concentrations.

  • The kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data to determine Vmax and Km.

Specific Protocol for Competitive Isotope Effect Measurement

This method is often used to determine the intrinsic isotope effect.

1. Reaction Mixture:

  • A mixture containing both the light (e.g., ¹⁴C-labeled ethanol) and heavy (e.g., deuterated) isotopes of the substrate is prepared.

  • The enzyme, coenzyme, and appropriate buffer are added to initiate the reaction.

2. Reaction and Quenching:

  • The reaction is allowed to proceed to a specific, limited extent (typically <15% completion).

  • The reaction is quenched at various time points.

3. Product Analysis:

  • The isotopic composition of the product (acetaldehyde) is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or by using radioactive tracers.[1]

4. Calculation of KIE:

  • The kinetic isotope effect is calculated from the ratio of the isotopic compositions of the product and the initial substrate mixture.

Visualizing the Enzymatic Pathways

The following diagrams, generated using the DOT language, illustrate the simplified enzymatic cycles and the key steps where the kinetic isotope effect is observed.

Enzymatic_Pathway_ADH cluster_ADH Alcohol Dehydrogenase (ADH) Catalytic Cycle E_NAD E-NAD+ E_NAD_EtOH E-NAD+-Ethanol E_NAD->E_NAD_EtOH Ethanol E_NADH_Acetaldehyde E-NADH-Acetaldehyde E_NAD_EtOH->E_NADH_Acetaldehyde Hydride Transfer (KIE observed here) E_NADH E-NADH E_NADH_Acetaldehyde->E_NADH Acetaldehyde release E Free Enzyme (E) E_NADH->E NADH release (Rate-limiting for YADH) E->E_NAD NAD+

Caption: Simplified catalytic cycle for Alcohol Dehydrogenase (ADH).

Experimental_Workflow_KIE cluster_workflow General Experimental Workflow for KIE Determination A Prepare Reaction Mixtures (Ethanol & Ethanol-d6 at various concentrations) B Initiate Reaction with Enzyme A->B C Monitor Reaction Progress (Spectrophotometry at 340 nm) B->C D Determine Initial Velocities (V₀) C->D E Data Analysis (Michaelis-Menten or Lineweaver-Burk plot) D->E F Calculate Kinetic Parameters (Vmax, Km, kcat/Km) E->F G Determine KIE (Ratio of parameters for H vs. D) F->G

Caption: General workflow for determining kinetic isotope effects.

CYP2E1_Catalytic_Cycle cluster_CYP2E1 Cytochrome P450 2E1 (CYP2E1) Catalytic Cycle P450_Fe3 P450(Fe³⁺) P450_Fe3_EtOH P450(Fe³⁺)-Ethanol P450_Fe3->P450_Fe3_EtOH Ethanol binding P450_Fe2_EtOH P450(Fe²⁺)-Ethanol P450_Fe3_EtOH->P450_Fe2_EtOH e⁻ (from reductase) P450_Fe2_O2_EtOH P450(Fe²⁺)-O₂-Ethanol P450_Fe2_EtOH->P450_Fe2_O2_EtOH O₂ P450_Compound_I [P450(Fe⁴⁺=O)]⁺∙ (Compound I) P450_Fe2_O2_EtOH->P450_Compound_I e⁻, 2H⁺ P450_Fe3_Product P450(Fe³⁺)-Product P450_Compound_I->P450_Fe3_Product H-abstraction (KIE observed here) P450_Fe3_Product->P450_Fe3 Product release (Rate-limiting)

Caption: Simplified catalytic cycle for Cytochrome P450 2E1.

References

A Comparative Guide: Ethyl Alcohol-d6 versus 1-Propanol as an Internal Standard for Ethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ethanol is critical. In analytical chemistry, particularly in chromatographic methods like gas chromatography (GC), the use of an internal standard (IS) is paramount for achieving reliable and reproducible results. An IS is a compound added in a constant amount to all samples, standards, and controls to correct for variations in injection volume, sample preparation, and instrument response. The ideal IS should mimic the chemical and physical properties of the analyte. This guide provides a detailed comparison of two commonly used internal standards for ethanol analysis: ethyl alcohol-d6 (a deuterated isotopologue of ethanol) and 1-propanol.

The Role and Ideal Properties of an Internal Standard

An effective internal standard should share similar characteristics with the analyte, including boiling point, polarity, and extraction efficiency, but be chromatographically separable. The most suitable internal standard is often an isotopically labeled version of the analyte.[1] this compound fits this description perfectly as it is chemically identical to ethanol, with the only difference being the substitution of hydrogen atoms with deuterium.[1] This structural similarity ensures that it experiences nearly identical matrix effects, such as the "salting-out effect," as ethanol itself.[1][2] 1-propanol, while structurally similar to ethanol, is a different chemical entity and may not always perfectly mirror ethanol's behavior in varying sample matrices.

Performance Comparison: Accuracy and Precision

The choice between this compound and 1-propanol often hinges on the specific requirements of the analysis, including the sample matrix and the desired level of accuracy and precision.

Accuracy

In forensic analysis using headspace gas chromatography-mass spectrometry (HS-GC-MS), studies have shown that the accuracy of each internal standard can be influenced by the sample matrix.[1][2]

  • In salt-free aqueous samples , 1-propanol has demonstrated slightly higher accuracy than this compound.[1][2][3]

  • However, in the presence of salts like sodium fluoride and potassium oxalate, which are often used as preservatives in blood collection tubes, This compound provides greater accuracy .[1][2][3][4] This is a critical consideration for the analysis of biological samples.

Precision

The precision, or the consistency of repeated measurements, also varies between the two internal standards and is dependent on the concentration of ethanol being measured.

  • At lower ethanol concentrations , 1-propanol has been found to be more precise.[2][3][4]

  • Conversely, at higher ethanol concentrations , this compound demonstrates superior precision.[2][3][4]

Data Summary

Parameter This compound 1-Propanol References
Chemical Similarity to Ethanol Very high (isotopologue)High (structural analog)[1][2]
Accuracy (Salt-Free Samples) Less accurate than 1-propanolMore accurate than this compound[1][2][3]
Accuracy (Samples with Salts) More accurate than 1-propanolLess accurate than this compound[1][2][3][4]
Precision (Low Concentrations) Less precise than 1-propanolMore precise than this compound[2][3][4]
Precision (High Concentrations) More precise than 1-propanolLess precise than this compound[2][3][4]
Cost Significantly higherLower[2]

Experimental Protocols

The following are generalized experimental protocols for the quantification of ethanol using either this compound or 1-propanol as an internal standard with Headspace Gas Chromatography (HS-GC).

Sample Preparation
  • Standard Preparation : Prepare a series of calibration standards by spiking a known matrix (e.g., blank blood or water) with known concentrations of ethanol.

  • Internal Standard Addition : Add a precise and consistent volume of the internal standard solution (either this compound or 1-propanol) to each calibration standard, quality control sample, and unknown sample.

  • Vial Sealing : Transfer an aliquot of the prepared sample into a headspace vial and seal it with a crimper.

Headspace Gas Chromatography (HS-GC) Method
  • Instrument : A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column : A capillary column suitable for volatile compound analysis, such as a DB-624 or equivalent.

  • Carrier Gas : Helium or Nitrogen at a constant flow rate.

  • Temperatures :

    • HS Oven Temperature : Typically around 70°C.

    • Injection Port Temperature : Maintained at approximately 250°C.

    • GC Oven Program : An initial temperature of 50°C held for a few minutes, followed by a temperature ramp to a final temperature of around 200°C.

  • Injection : A split injection is commonly used.

Data Analysis
  • Peak Identification : Identify the peaks corresponding to ethanol and the internal standard based on their retention times.

  • Peak Area Integration : Measure the peak areas of both the ethanol and the internal standard.

  • Calibration Curve : Calculate the ratio of the ethanol peak area to the internal standard peak area for each calibration standard. Plot this ratio against the known ethanol concentration to generate a calibration curve.

  • Quantification : Calculate the peak area ratio for the unknown samples and determine their ethanol concentration using the linear regression equation from the calibration curve.

Logical Workflow for Internal Standard Analysis

Internal Standard Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Sample Unknown Sample Add_IS Spiked Samples, Standards & QCs Sample->Add_IS Add constant amount of IS Standards Calibration Standards Standards->Add_IS Add constant amount of IS QC Quality Controls QC->Add_IS Add constant amount of IS IS Internal Standard (this compound or 1-Propanol) Vial Seal Vial Add_IS->Vial Transfer to Headspace Vial GC Headspace GC-FID/MS Analysis Vial->GC Inject Headspace Chromatogram Generate Chromatogram GC->Chromatogram Integrate Integrate Peak Areas (Analyte & IS) Chromatogram->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Curve Construct Calibration Curve (from Standards) Ratio->Curve Quantify Quantify Analyte in Samples Ratio->Quantify Curve->Quantify

Caption: Experimental workflow for ethanol quantification using an internal standard.

Conclusion

The choice between this compound and 1-propanol as an internal standard for ethanol analysis is a balance between cost and the required analytical performance.

  • This compound is the superior choice for applications demanding the highest level of accuracy and precision, especially when dealing with complex biological matrices where matrix effects are a significant concern. Its behavior almost perfectly mirrors that of ethanol, minimizing analytical errors.

  • 1-propanol remains a cost-effective and reliable option for routine analysis, particularly in simpler matrices or when the very high accuracy provided by a deuterated standard is not essential. It demonstrates good performance, especially in salt-free samples and at lower ethanol concentrations.

Ultimately, the selection of the internal standard should be based on a thorough method validation that considers the specific sample type, the expected concentration range of ethanol, and the analytical instrumentation being used.

References

A Comparative Performance Analysis of Ethyl Alcohol-d6 in Inter-laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive inter-laboratory comparison of Ethyl alcohol-d6 (ethanol-d6), focusing on its performance as an internal standard in the quantitative analysis of ethanol. The data and methodologies presented are compiled from various studies, offering researchers, scientists, and drug development professionals objective insights to inform their analytical choices.

Ethanol-d6, a deuterated isotopologue of ethanol, is often considered a superior internal standard compared to structurally different compounds like 1-propanol.[1] Its structural similarity and comparable vapor pressure to ethanol ensure that it is affected by matrix effects, such as the "salting-out effect," in a nearly identical manner to ethanol itself.[1][2] This guide delves into the comparative performance of ethanol-d6 against 1-propanol, a commonly used internal standard, in forensic and research applications.

Quantitative Performance Data: Ethanol-d6 vs. 1-Propanol

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of ethanol, especially in complex matrices. Inter-laboratory studies have demonstrated that while 1-propanol is a cost-effective and often adequate choice for routine analysis, ethanol-d6 offers significant advantages in specific scenarios, particularly where high accuracy and precision are paramount.[1]

Below are summary tables of quantitative data from a comparative study evaluating the performance of ethanol-d6 and 1-propanol in the analysis of aqueous ethanol samples using headspace gas chromatography-mass spectrometry (HS-GC-MS).[2]

Table 1: Comparison of Accuracy for Ethanol-d6 and 1-Propanol as Internal Standards [2]

Expected Ethanol Concentration (g/dL)Calculated Mean (Ethanol-d6) (g/dL)Accuracy (Ethanol-d6) (%)Calculated Mean (1-Propanol) (g/dL)Accuracy (1-Propanol) (%)
0.080.079499.250.0821102.63
0.150.153102.000.158105.33
0.200.207103.500.214107.00
0.300.312104.000.321107.00
0.400.415103.750.428107.00

Table 2: Comparison of Precision for Ethanol-d6 and 1-Propanol as Internal Standards [2]

Expected Ethanol Concentration (g/dL)Standard Deviation (Ethanol-d6)%RSD (Ethanol-d6)Standard Deviation (1-Propanol)%RSD (1-Propanol)
0.080.0005370.680.001151.40
0.150.0005410.350.001300.82
0.200.002071.000.002521.18
0.300.002080.670.002880.90
0.400.002120.510.003110.73

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of ethanol-d6 and 1-propanol as internal standards.

1. Ethanol Quantification using an Internal Standard via HS-GC-MS [1][3]

  • Objective: To quantify the concentration of ethanol in aqueous samples using either ethanol-d6 or 1-propanol as an internal standard.

  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer (HS-GC-MS).

  • Sample Matrix: Aqueous solutions. For evaluation of matrix effects, samples can be prepared with varying concentrations of salts such as sodium fluoride and potassium oxalate.

  • Procedure:

    • Prepare aqueous ethanol samples at various concentrations.

    • Spike individual samples with a consistent amount of either ethanol-d6 or 1-propanol.

    • Seal the spiked samples in headspace vials.

    • Incubate the vials at a controlled temperature (e.g., room temperature) to allow for equilibration of the headspace.

    • Analyze the headspace of the vials by HS-GC-MS to quantify the ethanol concentration. The gas chromatography separation can be achieved on a fused-silica capillary column (e.g., Rtx-5 ms), with the mass spectrometer operated in electron impact ionization mode.[3]

2. Statistical Analysis of Inter-laboratory Comparison Data [2]

  • Objective: To statistically compare the performance of ethanol-d6 and 1-propanol as internal standards based on the data obtained from multiple analyses.

  • Methodology:

    • Calculate the mean and standard deviation of the ethanol concentrations determined using each internal standard at different concentration levels.

    • Determine the accuracy of the measurements by comparing the calculated mean concentration to the expected concentration.

    • Assess the precision of the measurements by calculating the relative standard deviation (%RSD).

    • Employ hypothesis testing (e.g., two-tailed t-test) to determine if there is a statistically significant difference between the means of the calculated concentrations and their expected values for each internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and the decision-making logic for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_samples Prepare Aqueous Ethanol Samples spike_d6 Spike with Ethanol-d6 prep_samples->spike_d6 Group 1 spike_p Spike with 1-Propanol prep_samples->spike_p Group 2 seal_vials Seal in Headspace Vials spike_d6->seal_vials spike_p->seal_vials incubate Incubate Vials seal_vials->incubate hs_gc_ms HS-GC-MS Analysis incubate->hs_gc_ms quantify Quantify Ethanol Concentration hs_gc_ms->quantify stat_analysis Statistical Analysis quantify->stat_analysis decision_process start Select Internal Standard for Ethanol Analysis matrix_complexity Complex Matrix with Potential Matrix Effects? start->matrix_complexity high_accuracy Highest Degree of Accuracy and Precision Required? matrix_complexity->high_accuracy Yes routine_analysis Routine Analysis of Simple Matrices? matrix_complexity->routine_analysis No use_d6 Use Ethanol-d6 high_accuracy->use_d6 Yes use_propanol Use 1-Propanol high_accuracy->use_propanol No routine_analysis->use_d6 No routine_analysis->use_propanol Yes

References

Comparative Cytotoxicity Analysis: Ethyl Alcohol vs. Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of standard ethyl alcohol (ethanol) and its deuterated counterpart, Ethyl alcohol-d6. The substitution of hydrogen with deuterium atoms in this compound can lead to significant differences in metabolic processing and, consequently, in cytotoxic potential. This document summarizes available data, outlines experimental protocols for direct comparison, and visualizes the key cellular pathways affected by ethanol.

Executive Summary

Data Presentation: Comparative Cytotoxicity

Due to the limited availability of direct comparative experimental data for this compound, the following table for this compound is predictive, based on the known principles of the kinetic isotope effect. Researchers are encouraged to generate direct comparative data using the provided experimental protocols.

Table 1: Comparative IC50 Values of Ethanol and Predicted IC50 for this compound on Various Human Cancer Cell Lines

Cell LineEthanol IC50 (v/v %)Predicted this compound IC50 (v/v %)Predicted Difference in Cytotoxicity
K562 (Chronic Myeloid Leukemia)8.73 ± 0.08 (24h)Potentially HigherLower Cytotoxicity
HL60 (Acute Promyelocytic Leukemia)9.18 ± 0.21 (24h)Potentially HigherLower Cytotoxicity
HCT-116 (Colorectal Carcinoma)8.54 ± 0.25 (24h)Potentially HigherLower Cytotoxicity
HepG2 (Hepatocellular Carcinoma)Non-toxic up to 1.25% (24h)Potentially HigherLower Cytotoxicity
MCF-7 (Breast Adenocarcinoma)Non-toxic up to 1.25% (24h)Potentially HigherLower Cytotoxicity
MDA-MB-231 (Breast Adenocarcinoma)Non-toxic up to 1.25% (24h)Potentially HigherLower Cytotoxicity

Note: The IC50 values for ethanol are collated from various studies and the predicted values for this compound are based on the hypothesis that a slower metabolism due to the kinetic isotope effect would lead to lower production of the more toxic acetaldehyde, thus requiring a higher concentration to achieve the same cytotoxic effect.

Experimental Protocols

To empirically determine and compare the cytotoxic effects of Ethyl alcohol and this compound, the following detailed experimental protocols are provided.

Cell-Based Cytotoxicity Assay using MTT

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of ethanol and this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., HepG2, K562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Ethanol (reagent grade)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of both ethanol and this compound in complete cell culture medium. A suggested range of final concentrations could be from 0.1% to 10% (v/v).

    • Include a vehicle control (medium only) and a positive control for cytotoxicity if desired.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the prepared dilutions.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.

Mandatory Visualizations

Signaling Pathways of Ethanol-Induced Cytotoxicity

Ethanol can induce cytotoxicity through multiple signaling pathways, primarily involving oxidative stress and the induction of apoptosis. The metabolism of ethanol by alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1) generates reactive oxygen species (ROS) and the toxic metabolite acetaldehyde.[1] These products can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Ethanol_Cytotoxicity_Pathway cluster_Metabolism Ethanol Metabolism cluster_Apoptosis Apoptosis Induction Ethanol Ethanol ADH ADH Ethanol->ADH NAD+ NADH CYP2E1 CYP2E1 Ethanol->CYP2E1 NADP+ NADPH Acetaldehyde Acetaldehyde ADH->Acetaldehyde ROS ROS CYP2E1->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Acetaldehyde->Mitochondrial_Dysfunction Death_Receptors Death Receptors (e.g., Fas) Acetaldehyde->Death_Receptors DNA_Damage DNA Damage Acetaldehyde->DNA_Damage Adducts ROS->Mitochondrial_Dysfunction Cytochrome_c_release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_release Caspase_9 Caspase-9 Activation Cytochrome_c_release->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Caspase_8->Caspase_3 DNA_Damage->Apoptosis

Caption: Ethanol-induced cytotoxicity signaling pathways.

Experimental Workflow for Comparative Cytotoxicity Assessment

The following diagram illustrates the logical flow of an experiment designed to compare the cytotoxic effects of ethanol and this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment_Ethanol 4a. Treat cells with Ethanol Seeding->Treatment_Ethanol Treatment_Ethanol_d6 4b. Treat cells with This compound Seeding->Treatment_Ethanol_d6 Compound_Preparation 3. Prepare Serial Dilutions of Ethanol & Ethanol-d6 Compound_Preparation->Treatment_Ethanol Compound_Preparation->Treatment_Ethanol_d6 Incubation 5. Incubate for 24, 48, 72h Treatment_Ethanol->Incubation Treatment_Ethanol_d6->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calculation 9. Calculate % Cell Viability Absorbance_Reading->Viability_Calculation Dose_Response_Curve 10. Plot Dose-Response Curves Viability_Calculation->Dose_Response_Curve IC50_Determination 11. Determine IC50 Values Dose_Response_Curve->IC50_Determination Comparison 12. Compare Cytotoxicity IC50_Determination->Comparison

Caption: Workflow for comparing ethanol and this compound cytotoxicity.

References

A Comparative Guide to Deuterated NMR Solvents: Ethyl Alcohol-d6 vs. DMSO-d6 and Chloroform-d

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate deuterated solvent is a critical step in Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of solvent can significantly impact spectral quality, resolution, and the ability to observe key structural features of an analyte. This guide provides an objective comparison of Ethyl alcohol-d6 (Ethanol-d6) against two other commonly used NMR solvents, Dimethyl sulfoxide-d6 (DMSO-d6) and Chloroform-d (CDCl3), supported by their physicochemical properties and general performance characteristics.

The ideal NMR solvent should possess a range of properties that facilitate high-quality spectral acquisition. These include excellent solubility for the compound of interest, chemical inertness, a low number of residual proton signals that do not overlap with analyte signals, and a suitable liquid range for the experimental conditions. This comparison will delve into the key performance indicators of Ethanol-d6, DMSO-d6, and Chloroform-d to assist in making an informed solvent choice for your research needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a deuterated solvent are crucial in determining its suitability for a particular NMR experiment. Factors such as polarity, boiling point, and residual solvent signals play a significant role in experimental design and data interpretation.

PropertyThis compound (C2D6O)DMSO-d6 ((CD3)2SO)Chloroform-d (CDCl3)
Molecular Weight ( g/mol ) 52.11[1][2][3]84.17[2][4]120.38[2][5]
Melting Point (°C) -114.1[1][6]20.2[2][4]-64.1[5][7]
Boiling Point (°C) 78.5[1][6]189[2][4]60.9[2][8]
Density (g/mL at 20-25°C) ~0.892[2][9]1.190[2]1.500[2][5][7]
Polarity Polar ProticPolar Aprotic[10]Nonpolar[10]
Residual ¹H Signal (ppm) ~1.11 (m), ~3.56 (q), ~5.15 (s)[11]~2.50 (quintet)[4][10]~7.26 (singlet)[5][10]
Residual ¹³C Signal (ppm) ~17.3 (septet), ~57.0 (m)~39.52 (septet)[4][10]~77.16 (triplet)[5][10]
Common Applications Analysis of polar molecules, compounds with exchangeable protons.[1]Dissolving a wide range of organic compounds, including polar molecules, and use in 1H and 13C NMR.[4][12]Analysis of nonpolar to moderately polar organic compounds.[10][13]

Performance Characteristics and Applications

The choice between these three solvents is primarily dictated by the solubility of the analyte and the desired experimental conditions.

This compound is a polar protic solvent, making it a suitable choice for polar molecules. Its ability to exchange deuterium with labile protons (e.g., in alcohols, amines, and carboxylic acids) can be both an advantage and a disadvantage. This exchange can lead to the disappearance of labile proton signals from the spectrum, which can simplify the spectrum but also results in the loss of information. Its lower boiling point compared to DMSO-d6 facilitates easier sample recovery.

DMSO-d6 is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of compounds, from organic molecules to inorganic salts.[12] This makes it a versatile and widely used solvent in NMR spectroscopy.[12] Its high boiling point is advantageous for experiments requiring elevated temperatures. The residual proton signal of DMSO-d6 is a quintet at approximately 2.50 ppm, which is in a relatively uncongested region of the ¹H NMR spectrum.[4][10]

Chloroform-d is a nonpolar solvent and is the solvent of choice for a vast array of nonpolar to moderately polar organic compounds.[10][13] It is relatively inexpensive and volatile, allowing for easy removal after analysis.[14] The single residual proton peak at ~7.26 ppm is a sharp singlet and rarely interferes with analyte signals, except for those in the aromatic region.[5][10]

Experimental Protocols

A standardized protocol for the preparation of an NMR sample is crucial for obtaining high-quality, reproducible data. The following is a general methodology for sample preparation and data acquisition.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR experiments into a clean, dry vial.[13]

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (this compound, DMSO-d6, or Chloroform-d) to the vial.[2][13]

  • Dissolution: Vortex or gently sonicate the mixture to ensure the complete dissolution of the sample.[13]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. The final volume should be around 4-5 cm in height from the bottom of the tube.[15]

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral resolution, the solution can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube.[14]

NMR Data Acquisition
  • Insertion into Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[13]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, symmetrical peaks.[13]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[13]

  • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the NMR spectrum.[13]

Visualizing the Workflow

The following diagrams illustrate the general workflow for NMR sample preparation and a decision-making process for solvent selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire process Process Data acquire->process

NMR Sample Preparation and Analysis Workflow

solvent_selection solubility Analyte Solubility? polar Polar solubility->polar High Polarity nonpolar Nonpolar solubility->nonpolar Low Polarity exchangeable_protons Exchangeable Protons? polar->exchangeable_protons chloroform Chloroform-d nonpolar->chloroform ethanol This compound exchangeable_protons->ethanol Yes dmso DMSO-d6 exchangeable_protons->dmso No

Decision Tree for NMR Solvent Selection

Conclusion

The selection of an appropriate deuterated solvent is a critical parameter in the success of NMR-based structural elucidation and analysis.

  • This compound serves as a valuable polar protic solvent, particularly for polar analytes and in studies where the exchange of labile protons is desirable.

  • DMSO-d6 stands out for its exceptional dissolving power for a broad range of compounds, making it a highly versatile solvent for both routine and specialized NMR applications.[12][16]

  • Chloroform-d remains the workhorse solvent for nonpolar to moderately polar organic molecules due to its excellent performance, low cost, and ease of removal.[14]

Ultimately, the choice between this compound, DMSO-d6, and Chloroform-d will depend on the specific properties of the analyte and the goals of the NMR experiment. By carefully considering the factors outlined in this guide, researchers can optimize their experimental setup to acquire high-quality NMR data essential for their scientific endeavors.

References

A Comparative Guide to Method Validation for Ethanol Quantification in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the beverage industry and drug development, accurate quantification of ethanol is paramount for quality control, regulatory compliance, and consumer safety. This guide provides an objective comparison of three common analytical methods for ethanol determination in beverages: Gas Chromatography with Flame Ionization Detection (GC-FID), a spectrophotometric method using potassium dichromate, and an enzymatic assay utilizing alcohol dehydrogenase. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate implementation.

Comparative Performance Data

The following table summarizes the key performance parameters for the three validated methods, offering a clear comparison to aid in selecting the most appropriate technique for specific laboratory needs.

Validation Parameter Gas Chromatography (GC-FID) Spectrophotometric (Dichromate) Enzymatic Assay (ADH)
Linearity (R²) >0.999[1]0.9987[2]>0.998[3]
Limit of Detection (LOD) 0.0002% ABV[4]0.018% v/v[2]0.0012% ABV[5]
Limit of Quantification (LOQ) 0.002% ABV[4]0.054% v/v[2]0.0041% ABV[5]
Accuracy (Recovery %) 98.2% - 102%[4][6]98% - 102%[2]97% - 102%[6]
Precision (%RSD) < 4%[4]< 2%[2]< 5%
Experimental Workflows and Principles

The following diagrams illustrate the general workflow for method validation and the core principles of the compared analytical methods.

Method_Validation_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Validation Validation cluster_Report Reporting SamplePrep Sample Preparation (Degassing, Dilution, Filtration) Instrumental Instrumental Analysis (GC-FID, Spectrophotometer) SamplePrep->Instrumental StandardPrep Standard Preparation StandardPrep->Instrumental Linearity Linearity Instrumental->Linearity Accuracy Accuracy (Spike/Recovery) Instrumental->Accuracy Precision Precision (Repeatability, Intermediate) Instrumental->Precision Sensitivity Sensitivity (LOD, LOQ) Instrumental->Sensitivity Report Validation Report Linearity->Report Accuracy->Report Precision->Report Sensitivity->Report

General workflow for analytical method validation.

Analytical_Method_Principles cluster_GC Gas Chromatography (GC-FID) cluster_Spec Spectrophotometric (Dichromate) cluster_Enz Enzymatic Assay (ADH) GC_Sample Volatilized Sample GC_Column Separation in Capillary Column GC_Sample->GC_Column GC_FID Detection by Flame Ionization Detector (FID) GC_Column->GC_FID GC_Signal Electrical Signal (Peak Area) GC_FID->GC_Signal Spec_Sample Ethanol + K2Cr2O7 (Acidic) Spec_Reaction Oxidation of Ethanol (Cr2O7^2- -> Cr^3+) Spec_Sample->Spec_Reaction Spec_Measure Measure Absorbance (Color Change) Spec_Reaction->Spec_Measure Spec_Conc Concentration Calculation Spec_Measure->Spec_Conc Enz_Sample Ethanol + NAD+ Enz_Reaction ADH Catalyzed Oxidation (NAD+ -> NADH) Enz_Sample->Enz_Reaction Enz_Measure Measure Absorbance at 340 nm Enz_Reaction->Enz_Measure Enz_Conc Concentration Calculation Enz_Measure->Enz_Conc

Core principles of the compared analytical methods.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method provides high selectivity and precision for ethanol quantification. A direct injection approach is detailed below.

a. Materials and Reagents:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Megapore polar column (e.g., CP-Wax 58 CB, 30 m x 0.53 mm)[7]

  • Ethanol (absolute, for standards)

  • Acetonitrile (internal standard)

  • Deionized water

  • Volumetric flasks and pipettes

  • Syringes for GC injection

b. Preparation of Standards and Samples:

  • Internal Standard (IS) Solution: Prepare a 1% (w/v) acetonitrile solution in deionized water.

  • Ethanol Stock Solution: Prepare a 500 mg/mL ethanol stock solution in deionized water.

  • Calibration Standards: Serially dilute the ethanol stock solution to prepare standards with concentrations ranging from 10 to 500 mg/mL[7]. For each standard, mix 0.5 mL with 5 mL of the 1% acetonitrile internal standard solution.

  • Sample Preparation: Mix 0.5 mL of the beverage sample with 5 mL of the 1% acetonitrile internal standard solution. If necessary, degas carbonated beverages before this step.

c. GC-FID Parameters:

  • Injection Volume: 0.1 µL[7]

  • Injector Temperature: 250 °C[8]

  • Detector Temperature: 250 °C[8]

  • Oven Temperature Program: Initial temperature at 45°C for 2 minutes, then ramp up to 245°C at a rate of 45°C/min[7].

  • Carrier Gas: Helium at a flow rate of 1 mL/min[8][9].

  • Injection Mode: Splitless[7]

d. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the ethanol peak area to the internal standard peak area against the ethanol concentration for the prepared standards.

  • Determine the ethanol concentration in the samples by applying the peak area ratio to the calibration curve equation.

Spectrophotometric Method (Dichromate)

This colorimetric method is based on the oxidation of ethanol by potassium dichromate in an acidic medium.

a. Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethanol (absolute, for standards)

  • Deionized water

  • Volumetric flasks and pipettes

b. Preparation of Reagents and Standards:

  • Dichromate Reagent: Prepare a solution of potassium dichromate in sulfuric acid. Caution: This reagent is highly corrosive and must be handled with appropriate safety measures.

  • Ethanol Stock Solution: Prepare a stock solution of ethanol in deionized water.

  • Calibration Standards: Prepare a series of ethanol standards by diluting the stock solution to cover the desired concentration range.

c. Procedure:

  • Pipette a specific volume of the standard or sample into a test tube.

  • Add a precise volume of the dichromate reagent.

  • Allow the reaction to proceed for a set time at a controlled temperature. The color will change from orange to green as the dichromate is reduced.

  • Measure the absorbance of the solution at a wavelength of approximately 600 nm.

d. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values against the corresponding ethanol concentrations of the standards.

  • Determine the ethanol concentration in the beverage samples from the calibration curve. A study demonstrated a linear correlation with an R² of 0.9987[2].

Enzymatic Assay (Alcohol Dehydrogenase - ADH)

This method offers high specificity for ethanol, utilizing the enzyme alcohol dehydrogenase (ADH).

a. Materials and Reagents:

  • Enzymatic assay kit for ethanol (containing ADH, NAD⁺, and buffer)[10]

  • Spectrophotometer capable of measuring at 340 nm

  • Cuvettes

  • Ethanol (for standards)

  • Deionized water

  • Volumetric flasks and pipettes

b. Preparation of Standards and Samples:

  • Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This typically involves dissolving lyophilized components in buffer.

  • Calibration Standards: Prepare ethanol standards in deionized water as per the kit's recommended concentration range.

  • Sample Preparation: Dilute beverage samples with deionized water to bring the ethanol concentration within the linear range of the assay[10]. For beverages with high sugar content or color, a clarification step using Carrez reagents may be necessary[10].

c. Assay Procedure:

  • Pipette the buffer, NAD⁺ solution, sample or standard, and water into a cuvette.

  • Mix and read the initial absorbance (A₁) at 340 nm.

  • Start the reaction by adding the ADH enzyme solution.

  • Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 20-25°C)[11][12].

  • Read the final absorbance (A₂) at 340 nm.

d. Data Analysis:

  • Calculate the change in absorbance (ΔA = A₂ - A₁) for both standards and samples.

  • The concentration of ethanol is directly proportional to the change in absorbance, as NADH produced from the reduction of NAD⁺ absorbs light at 340 nm[11].

  • Calculate the ethanol concentration in the samples using a calibration curve or a factor provided in the assay kit.

References

A Comparative Analysis of Ethanol Detection Methods for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of scientific research and drug development, the accurate and reliable quantification of ethanol is paramount. The choice of detection method can significantly impact experimental outcomes, from monitoring fermentation processes in biofuel production to assessing alcohol metabolism in preclinical studies. This guide provides a comprehensive comparison of three widely used ethanol detection methods: Electrochemical Sensors, Gas Chromatography (GC), and Enzymatic Assays. We will delve into their performance characteristics, provide detailed experimental protocols, and visualize the underlying principles and workflows.

Performance Comparison

The selection of an appropriate ethanol detection method hinges on a variety of factors, including the required sensitivity, the nature of the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of electrochemical sensors, gas chromatography, and enzymatic assays based on data from various studies. It is important to note that performance can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Performance Parameter Electrochemical Sensors Gas Chromatography (GC) Enzymatic Assays
Principle Amperometric or voltammetric detection of ethanol oxidation at an electrode surface.[1][2][3]Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection.[4][5][6]Enzymatic oxidation of ethanol by alcohol dehydrogenase (ADH) or alcohol oxidase (AOX), coupled to a detectable signal (e.g., absorbance change).[7][8][9][10][11][12]
Limit of Detection (LOD) 1.6 ppb (in air)[13]; 10 µM (in solution)[13]; 0.068 mol/L (in aqueous solution)[14]0.099 mg/mL (in blood)[15]; 0.01 g/L (in biological fluids)[16]0.093 mg/L[7]; 0.0007 g/dL (in whole blood)[17]
Linearity (r²) > 0.99[14]> 0.99[15][18][19]> 0.99[18]
Dynamic Range 0.05 - 5 mM[13]; 0.1 - 1.2 mol/L[14]0.1 - 3.5 mg/mL[15]; 0.01 - 20 g/L[16]; 0.05 - 2% ABV[19]0.25 - 12 µ g/assay [7]; 0.0024 - 0.4220 g/dL[17]
Sample Throughput High (potential for real-time monitoring)Low to MediumHigh (suitable for 96-well plate format)[9]
Specificity Can be susceptible to interference from other electroactive species.[1]High (excellent separation of volatiles)[5]High (enzyme-specific)[7]
Cost (Instrument) Low to MediumHighLow (requires a spectrophotometer)[6]
Ease of Use Generally simple operation.Requires skilled operator.Relatively simple, kits available.[1][7][20][21][22]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and comparable results. Below are representative protocols for each of the three ethanol detection methods.

Electrochemical Sensor Method

This protocol outlines the general steps for detecting ethanol in an aqueous sample using a custom-fabricated electrochemical sensor.

Materials:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode system: working electrode (e.g., modified glassy carbon electrode), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)

  • Ethanol standards of known concentrations

  • Supporting electrolyte solution (e.g., phosphate-buffered saline, PBS)

  • Sample to be analyzed

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry, followed by rinsing with deionized water and sonication to ensure a clean surface.

    • Modify the electrode surface with a suitable catalyst for ethanol oxidation (e.g., platinum nanoparticles, metal oxides).

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.

  • Background Measurement:

    • Record the background current-voltage (CV) or amperometric response of the supporting electrolyte.

  • Calibration:

    • Add known concentrations of ethanol standards to the electrochemical cell.

    • Record the electrochemical response (e.g., peak current in CV) for each standard.

    • Construct a calibration curve by plotting the response against the ethanol concentration.

  • Sample Measurement:

    • Introduce the sample into the electrochemical cell.

    • Record the electrochemical response under the same conditions as the calibration.

  • Data Analysis:

    • Determine the ethanol concentration in the sample by interpolating its response on the calibration curve.

Gas Chromatography (Headspace GC-FID) Method

This protocol describes the quantification of ethanol in blood samples using headspace gas chromatography with a flame ionization detector (HS-GC-FID).

Materials:

  • Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID)

  • Capillary column suitable for volatile compound analysis (e.g., DB-ALC1)

  • Headspace vials with septa and caps

  • Ethanol standards of known concentrations in a blood matrix

  • Internal standard (IS) solution (e.g., n-propanol in water)

  • Blood samples for analysis

Procedure:

  • Sample and Standard Preparation:

    • Into separate headspace vials, pipette a fixed volume of blood sample or ethanol standard.

    • Add a fixed volume of the internal standard solution to each vial.

    • Immediately seal the vials with caps and septa.

  • GC Instrument Setup:

    • Set the GC oven temperature program, injector temperature, and detector temperature. A typical starting oven temperature is 40°C.[15]

    • Set the carrier gas (e.g., Helium) flow rate.[15]

    • Set the FID parameters (hydrogen and air flow rates).[15]

  • Headspace Autosampler Parameters:

    • Set the vial equilibration temperature (e.g., 60°C) and time (e.g., 15 minutes).[23]

    • Set the injection volume and time.

  • Analysis:

    • Place the prepared vials in the autosampler tray.

    • Start the analysis sequence. The autosampler will automatically heat the vials, and inject the headspace vapor onto the GC column.

  • Data Analysis:

    • Identify the ethanol and internal standard peaks based on their retention times.

    • Calculate the peak area ratio of ethanol to the internal standard for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the ethanol concentration for the standards.

    • Determine the ethanol concentration in the samples by interpolating their peak area ratio on the calibration curve.

Enzymatic Assay (ADH-based) Method

This protocol details the determination of ethanol concentration using a commercially available enzymatic assay kit based on alcohol dehydrogenase (ADH) in a 96-well plate format.

Materials:

  • Enzymatic ethanol assay kit (containing ADH, NAD+, and other buffer components)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate

  • Ethanol standards of known concentrations

  • Samples for analysis

Procedure:

  • Reagent Preparation:

    • Reconstitute the kit components (e.g., ADH enzyme, NAD+) according to the manufacturer's instructions.[20]

  • Standard Curve Preparation:

    • Prepare a series of ethanol standards by diluting the provided stock standard.

    • Pipette a specific volume of each standard into separate wells of the 96-well plate.

  • Sample Preparation:

    • Dilute the samples as necessary to fall within the linear range of the assay.

    • Pipette the same volume of the diluted samples into other wells.

    • Include a blank control containing the assay buffer without any ethanol.

  • Assay Reaction:

    • Prepare a master mix of the assay reagents (ADH, NAD+, buffer) according to the kit protocol.

    • Add the master mix to all wells containing standards and samples.

  • Incubation and Measurement:

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.[20]

    • Measure the absorbance of each well at 340 nm using the microplate reader. The increase in absorbance is due to the formation of NADH.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Construct a standard curve by plotting the net absorbance against the ethanol concentration of the standards.

    • Determine the ethanol concentration in the samples by interpolating their net absorbance on the standard curve.

Visualizing the Methodologies

To further elucidate the principles and workflows of these detection methods, the following diagrams are provided.

Enzymatic_Assay_Pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->Ethanol NAD NAD+ NADH NADH NAD->NADH Reduction Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NADH->Spectrophotometer Detection

Caption: Signaling pathway of the enzymatic ethanol assay using alcohol dehydrogenase.

Electrochemical_Sensor_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Electrode_Prep 1. Electrode Preparation & Modification Cell_Setup 2. Electrochemical Cell Assembly Electrode_Prep->Cell_Setup Background_Scan 3. Background Scan (Supporting Electrolyte) Cell_Setup->Background_Scan Calibration 4. Calibration with Ethanol Standards Background_Scan->Calibration Sample_Analysis 5. Sample Analysis Calibration->Sample_Analysis Calibration_Curve 6. Construct Calibration Curve Sample_Analysis->Calibration_Curve Concentration_Det 7. Determine Sample Concentration Calibration_Curve->Concentration_Det

Caption: Experimental workflow for ethanol detection using an electrochemical sensor.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample_Standard_Prep 1. Prepare Samples & Standards in Headspace Vials with Internal Standard Equilibration 2. Vial Equilibration (Heating) Sample_Standard_Prep->Equilibration Injection 3. Headspace Injection Equilibration->Injection Separation 4. Chromatographic Separation Injection->Separation Detection 5. Flame Ionization Detection (FID) Separation->Detection Peak_Integration 6. Peak Area Integration Detection->Peak_Integration Calibration_Curve 7. Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification 8. Quantify Ethanol in Samples Calibration_Curve->Quantification

Caption: Experimental workflow for ethanol quantification by Headspace Gas Chromatography.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Ethyl alcohol-d6 (deuterated ethanol), a common solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, requires specific disposal procedures due to its flammable nature.[1][2][3] Adherence to these protocols is essential for the protection of laboratory personnel and the environment.

This compound is classified as a highly flammable liquid and vapor, necessitating its treatment as hazardous waste.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4] The primary route for its safe disposal is through a licensed professional waste disposal service.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to be in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or chemical goggles, and a flame-retardant lab coat.[5]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets (SDS), which is crucial for its safe handling and disposal.

PropertyValueReference
CAS Number1516-08-1[2][3][6]
Molecular FormulaC2D6O[7]
Molecular Weight52.11 g/mol [1]
Flash Point12 °C / 53.6 °F[6]
Boiling Point78 °C / 172.4 °F[6][7]
Vapor Density1.79[6]
Autoignition Temperature363 °C / 685.4 °F[6]
Flammability LimitsLower: 3.3%, Upper: 19%[6]
GHS ClassificationFlammable Liquid, Category 2[2][3]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the approved procedure for the collection and disposal of this compound waste in a laboratory setting.

Materials:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

Procedure:

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), must be collected.

    • Pour liquid this compound waste into a designated, clean, and dry hazardous waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Segregation of Waste:

    • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or bases, in the same container to prevent dangerous chemical reactions.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" or "Deuterated Ethanol"

      • The approximate concentration and volume

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Storage:

    • Securely cap the waste container when not in use.

    • Store the container in a designated, cool, and well-ventilated satellite accumulation area that is away from sources of ignition such as heat, sparks, or open flames.[6]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection.

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

    • Follow all institutional procedures for waste manifest and handover.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container as 'Hazardous Waste' collect->label_waste store_waste Store in Cool, Ventilated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end Professional Disposal contact_ehs->end

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl alcohol-d6, including detailed operational and disposal plans. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.

This compound (CAS No. 1516-08-1), also known as deuterated ethanol, is a flammable liquid and causes serious eye irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye damage.[2][4]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), a lab coat, and closed-toe shoes.Prevents skin contact which may cause irritation.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or in case of spills with inadequate ventilation.[4][6]Minimizes inhalation of vapors.
Glove Selection and Performance

Choosing the correct type of chemical-resistant glove is critical for preventing skin exposure. The breakthrough time, which is the time it takes for a chemical to permeate the glove material, is a key factor in glove selection. Below is a summary of glove material resistance to ethanol. It is important to note that glove thickness and manufacturing differences can significantly affect performance.[7][8] Always consult the manufacturer's specific chemical resistance data.

Glove Material Rating for Ethanol Reported Breakthrough Time (Minutes) Notes
Nitrile Excellent/Good> 15 (for 5-mil thickness, splash protection)[9] to 296[10]Performance can vary significantly between manufacturers.[7][8] Movement can reduce breakthrough time.[11][12]
Neoprene Excellent> 480Offers good resistance for extended contact.
Butyl Rubber Excellent> 480Recommended for prolonged exposure.
Natural Rubber (Latex) Fair/GoodVariable, can be poor for some alcohols.[3]Not generally recommended for prolonged contact with ethanol.
Polyvinyl Chloride (PVC) GoodVariableSuitable for some applications, but nitrile or neoprene are often preferred.[3]

Operational Plan: Routine Handling of this compound

A systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clear of ignition sources.[2][7]

  • Verify that an emergency eyewash station and safety shower are accessible.[13]

  • Assemble all necessary materials, including this compound, reaction vessels, and waste containers, inside the fume hood.

  • Confirm that all containers are properly labeled.[5]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don chemical safety goggles.

  • Wash and dry hands thoroughly.

  • Select the appropriate chemical-resistant gloves and inspect them for any signs of damage or degradation.

  • Put on gloves, ensuring they overlap the cuffs of the lab coat.

3. Handling:

  • Conduct all manipulations of this compound inside the chemical fume hood to minimize vapor inhalation.[5]

  • Use grounding and bonding for containers when transferring liquids to prevent static discharge.[14][15]

  • Use only non-sparking tools.[1][3]

  • Keep containers of this compound closed when not in use.[14]

  • In case of accidental skin contact, immediately rinse the affected area with water.[1] If on skin or hair, take off all contaminated clothing and rinse skin with water/shower.[1][3]

  • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

4. Doffing PPE:

  • Remove gloves first by peeling them off from the cuff, turning them inside out without touching the outer surface.

  • Dispose of gloves in the designated hazardous waste container.

  • Remove the lab coat, folding the contaminated side inward.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. This compound is classified as a flammable liquid and must be disposed of as hazardous waste.[5]

1. Waste Collection:

  • Collect waste this compound and any solutions containing it in a dedicated, clearly labeled, and leak-proof hazardous waste container.[5]

  • The container must be compatible with ethanol.

  • Solid waste, such as contaminated gloves, absorbent materials, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

2. Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).[5]

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[5][14]

  • Do not overfill waste containers.

4. Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5]

  • Under no circumstances should this compound be disposed of down the drain. [5]

Visual Safety Protocols

To further aid in understanding the safety procedures, the following diagrams illustrate key decision-making workflows.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_0 PPE Selection for Handling this compound start Start: Assess Task task What is the task involving this compound? start->task routine Routine Handling (Small Quantities) task->routine Routine Use spill Spill or Emergency (Large Quantities / Poor Ventilation) task->spill Spill/Emergency ppe_routine Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves (Nitrile/Neoprene) routine->ppe_routine ppe_spill Enhanced PPE: - Chemical Splash Goggles & Face Shield - Chemical-Resistant Apron/Suit - Double Gloving - NIOSH-Approved Respirator spill->ppe_spill end Proceed with Task ppe_routine->end ppe_spill->end

Caption: PPE selection workflow for this compound.

Disposal_Decision_Tree Disposal Decision Tree for this compound Waste cluster_1 Disposal Decision Tree for this compound Waste start Generate Waste waste_type What is the type of waste? start->waste_type liquid Liquid Waste (Pure or in Solution) waste_type->liquid solid Solid Waste (Contaminated PPE, paper towels) waste_type->solid liquid_container Collect in a labeled, sealed hazardous liquid waste container. liquid->liquid_container solid_container Collect in a labeled, sealed hazardous solid waste container. solid->solid_container storage Store in designated hazardous waste area. liquid_container->storage solid_container->storage disposal Arrange for pickup by EHS or licensed contractor. storage->disposal

Caption: Disposal decision tree for this compound waste.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl alcohol-d6
Reactant of Route 2
Ethyl alcohol-d6

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